A Technical Guide to Methyl 2-amino-6-chlorobenzoate Hydrochloride: Properties, Reactivity, and Synthetic Applications
Abstract: This guide provides an in-depth technical overview of Methyl 2-amino-6-chlorobenzoate hydrochloride, a key chemical intermediate in modern pharmaceutical research and development. The compound's utility stems f...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This guide provides an in-depth technical overview of Methyl 2-amino-6-chlorobenzoate hydrochloride, a key chemical intermediate in modern pharmaceutical research and development. The compound's utility stems from its trifunctional nature, incorporating an aniline-like amino group, a reactive methyl ester, and an aryl chloride, making it a versatile building block for complex molecular architectures. This document details its fundamental physicochemical and spectral properties, explores the rationale behind its chemical reactivity, and presents a validated protocol for its synthesis. Emphasis is placed on its application in medicinal chemistry, particularly as a precursor for central nervous system (CNS) agents, analgesics, and as a component in the construction of novel protein degraders.[1][2] This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic intermediate.
Part 1: Core Chemical Identity and Physicochemical Properties
Methyl 2-amino-6-chlorobenzoate hydrochloride is the salt form of the corresponding free base, methyl 2-amino-6-chlorobenzoate. The hydrochloride form often confers greater stability and improved solubility in certain solvent systems, which can be advantageous for specific synthetic applications. It is crucial to distinguish between the free base and its hydrochloride salt, as their properties and handling requirements differ.
Key identifiers for both the hydrochloride salt and the free base are provided below:
The fundamental physicochemical properties are summarized in the table below. It is important to note that some commercial suppliers list the free base as a liquid, while others describe it as a low-melting solid, suggesting its melting point is near room temperature.[5]
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum in a solvent like DMSO-d₆ would be expected to show:
Aromatic Protons (3H): Signals in the range of δ 6.5-7.5 ppm. The substitution pattern would likely result in a complex splitting pattern (e.g., a triplet and two doublets).
Amine Protons (2H): A broad singlet, the chemical shift of which is concentration and solvent dependent. In the hydrochloride form, this signal would shift downfield significantly and may appear as a broader signal associated with the ammonium salt (-NH₃⁺).
Methyl Protons (3H): A sharp singlet around δ 3.8-3.9 ppm, characteristic of a methyl ester.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled spectrum would be expected to display 8 distinct signals:
Carbonyl Carbon: A signal in the δ 165-170 ppm region.
Aromatic Carbons (6C): Six signals in the δ 110-150 ppm range, including two quaternary carbons (C-NH₂ and C-Cl).
Methyl Carbon: A signal around δ 52 ppm.
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would show characteristic absorption bands corresponding to its functional groups:
N-H Stretching: For the free base, two sharp bands around 3350-3450 cm⁻¹. For the hydrochloride salt, this would be replaced by a very broad band for the N-H⁺ stretch from ~2400-3200 cm⁻¹.
C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H (methyl) stretches just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band for the ester carbonyl group around 1700-1720 cm⁻¹.
C-O Stretching: A strong band for the ester C-O bond in the 1200-1300 cm⁻¹ region.
C-Cl Stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹.
MS (Mass Spectrometry): In ESI+ mode, the free base would be detected as its protonated molecular ion [M+H]⁺ at an m/z of approximately 186.03.[7] The spectrum would also exhibit a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of the M peak). Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Part 3: Chemical Reactivity and Synthetic Rationale
The synthetic utility of Methyl 2-amino-6-chlorobenzoate hydrochloride is rooted in the distinct reactivity of its three functional groups. The strategic manipulation of these groups allows for the construction of diverse and complex molecules.
The Amino Group (-NH₂): This group behaves as a typical aniline derivative. It is nucleophilic and can undergo a variety of transformations, including N-acylation, N-alkylation, reductive amination, and diazotization to form a diazonium salt, which can then be converted to other functional groups. The ortho positions of the chloro and ester groups provide significant steric hindrance, which can influence regioselectivity and reaction rates. This steric crowding can be exploited to direct reactions to less hindered sites or may necessitate more forcing reaction conditions.
The Aryl Chloride (-Cl): The chlorine atom is positioned on an electron-rich aromatic ring (activated by the amino group), yet it is relatively unreactive towards classical nucleophilic aromatic substitution. Its primary value lies in its ability to participate in transition-metal-catalyzed cross-coupling reactions.[2] This makes it an excellent handle for forming new carbon-carbon (e.g., Suzuki, Stille couplings) or carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds, which are fundamental strategies in modern medicinal chemistry.
The Methyl Ester (-COOCH₃): This group is susceptible to saponification (hydrolysis under basic conditions) to yield the corresponding carboxylic acid. It can also be hydrolyzed under acidic conditions or converted to other esters via transesterification. The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), or converted to an amide by reaction with amines.
The interplay of these functional groups makes Methyl 2-amino-6-chlorobenzoate a versatile starting point for multi-step syntheses.
A Senior Application Scientist's Technical Guide to Methyl 2-amino-6-chlorobenzoate hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Modern Medicinal Chemistry Methyl 2-amino-6-chlorobenzoate hydrochloride is a specialized organic compo...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
Methyl 2-amino-6-chlorobenzoate hydrochloride is a specialized organic compound that serves as a critical intermediate in the synthesis of complex pharmaceutical agents.[1] Its strategic arrangement of functional groups—an amine, a chlorine atom, and a methyl ester on a benzene ring—offers medicinal chemists a versatile scaffold for building novel molecular architectures. The hydrochloride salt form enhances the compound's stability and handling properties, making it a reliable reagent in multi-step synthetic campaigns.
This guide provides an in-depth examination of its chemical properties, a robust synthesis protocol, its applications in drug discovery, validated analytical methods for quality control, and essential safety protocols. The insights herein are designed to empower researchers to leverage this valuable intermediate to its full potential in their development pipelines.
Physicochemical Characteristics and Structural Attributes
The utility of Methyl 2-amino-6-chlorobenzoate hydrochloride stems from its distinct chemical features. The nucleophilic amino group and the electrophilic carbon bearing the chlorine atom provide orthogonal handles for diverse chemical transformations. The chloro-substituent, in particular, enhances the molecule's reactivity in modern cross-coupling reactions, a cornerstone of contemporary drug synthesis.[1]
The hydrochloride salt is formed at the 2-amino group, which increases its polarity and often improves solubility in protic solvents compared to its free base form (Methyl 2-amino-6-chlorobenzoate, CAS 41632-04-6). This modification is crucial for consistent reactivity and simplified handling during subsequent synthetic steps.
Synthesis Pathway and Experimental Protocol
The synthesis of Methyl 2-amino-6-chlorobenzoate hydrochloride is most logically achieved via the esterification of its corresponding carboxylic acid precursor, 2-Amino-6-chlorobenzoic acid. This process is a foundational reaction in organic chemistry, chosen for its high efficiency and reliability.
Synthesis Workflow Diagram
Caption: Fischer esterification followed by salt formation.
Step-by-Step Synthesis Protocol
This protocol describes a standard laboratory procedure for the synthesis, grounded in established chemical principles.
Objective: To synthesize Methyl 2-amino-6-chlorobenzoate hydrochloride from 2-Amino-6-chlorobenzoic acid.
Materials:
2-Amino-6-chlorobenzoic acid (1.0 eq)
Methanol (Anhydrous, ~10-15 mL per gram of starting material)
Thionyl chloride (SOCl₂) (1.2 eq) or concentrated Sulfuric Acid (catalytic)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Diethyl ether or Dichloromethane (DCM)
Hydrogen chloride solution (2M in diethyl ether or similar)
Procedure:
Esterification (Free Base Formation):
Suspend 2-Amino-6-chlorobenzoic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Cool the suspension in an ice bath to 0-5 °C.
Slowly add thionyl chloride dropwise to the stirred suspension over 15-20 minutes. Causality Note: This addition forms sulfur dioxide and HCl gas in situ. The HCl protonates the carbonyl, activating it for nucleophilic attack by methanol. Thionyl chloride is highly effective for this transformation.
After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Once the starting material is consumed, cool the reaction mixture to room temperature.
Remove the methanol under reduced pressure using a rotary evaporator.
Work-up and Purification:
Redissolve the resulting residue in diethyl ether or DCM.
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize excess acid. Trustworthiness Check: Perform this step slowly as CO₂ evolution can cause pressure buildup. Wash until effervescence ceases.
Wash the organic layer sequentially with water and then brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 2-amino-6-chlorobenzoate as an oil or solid.
Hydrochloride Salt Formation:
Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.
A precipitate of Methyl 2-amino-6-chlorobenzoate hydrochloride will form immediately.
Continue adding the HCl solution until no further precipitation is observed.
Stir the resulting slurry for 30 minutes at room temperature.
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.
Applications in Pharmaceutical Synthesis
The true value of this intermediate lies in its synthetic versatility. It is a key component for building molecules targeted for various therapeutic areas, including anti-inflammatory, analgesic, and central nervous system (CNS) agents.[1] Its classification as a "Protein Degrader Building Block" highlights its relevance in cutting-edge therapeutic modalities like PROTACs (Proteolysis-Targeting Chimeras).[2]
An In-Depth Technical Guide to Methyl 2-amino-6-chlorobenzoate hydrochloride: A Key Building Block in Modern Drug Discovery
Foreword: Unveiling the Potential of a Versatile Scaffold In the landscape of contemporary medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful syn...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of contemporary medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, Methyl 2-amino-6-chlorobenzoate hydrochloride (CAS Number: 1619264-45-7) has emerged as a pivotal intermediate, offering a unique combination of functional groups that facilitate diverse and complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, elucidating the synthesis, properties, and applications of this versatile compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
Core Chemical Attributes and Physicochemical Properties
Methyl 2-amino-6-chlorobenzoate hydrochloride is a substituted anthranilate derivative, presenting as a white to off-white crystalline solid. Its structure is characterized by a benzene ring substituted with an amino group, a chloro group, and a methyl ester group, with the amino function protonated as a hydrochloride salt. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in various synthetic endeavors.[1][2]
Strategic Synthesis: From Precursor to Final Product
The synthesis of Methyl 2-amino-6-chlorobenzoate hydrochloride is a multi-step process that begins with the readily available precursor, 2-Chloro-6-nitrobenzoic acid. The rationale behind this synthetic route lies in the sequential transformation of the nitro group to an amine, followed by esterification of the carboxylic acid and subsequent formation of the hydrochloride salt for enhanced stability and handling.
Synthesis of the Key Intermediate: 2-Amino-6-chlorobenzoic acid
The initial step involves the reduction of the nitro group of 2-Chloro-6-nitrobenzoic acid to an amino group. This transformation is a critical step in the overall synthesis. A common and effective method involves the use of a reducing agent in an acidic or neutral medium.
Experimental Protocol: Reduction of 2-Chloro-6-nitrobenzoic acid
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2-chloro-6-nitrobenzoic acid.
Reduction: A solution of a suitable reducing agent, such as potassium bisulfite in the presence of a catalyst like cerium(III) chloride, is slowly added.[5]
Reaction Conditions: The reaction mixture is heated and refluxed for several hours to ensure complete reduction.[5]
Workup and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered. The filtrate is then treated to precipitate the crude 2-amino-6-chlorobenzoic acid, which is subsequently purified by recrystallization.[5]
Caption: Reduction of 2-Chloro-6-nitrobenzoic acid.
Esterification and Hydrochloride Salt Formation
The subsequent step involves the esterification of the carboxylic acid group of 2-amino-6-chlorobenzoic acid to form the methyl ester. This is typically achieved by reacting the amino acid with methanol in the presence of an acid catalyst. The final step is the formation of the hydrochloride salt, which improves the compound's stability and handling characteristics.
Experimental Protocol: Synthesis of Methyl 2-amino-6-chlorobenzoate hydrochloride
Esterification: To a solution of 2-amino-6-chlorobenzoic acid in anhydrous methanol, slowly add a suitable acid catalyst, such as thionyl chloride or by bubbling dry hydrogen chloride gas.[6]
Reaction Conditions: The mixture is heated under reflux for several hours to drive the esterification to completion.[6][7]
Isolation of Hydrochloride Salt: After cooling, the solvent is typically removed under reduced pressure. The resulting solid is the hydrochloride salt of the methyl ester.
Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield Methyl 2-amino-6-chlorobenzoate hydrochloride of high purity.
Caption: Esterification and salt formation.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Methyl 2-amino-6-chlorobenzoate hydrochloride. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of the synthesis. A reverse-phase HPLC method is typically employed.
Exemplary HPLC Protocol
Parameter
Condition
Column
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase
A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[8]
Flow Rate
1.0 mL/min
Detection
UV at a suitable wavelength (e.g., 235 nm or 254 nm)[9]
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this analysis, and the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 186.03, corresponding to the free amine form.
Synthetic Utility and Applications in Drug Discovery
The strategic placement of the amino, chloro, and methyl ester functionalities makes Methyl 2-amino-6-chlorobenzoate hydrochloride a versatile building block in the synthesis of a wide array of pharmaceutical agents.[1]
Synthesis of Heterocyclic Scaffolds
The compound serves as an excellent precursor for the synthesis of various heterocyclic systems, particularly quinazolinones.[10][11] Quinazolinones are a class of compounds known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11][12][13] The synthesis typically involves the acylation of the amino group followed by cyclization.
Caption: General scheme for quinazolinone synthesis.
Role in Cross-Coupling Reactions
The presence of the chloro substituent on the aromatic ring allows for its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[14][15] This enables the introduction of various aryl and heteroaryl groups, leading to the formation of biaryl structures that are prevalent in many drug molecules. The amino and ester groups provide additional points for further chemical modification.
Caption: Suzuki-Miyaura cross-coupling reaction.
Building Block for PROTACs
Methyl 2-amino-6-chlorobenzoate hydrochloride is listed as a building block for protein degraders, highlighting its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. The structural features of this compound make it suitable for incorporation into the linker or the target-binding ligand of a PROTAC molecule.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-amino-6-chlorobenzoate hydrochloride. It is intended for professional research and industrial use only.[2]
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
Handling: Avoid direct contact with skin, eyes, and respiratory tract. Handle in a well-ventilated area or a fume hood.
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
Methyl 2-amino-6-chlorobenzoate hydrochloride is a strategically important building block in the toolkit of medicinal chemists. Its trifunctional nature provides a versatile platform for the synthesis of complex molecules with diverse biological activities. The ability to readily participate in the formation of heterocyclic systems and engage in cross-coupling reactions underscores its value in the generation of novel chemical entities for drug discovery programs. As the demand for more sophisticated and targeted therapeutics continues to grow, the utility of such well-defined and reactive intermediates will undoubtedly expand, paving the way for the development of the next generation of medicines.
References
Bruker. (n.d.). ¹H and ¹³C NMR Spectra. Bruker DRX Spectrometer.
MySkinRecipes. (n.d.). Methyl 2-amino-6-chlorobenzoate hydrochloride. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of 2-Amino-6-chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
ChemBK. (2024, April 9). 2-Amino-6-chlorobenzoic acid methyl ester. Retrieved from [Link]
CP Lab Safety. (n.d.). Methyl 2-amino-6-chlorobenzoate hydrochloride, min 95%, 1 gram. Retrieved from [Link]
Gheidari, Z., et al. (2022). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 4, 100416.
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
PubChem. (n.d.). Methyl 2-chlorobenzoate. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 2-amino-3-chlorobenzoate in Modern Drug Synthesis. Retrieved from [Link]
Li, Y., et al. (2021). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)
Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 793.
SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). A Pd(II) pyrazolyl complex is solubilized by host-guest inclusion to give an efficient, recyclable catalyst for Suzuki-Miyaura couplings in aqueous-organic solvents. Retrieved from [Link]
Osarumwense, P. A. (2025, August 9). Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one.
Baqai, F. T., & Ali, S. S. (2016). Analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 19(1), 1-6.
Al-Tamrah, S. A., & Al-Shehri, M. M. (2014). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride.
Michigan State University Mass Spectrometry and Metabolomics Core. (2020, May 13). Protocol 2a Free amino acid analysis - UPLC/MS/MS method.
Technical Monograph: Structural Dynamics and Synthetic Utility of Methyl 2-amino-6-chlorobenzoate Hydrochloride
[1] Executive Summary & Structural Architecture Methyl 2-amino-6-chlorobenzoate hydrochloride (CAS: 1619264-45-7) serves as a critical pharmacophore scaffold in medicinal chemistry, particularly in the synthesis of quina...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Structural Architecture
Methyl 2-amino-6-chlorobenzoate hydrochloride (CAS: 1619264-45-7) serves as a critical pharmacophore scaffold in medicinal chemistry, particularly in the synthesis of quinazolinone-based kinase inhibitors and agrochemicals.[1][2] Its utility stems from the unique steric and electronic environment created by the ortho-chloro substituent relative to the ester functionality.[2]
Molecular Geometry and Steric Pressure
The core benzene ring is tri-substituted (1-COOMe, 2-NH₂, 6-Cl).[1][2] The defining structural feature is the 6-chloro "ortho effect." [2]
Steric Inhibition of Resonance: Unlike the 5-chloro isomer, the 6-chloro atom forces the ester carbonyl group out of coplanarity with the aromatic ring. This deconjugation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack during cyclization reactions.[2]
Protonation State (HCl Salt vs. Free Base):
Free Base: Exhibits a strong intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen (
HCl Salt: The amine is protonated to an ammonium species (
).[2] This disrupts the intramolecular H-bond, introduces an ionic lattice structure, and significantly alters solubility profiles (increasing water solubility relative to the lipophilic free base).
Physicochemical Profile
The following data synthesizes experimental values and predictive models for the hydrochloride salt and its conjugate base.
The most robust industrial route involves the direct esterification of 2-amino-6-chlorobenzoic acid.[1][2] This method naturally yields the hydrochloride salt.[2]
Isolation (HCl Salt): Cool to room temperature. Concentrate the solvent to ~20% volume in vacuo.[2] Add cold diethyl ether to precipitate the hydrochloride salt.[2] Filter and wash with cold ether.[2]
Yield: Expected yield 90–95%.
Visualization of Synthetic Logic
The following diagram illustrates the transformation and the critical neutralization step required for downstream applications.
Figure 1: Synthetic workflow from acid precursor to the active free base ester, highlighting the intermediate hydrochloride salt formation.
The primary value of this molecule lies in its conversion to 4(3H)-quinazolinones.[2] The 6-chloro group is retained in the final heterocycle, providing a handle for further cross-coupling (e.g., Suzuki-Miyaura) or simply acting as a lipophilic bulk.[2]
Mechanism:
To react, the hydrochloride salt must first be neutralized to release the free amine (nucleophile).[2] The amine then attacks an electrophilic carbon (e.g., formamide, orthoesters, or isothiocyanates), followed by ring closure onto the ester.
Critical Insight: The 6-chloro substituent creates steric hindrance that prevents the ester from lying flat.[1][2] This actually accelerates the cyclization step by destabilizing the ground state of the ester, making the formation of the planar quinazolinone ring energetically favorable (relief of steric strain).[2]
Figure 2: Cyclization pathway to the quinazolinone scaffold.[1][2] Note: Numbering changes upon cyclization (Benzene C6 becomes Quinazoline C5).[1]
Spectroscopic Characterization (Self-Validation)
When verifying the structure, the shift between the HCl salt and the free base is the primary diagnostic tool.
Proton NMR (
-NMR, 400 MHz, DMSO-
)
Aromatic Region: The 6-chloro substitution pattern results in a specific splitting pattern (typically two doublets and a triplet, or a multiplet depending on resolution).[2]
PubChem. (n.d.).[2] 2-Amino-6-chlorobenzoic acid (Compound Summary). National Library of Medicine.[2] Retrieved from [Link]
Organic Syntheses. (n.d.). General Procedures for Fischer Esterification. Retrieved from [Link][2]
Dong, W., & Xu, X. (2009).[2][4] Methyl 2-amino-5-chlorobenzoate.[1][2][5] Acta Crystallographica Section E. (Contextual reference for anthranilate crystal packing comparison). Retrieved from [Link]
Mhaske, S. B., & Argade, N. P. (2006).[2] The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron. (Reference for cyclization utility).
Technical Guide: Solubility Profile & Handling of Methyl 2-amino-6-chlorobenzoate Hydrochloride
Executive Summary & Physicochemical Identity Methyl 2-amino-6-chlorobenzoate hydrochloride is a specialized intermediate used in the synthesis of agrochemicals (e.g., herbicide precursors) and pharmaceutical scaffolds. S...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Physicochemical Identity
Methyl 2-amino-6-chlorobenzoate hydrochloride is a specialized intermediate used in the synthesis of agrochemicals (e.g., herbicide precursors) and pharmaceutical scaffolds. Structurally, it is a sterically crowded anthranilic acid derivative.
The solubility behavior of this compound is governed by the "Hydrolysis Trap" : it is a salt of a very weak base (aniline derivative with electron-withdrawing chlorine). Consequently, while the hydrochloride salt is theoretically water-soluble, it readily dissociates and precipitates the free base in non-acidic aqueous environments.
The following data categorizes the solubility behavior based on solvent polarity and the ionic nature of the hydrochloride salt.
Solubility Class Table
Qualitative assessment at 25°C unless otherwise noted.
Solvent Class
Specific Solvent
Solubility Status
Mechanistic Insight
Polar Protic
Methanol
High (>100 mg/mL)
Primary solvent for synthesis; excellent solvation of both ionic and organic domains.
Ethanol
High
Suitable for recrystallization.
Water
Conditional
Soluble, but prone to hydrolysis (see Section 4). Requires acidic pH (< pH 2) to remain stable in solution.
Polar Aprotic
DMSO
High
Universal solvent for this salt; recommended for biological assay stock solutions.
DMF
High
Suitable for coupling reactions.
Non-Polar
Hexane
Insoluble
The ionic lattice prevents dissolution in aliphatic hydrocarbons.
Diethyl Ether
Insoluble
Used to precipitate the salt from alcoholic reaction mixtures.
Chlorinated
DCM
Moderate
The free base is highly soluble; the HCl salt is sparingly soluble/insoluble.
Critical Note: Do not confuse the solubility of the Free Base (soluble in DCM/EtOAc, insoluble in water) with the Hydrochloride Salt (soluble in MeOH/Water, insoluble in DCM/Hexane).
The "Hydrolysis Trap": Stability in Water
Researchers often report conflicting water solubility data for this compound. This is due to the low pKa of the amino group.
Mechanism
The chlorine atom at the C6 position and the ester group are electron-withdrawing, significantly reducing the basicity of the amine. The hydrochloride salt is therefore weakly bound. When dissolved in pure water (pH ~7), the equilibrium shifts to release the free base, which precipitates out as a solid.
Visualization of the Equilibrium:
Figure 1: The equilibrium between the soluble hydrochloride salt and the insoluble free base in aqueous media.
Experimental Determination Protocols
To generate precise solubility data for your specific batch or application, follow these self-validating protocols.
Required for accurate water solubility data to prevent false negatives due to precipitation.
Buffer Preparation: Prepare three buffers:
pH 1.2 (0.1 N HCl)
pH 4.5 (Acetate buffer)
pH 6.8 (Phosphate buffer)
Saturation: Add excess compound to each buffer and shake for 24 hours at 25°C.
Filtration: Filter supernatant through a 0.22 µm PVDF filter.
Quantification: Analyze filtrate via HPLC-UV (Detection @ 254 nm).
Expected Result: High solubility at pH 1.2; extremely low solubility at pH 6.8 (precipitated as free base).
Applications & Handling
Synthesis Context
This compound is typically synthesized by esterification of 2-amino-6-chlorobenzoic acid in methanol with thionyl chloride or HCl gas .
Isolation: The reaction mixture is often concentrated or treated with ether to precipitate the pure HCl salt.
Neutralization: To obtain the free base, the salt is dissolved in water and neutralized with NaHCO₃, causing the free base to precipitate immediately.
Storage
Hygroscopic Nature: Hydrochloride salts can be hygroscopic. Store in a desiccator at room temperature or 4°C.
Stability: Stable in solid form. In solution (especially neutral/basic), the ester is susceptible to hydrolysis over time, though the steric hindrance of the 2,6-substituents retards this rate compared to unhindered benzoates .
References
ChemBK. (2024). 2-Amino-6-chlorobenzoic acid methyl ester Properties and pKa Prediction.Link
Google Patents. (2013). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester (Analogous Synthesis).Link
Fife, T. H. (2001). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters.[5][6] Journal of Organic Chemistry.[4] Link
Methyl 2-amino-6-chlorobenzoate hydrochloride spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of Methyl 2-amino-6-chlorobenzoate Hydrochloride Authored by: A Senior Application Scientist Introduction Methyl 2-amino-6-chlorobenzoate hydrochloride is a substitute...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Spectral Analysis of Methyl 2-amino-6-chlorobenzoate Hydrochloride
Authored by: A Senior Application Scientist
Introduction
Methyl 2-amino-6-chlorobenzoate hydrochloride is a substituted aromatic compound with the molecular formula C₈H₉Cl₂NO₂ and a molecular weight of 222.07 g/mol .[1] It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules.[2][3] The presence of an amino group, a chloro substituent, and a methyl ester on the benzene ring provides multiple sites for chemical modification. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.
Accurate structural elucidation and purity assessment are critical for any chemical compound used in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a detailed analysis of the expected spectral data for methyl 2-amino-6-chlorobenzoate hydrochloride, offering insights into the interpretation of its characteristic spectral features. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules by providing detailed information about the carbon and hydrogen framework. For methyl 2-amino-6-chlorobenzoate hydrochloride, both ¹H and ¹³C NMR are crucial for confirming the connectivity and chemical environment of the atoms.
Experimental Protocol: NMR Sample Preparation
The choice of solvent is critical for NMR analysis, especially for a hydrochloride salt. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice as it can dissolve the salt and is an aprotic solvent that allows for the observation of exchangeable protons, such as those on the protonated amine group.[4]
Step-by-Step Protocol:
Weigh approximately 5-10 mg of methyl 2-amino-6-chlorobenzoate hydrochloride.
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
Gently agitate the tube to ensure complete dissolution.
Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).[5][6]
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environments, their neighboring protons (multiplicity), and the relative number of protons of each type (integration).
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~8.5 - 9.5
Broad Singlet
3H
-NH₃⁺
The amino group is protonated due to the hydrochloride salt, forming an ammonium group. These protons are acidic and exchangeable, typically appearing as a broad signal. The positive charge deshields the protons, shifting them significantly downfield.
~7.4 - 7.6
Triplet
1H
Ar-H
Aromatic proton para to the amino group and meta to the chloro and ester groups. It will be split by the two adjacent aromatic protons.
~6.8 - 7.0
Doublet
1H
Ar-H
Aromatic proton ortho to the amino group and meta to the chloro group. It will be split by the adjacent aromatic proton.
~6.7 - 6.9
Doublet
1H
Ar-H
Aromatic proton ortho to the chloro group and meta to the amino group. It will be split by the adjacent aromatic proton.
~3.8
Singlet
3H
-OCH₃
The methyl protons of the ester group are in a relatively shielded environment and appear as a sharp singlet as there are no adjacent protons.
DOT Script for ¹H NMR Analysis Workflow
Caption: Workflow for ¹H NMR spectral acquisition and interpretation.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~167
C=O
The carbonyl carbon of the ester group is highly deshielded and appears far downfield.
~148
Ar-C-NH₃⁺
The aromatic carbon attached to the electron-withdrawing ammonium group is significantly deshielded.
~135
Ar-C-Cl
The aromatic carbon bonded to the electronegative chlorine atom is deshielded.
~133
Ar-CH
Aromatic methine carbon.
~120
Ar-CH
Aromatic methine carbon.
~118
Ar-C-COOCH₃
The aromatic carbon attached to the ester group.
~115
Ar-CH
Aromatic methine carbon.
~52
-OCH₃
The methyl carbon of the ester group is shielded and appears upfield.
DOT Script for ¹³C NMR Analysis Workflow
Caption: Workflow for ¹³C NMR spectral acquisition and interpretation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
Experimental Protocol: IR Spectrum Acquisition
A common and straightforward method for acquiring the IR spectrum of a solid sample is using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Step-by-Step Protocol:
Ensure the ATR crystal is clean.
Place a small amount of the solid sample directly onto the ATR crystal.
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
IR Spectral Data and Interpretation
The IR spectrum of methyl 2-amino-6-chlorobenzoate hydrochloride will be characterized by absorptions corresponding to the ammonium, ester, and substituted aromatic functionalities.
Wavenumber (cm⁻¹)
Vibration
Intensity
Description
~3200 - 2800
N-H stretch
Strong, Broad
This broad absorption is characteristic of the N-H stretching vibrations in an ammonium salt (-NH₃⁺). This is a key indicator of the hydrochloride form and differs significantly from the two sharp peaks of a primary amine.[7][8]
~3100 - 3000
C-H stretch (aromatic)
Medium
Stretching vibrations of the C-H bonds on the benzene ring.
~2950
C-H stretch (aliphatic)
Medium
Stretching vibration of the C-H bonds of the methyl group.
~1720
C=O stretch
Strong
A strong, sharp peak characteristic of the carbonyl group in an ester.[9]
~1600, ~1475
C=C stretch
Medium
Skeletal vibrations of the aromatic ring.
~1620 - 1550
N-H bend
Medium
Bending vibration of the N-H bonds in the ammonium group.
~1250
C-O stretch
Strong
Asymmetric C-O stretching of the ester group.
~1100
C-N stretch
Medium
Stretching vibration of the bond between the aromatic ring and the nitrogen atom.
~750
C-Cl stretch
Medium to Strong
Stretching vibration of the carbon-chlorine bond.
DOT Script for IR Spectroscopy Workflow
Caption: Workflow for IR spectral acquisition and functional group analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Experimental Protocol: Mass Spectrum Acquisition
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the one . It typically protonates the molecule, forming [M+H]⁺ ions.
Step-by-Step Protocol:
Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
Infuse the solution into the ESI source of the mass spectrometer.
Acquire the mass spectrum in positive ion mode.
Mass Spectral Data and Interpretation
In the mass spectrometer, the hydrochloride salt will dissociate, and the free base form of the molecule (C₈H₈ClNO₂) will be analyzed. The predicted monoisotopic mass of the free base is 185.02435 Da.[10]
m/z Value
Assignment
Description
186/188
[M+H]⁺
The protonated molecular ion of the free base. The presence of a chlorine atom results in a characteristic isotopic pattern with two peaks separated by 2 m/z units and a relative intensity ratio of approximately 3:1 (for ³⁵Cl and ³⁷Cl isotopes). This is a definitive indicator of a single chlorine atom in the molecule.
154/156
[M+H - CH₃OH]⁺
Loss of methanol from the protonated molecular ion.
126/128
[M+H - COOCH₃]⁺
Loss of the carbomethoxy group.
DOT Script for Mass Spectrometry Workflow
Caption: Workflow for mass spectral analysis and molecular weight confirmation.
Conclusion: A Unified Spectroscopic Picture
The structural confirmation of methyl 2-amino-6-chlorobenzoate hydrochloride relies on the synergistic interpretation of data from NMR, IR, and MS.
NMR spectroscopy confirms the precise arrangement of the hydrogen and carbon atoms, including the substitution pattern on the aromatic ring and the presence of the methyl ester.
IR spectroscopy provides definitive evidence of the key functional groups: the ammonium salt (confirming the hydrochloride form), the ester carbonyl, and the carbon-chlorine bond.
Mass spectrometry establishes the molecular weight of the free base and confirms the presence of a single chlorine atom through its characteristic isotopic signature.
Together, these techniques provide a comprehensive and self-validating dataset that unequivocally confirms the structure and identity of methyl 2-amino-6-chlorobenzoate hydrochloride, ensuring its suitability for its intended application in research and development.
References
Methyl 2-amino-5-chlorobenzoate - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]
Methyl 2-amino-6-chlorobenzoate hydrochloride, min 95%, 1 gram - CP Lab Safety . CP Lab Safety. Available at: [Link]
Methyl 2-amino-6-chlorobenzoate - MySkinRecipes . MySkinRecipes. Available at: [Link]
Methyl 2-amino-5-chlorobenzoate - ResearchGate . ResearchGate. Available at: [Link]
Methyl 2-amino-6-chlorobenzoate hydrochloride - MySkinRecipes . MySkinRecipes. Available at: [Link]
AN EXPERIMENT ON THE SYNTHESIS AND SPECTRAL CHARACTERIZATION OF HYBRID HETEROCYCLIC COMPOUNDS . International Journal of Scientific Research in Engineering and Management. Available at: [Link]
Supporting Information - Royal Society of Chemistry . Royal Society of Chemistry. Available at: [Link]
2-Amino-6-chlorobenzoic acid | C7H6ClNO2 | CID 75071 - PubChem . National Center for Biotechnology Information. Available at: [Link]
(a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR... - ResearchGate . ResearchGate. Available at: [Link]
2-Amino-6-chlorobenzothiazole - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]
IR: amines . University of Calgary. Available at: [Link]
24.10: Spectroscopy of Amines - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
US7547798B2 - Process for preparing aminobenzoate esters - Google Patents. Google Patents.
Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M... - ResearchGate . ResearchGate. Available at: [Link]
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra . Master Organic Chemistry. Available at: [Link]
Methyl 2-amino-6-chlorobenzoate (C8H8ClNO2) - PubChemLite . PubChemLite. Available at: [Link]
Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science . Wiley Analytical Science. Available at: [Link]
Interpreting IR Spectra - Chemistry Steps . Chemistry Steps. Available at: [Link]
The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives - RSC Publishing . Royal Society of Chemistry. Available at: [Link]
Vibrational, nuclear magnetic resonance and electronic spectra, quantum chemical investigations of 2-amino-6-fluorobenzothiazole | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed . National Center for Biotechnology Information. Available at: [Link]
Body Coloration Characterization and Proteomic Analysis of Diurnal Color Variation in Farmed Larimichthys crocea - MDPI . MDPI. Available at: [Link]
Can the salt form of my organic compound be determined using NMR? - ResearchGate . ResearchGate. Available at: [Link]
bmse000332 2-Chlorobenzoic Acid at BMRB . Biological Magnetic Resonance Bank. Available at: [Link]
Supplementary Material (ESI) for Chemical Communications - Royal Society of Chemistry . Royal Society of Chemistry. Available at: [Link]
Supplementary Information - The Royal Society of Chemistry . Royal Society of Chemistry. Available at: [Link]
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI . MDPI. Available at: [Link]
2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem . National Center for Biotechnology Information. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Safety and Handling of Methyl 2-amino-6-chlorobenzoate Hydrochloride
Executive Summary
Methyl 2-amino-6-chlorobenzoate hydrochloride (CAS: 1619264-45-7) is a specialized pharmaceutical intermediate used primarily as a scaffold for synthesizing fused heterocyclic systems, such as quinazolinones and benzothiazoles.[1][2][3][4] Its unique substitution pattern—featuring a chlorine atom at the 6-position (ortho to the ester)—introduces significant steric hindrance, influencing both its chemical reactivity and its role in drug design (conformational restriction).[3]
This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of this compound, moving beyond generic safety data to address specific risks associated with its hydrochloride salt form and steric properties.
Physicochemical Profile & Identification
The hydrochloride salt form significantly alters the solubility and stability profile compared to the free base.[3] Researchers must verify the salt form to ensure accurate stoichiometry in reactions.[3]
Critical: Solutions are corrosive to metal spatulas and sensitive equipment.[3]
Hazard Assessment & Toxicology (GHS)
While often categorized under generic "Irritant" codes, the hydrochloride moiety adds specific corrosive risks to mucous membranes that are frequently underestimated in standard SDSs.[3]
Core Hazards
H315 (Skin Irritation): The acidic nature of the hydrochloride salt causes immediate irritation upon contact with moisture on the skin.[3]
H319 (Eye Irritation): High risk of severe corneal irritation due to simultaneous acidity and organic solvent properties if in solution.[3]
H335 (Respiratory Irritation): Fine dust is highly irritating to the upper respiratory tract.[3] Hydrolysis in humid lungs releases trace hydrochloric acid.[3]
Specific Toxicity Risks
Sensitization Potential: Like many aniline derivatives, repeated dermal exposure may induce sensitization.[3]
Hydrolysis Hazard: Contact with strong bases releases the free base (Methyl 2-amino-6-chlorobenzoate), potentially altering toxicity profiles and increasing lipophilicity (skin absorption).[3]
Strategic Handling Protocols
Safe handling requires a "Containment-First" approach to prevent dust generation and moisture ingress.[3][7]
A. Engineering Controls & PPE
Primary Barrier: Handle exclusively inside a certified chemical fume hood.[3]
Glove Selection: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for solid handling.[3] Double gloving is required when handling solutions in DMSO or Methanol to prevent permeation.[3]
Respiratory: If weighing outside a hood (not recommended), a P95/P3 particulate respirator is mandatory.[3]
B. Weighing & Transfer Workflow
The salt is hygroscopic .[3] Moisture absorption leads to "clumping" and hydrolysis of the methyl ester over time, degrading the compound into 2-amino-6-chlorobenzoic acid.[3]
Figure 1: Critical workflow for handling hygroscopic hydrochloride salts to prevent hydrolysis and degradation.
Synthesis & Reactivity Context
Understanding why you are using this specific isomer is crucial for safety during experimentation.
The "Orthogonal" Chlorine Effect
The chlorine at the 6-position is sterically crowding the ester and the amine.[3]
Reduced Nucleophilicity: The amine is less nucleophilic than unsubstituted anthranilates.[3] Reactions requiring the amine to attack (e.g., N-alkylation) may require higher temperatures, increasing thermal risks.[3]
Cyclization Precursor: This compound is a key intermediate for Quinazolinones .[3] The 6-chloro group often forces the molecule out of planarity, which is desirable for binding affinity in drug targets (e.g., inhibiting kinases or GPCRs).[3]
Reaction Safety: Cyclization to Quinazolin-4(3H)-one
When reacting this intermediate with formamide or orthoesters, the HCl must often be neutralized first.[3] Failure to neutralize releases HCl gas upon heating, potentially over-pressurizing sealed vessels.[3]
Figure 2: Reaction pathway showing the neutralization requirement and steric challenges during cyclization.
Emergency Response Protocols
Scenario
Immediate Action
Technical Rationale
Eye Contact
Irrigate for 15+ mins with saline/water. Lift eyelids.[3]
The HCl salt creates an acidic environment immediately damaging the cornea.[3]
Skin Contact
Wash with soap and water.[3][4][7][8] Do not use ethanol.
Ethanol may increase the solubility and transdermal absorption of the lipophilic organic component.[3]
Neutralizes the acidity before disposal; prevents generation of acidic dust.[3]
Ingestion
Rinse mouth. Do NOT induce vomiting.
Vomiting re-exposes the esophagus to the acidic salt.[3]
References
ChemicalBook. (2024).[3] Methyl 2-amino-6-chlorobenzoate hydrochloride Product Properties and CAS 1619264-45-7. Retrieved from [3]
CymitQuimica. (2024).[2][3] Safety Data Sheet: Methyl 2-amino-6-chlorobenzoate hydrochloride. Retrieved from [3]
PubChem. (2024).[3] 2-Amino-6-chlorobenzoic acid (Parent Acid) Compound Summary. National Library of Medicine.[3] Retrieved from [3]
Barreiro, E. J., et al. (2011).[3] The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246.[3] (Context on steric influence of methyl/chloro groups in drug design).
Apollo Scientific. (2023).[3] Material Safety Data Sheet: Methyl 2-amino-6-chlorobenzoate hydrochloride. Retrieved from [3]
Technical Guide: Methyl 2-amino-6-chlorobenzoate Hydrochloride in Medicinal Chemistry
Executive Summary Methyl 2-amino-6-chlorobenzoate hydrochloride (CAS 1619264-45-7 for HCl salt; 41632-04-6 for free base) is a specialized anthranilate building block critical for the synthesis of sterically constrained...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-amino-6-chlorobenzoate hydrochloride (CAS 1619264-45-7 for HCl salt; 41632-04-6 for free base) is a specialized anthranilate building block critical for the synthesis of sterically constrained fused heterocycles. Unlike its more common isomers (3-, 4-, or 5-chloro), the 6-chloro substitution places a halogen atom directly ortho to the ester functionality. This unique steric arrangement exerts a profound "ortho-effect," influencing the planarity of downstream scaffolds and modulating the binding kinetics of resulting drug candidates.
This guide details the compound's utility in synthesizing 5-chloroquinazolin-4(3H)-ones and benzodiazepines , highlighting its application in oncology (CBP/P300 inhibitors), infectious disease (quorum sensing inhibition), and CNS therapeutics.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
The hydrochloride salt form is preferred in process chemistry due to its enhanced stability against oxidation and improved solubility in polar organic solvents compared to the free base.
In medicinal chemistry, the placement of the chlorine atom at the C6 position is a deliberate design choice.
Conformational Locking: The C6-chloro atom creates significant steric repulsion with the adjacent carbonyl group of the ester. This forces the carbonyl out of coplanarity with the benzene ring, creating a "twisted" conformation. When cyclized into a quinazolinone, this substituent (now at the C5 position) can lock the orientation of adjacent aryl groups, improving selectivity for protein binding pockets (e.g., PI3K or HDAC enzymes).
Metabolic Stability: The chlorine atom blocks the metabolically vulnerable position adjacent to the bridgehead carbon, potentially extending the half-life of the final drug molecule.
Cyclization Dynamics: The steric bulk of the C6-chloro group can retard cyclization rates compared to unsubstituted anthranilates. Protocols often require higher temperatures or stronger acid catalysis (e.g., acetic acid reflux) to overcome the energy barrier for ring closure.
Mechanistic Pathway: Cyclization to 5-Chloroquinazolinone
The most common application is the synthesis of the 5-chloroquinazolin-4(3H)-one scaffold. Note the numbering shift: C6 on the benzoate becomes C5 on the quinazolinone.
Figure 1: Reaction pathway illustrating the conversion of the anthranilate precursor to the quinazolinone scaffold, highlighting the critical numbering shift.
Key Applications in Drug Discovery[4][6]
A. Infectious Disease: Quorum Sensing Inhibitors
Research indicates that 5-chloroquinazolinone derivatives synthesized from this building block act as Quorum Sensing (QS) inhibitors in Gram-negative bacteria (e.g., Pseudomonas aeruginosa). By mimicking natural signal molecules, these compounds disrupt bacterial communication and virulence without exerting direct selective pressure that leads to resistance.
B. Oncology: CBP/P300 Bromodomain Inhibitors
The 2-amino-6-chlorobenzoate scaffold is utilized to synthesize inhibitors of CBP/P300 , transcriptional co-activators overexpressed in various cancers. The chlorine atom provides a critical hydrophobic contact within the bromodomain binding pocket, enhancing potency.
C. Tuberculosis: CYP121 Inhibition
Recent studies utilize this intermediate to synthesize inhibitors of CYP121 , an essential cytochrome P450 enzyme in Mycobacterium tuberculosis. The scaffold serves as an anchor, positioning side chains to interact with the heme iron or the active site channel.
Experimental Protocol: Synthesis of 5-Chloroquinazolin-4(3H)-one
Objective: Cyclization of Methyl 2-amino-6-chlorobenzoate to the core heterocycle.
Scale: 10 mmol basis.
Catalyst: Glacial Acetic Acid (if using orthoester) or Sulfuric acid (catalytic, if using formamide)
Methodology (Formamide Route)
Setup: Charge a 50 mL round-bottom flask with Methyl 2-amino-6-chlorobenzoate HCl (2.22 g).
Addition: Add Formamide (10 mL). If the free base is used, no base is needed. If HCl salt is used, add 1 equivalent of Sodium Acetate to buffer.
Reaction: Heat the mixture to 140–150°C for 4–6 hours. Note: The high temperature is required to overcome the steric hindrance of the 6-chloro group.
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (fluorescent) should disappear.
Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (50 mL).
Isolation: The product, 5-chloroquinazolin-4(3H)-one, typically precipitates as a white/off-white solid. Filter the solid.
Purification: Recrystallize from Ethanol or DMF/Water if necessary.
Figure 2: Step-by-step workflow for the cyclization protocol.
Safety & Handling
Hazards: The compound is classified as a Skin Irritant (H315), Eye Irritant (H319), and STOT-SE (Respiratory Irritant, H335).
Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety glasses.
Storage: Store at room temperature (15-25°C) in a tightly sealed container. The HCl salt is hygroscopic; keep desiccated to prevent hydrolysis of the ester.
References
Synthesis of Quinazolinones: Arabian Journal of Chemistry. "Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors." Link
Quorum Sensing Inhibition: Molecules. "Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors." Link
CBP/P300 Inhibitors: Google Patents. "Imidazopiperazinone inhibitors of transcription activating proteins (WO2019195846A1)." Link
General Reactivity: National Institutes of Health (PubChem). "2-Amino-6-chlorobenzoic acid methyl ester - Compound Summary." Link
TB Research: SciDok. "Strategies to Evade Resistance: Combining Biophysical and Biochemical Approaches to Discover Compounds Addressing New Bacterial Target Systems." Link
Methyl 2-amino-6-chlorobenzoate Hydrochloride: A Strategic Building Block for Targeted Protein Degradation
An In-depth Technical Guide for Drug Development Professionals Introduction: The Evolving Landscape of Targeted Protein Degradation Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Drug Development Professionals
Introduction: The Evolving Landscape of Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional occupancy-based inhibitors.[1][2] This strategy utilizes bifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[2][3] A PROTAC molecule typically consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step, leading to the ubiquitination and subsequent degradation of the POI.[1]
The linker is not merely a spacer but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[4][5] Its length, rigidity, and chemical composition influence the geometry of the ternary complex and, consequently, the degradation efficiency.[4][5] The rational design of linkers is therefore a key focus in the development of novel protein degraders.
This guide provides an in-depth technical overview of methyl 2-amino-6-chlorobenzoate hydrochloride , a commercially available building block with significant potential for use in the synthesis of sophisticated PROTAC linkers. While this molecule is marketed for this purpose, publicly available literature with specific examples of its incorporation into a fully characterized PROTAC is limited. Therefore, this guide, written from the perspective of a Senior Application Scientist, will provide a comprehensive framework on how to strategically employ this building block in a TPD research program. We will delve into its chemical characteristics, propose a rational synthetic strategy for its integration into a PROTAC, and detail the necessary experimental workflows for validation, thereby providing a self-validating system for researchers.
Core Characteristics of Methyl 2-amino-6-chlorobenzoate Hydrochloride
Methyl 2-amino-6-chlorobenzoate hydrochloride is a substituted anthranilic acid derivative. Its structure offers several advantageous features for its use as a linker component in PROTAC design.
Property
Value
Source(s)
Molecular Formula
C₈H₉Cl₂NO₂
N/A
Molecular Weight
222.07 g/mol
N/A
Appearance
White to pale yellow crystalline solid
N/A
Solubility
Soluble in organic solvents (e.g., DMF, DMSO)
N/A
CAS Number
1195767-31-3
N/A
Strategic Advantages in PROTAC Linker Design:
Defined Exit Vectors: The amino group and the aromatic ring provide two distinct points for linker elongation. The amino group can be readily acylated to form a stable amide bond, while the chloro-substituted aromatic ring can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity. This allows for precise control over the linker's trajectory.
Conformational Rigidity: The benzene ring introduces a degree of rigidity to the linker, which can be advantageous in pre-organizing the PROTAC molecule into a conformation favorable for ternary complex formation. This can reduce the entropic penalty of binding and potentially increase degradation potency.[4]
Modulation of Physicochemical Properties: The aromatic core and the chloro-substituent influence the lipophilicity and polar surface area of the resulting PROTAC, which can impact cell permeability and pharmacokinetic properties.[6] The ester group can be hydrolyzed to the corresponding carboxylic acid, providing another handle for conjugation or for altering solubility.
Synthetic Tractability: The reactive handles on the molecule (amino and chloro groups) are amenable to a wide range of well-established chemical transformations, allowing for the modular and efficient assembly of PROTAC libraries.[6]
Synthetic Strategy: Incorporation into a Heterobifunctional Degrader
The following section outlines a detailed, albeit representative, synthetic workflow for incorporating methyl 2-amino-6-chlorobenzoate hydrochloride into a PROTAC targeting a hypothetical Protein of Interest (POI) and recruiting the Cereblon (CRBN) E3 ligase. This protocol is based on established synthetic methodologies in PROTAC chemistry.[7]
Workflow Overview:
The overall strategy involves a convergent synthesis where the linker is built out from the methyl 2-amino-6-chlorobenzoate core and then coupled to the POI ligand and the E3 ligase ligand.
Caption: Convergent synthetic workflow for PROTAC synthesis.
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Step 1: Synthesis of the Linker Core
Amide Coupling:
Dissolve methyl 2-amino-6-chlorobenzoate hydrochloride (1.0 eq) and a suitable Boc-protected amino-PEG-acid (e.g., Boc-NH-(PEG)n-COOH) (1.1 eq) in anhydrous DMF.
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the Boc-protected linker intermediate.
Rationale: This standard amide coupling reaction forms a robust bond between the building block and the linker precursor. HATU is a highly efficient coupling reagent, and DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt and facilitate the reaction.
Step 2: Coupling to the POI Ligand
Boc Deprotection:
Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA.
Stir at room temperature for 1-2 hours until LC-MS analysis indicates complete removal of the Boc protecting group.
Co-evaporate with toluene under reduced pressure to remove excess TFA.
Second Amide Coupling:
Dissolve the deprotected amine, the POI ligand with a carboxylic acid handle (e.g., a derivative of JQ1) (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.
Stir at room temperature for 12-16 hours.
Work up and purify as described in Step 1 to obtain the intermediate conjugate.
Rationale: The sequential deprotection and coupling strategy allows for the controlled, directional assembly of the PROTAC.
Step 3: Hydrolysis of the Methyl Ester
Saponification:
Dissolve the product from Step 2 in a mixture of THF and water.
Add LiOH (3.0 eq) and stir at room temperature for 2-4 hours, monitoring by LC-MS.
Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the carboxylic acid.
Rationale: Hydrolysis of the methyl ester unmasks a carboxylic acid handle, which is required for the final coupling step.
Step 4: Coupling to the E3 Ligase Ligand
Final Amide Coupling:
Dissolve the carboxylic acid from Step 3, an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.
Stir at room temperature for 12-16 hours.
Purify the final PROTAC molecule by preparative reverse-phase HPLC.
Lyophilize the pure fractions to obtain the final product as a solid.
Rationale: This final coupling step completes the synthesis of the heterobifunctional PROTAC molecule. HPLC purification is crucial to ensure the high purity required for biological assays.
Validation and Characterization Workflow
Once the PROTAC molecule is synthesized, a series of in vitro and cellular assays are required to validate its mechanism of action and determine its efficacy.
Caption: A comprehensive workflow for PROTAC validation.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to measure the proximity of the POI and the E3 ligase induced by the PROTAC.
In a 384-well plate, add the His-tagged POI, GST-tagged E3 ligase complex, and the respective antibodies.
Add serial dilutions of the PROTAC molecule.
Incubate at room temperature for 1-2 hours.
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (one for the donor, one for the acceptor).
Data Analysis:
Calculate the TR-FRET ratio. A bell-shaped curve is typically observed, as high concentrations of the PROTAC can lead to the formation of binary complexes, which disrupts the ternary complex (the "hook effect").
Rationale: A positive TR-FRET signal indicates that the PROTAC is successfully bringing the POI and the E3 ligase into close proximity, a prerequisite for degradation.
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
Principle: Western blotting is a standard technique to quantify the amount of a specific protein in a cell lysate, allowing for the direct measurement of PROTAC-induced degradation.
Cell Culture and Treatment:
Plate cells expressing the POI at an appropriate density.
Treat the cells with a range of concentrations of the synthesized PROTAC for a defined period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
Lysis and Protein Quantification:
Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Quantify the total protein concentration of each lysate using a BCA assay.
SDS-PAGE and Immunoblotting:
Load equal amounts of total protein per lane onto an SDS-PAGE gel.
Transfer the separated proteins to a PVDF membrane.
Block the membrane and probe with a primary antibody specific to the POI.
Probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
Incubate with the appropriate HRP-conjugated secondary antibodies.
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
Data Analysis:
Quantify the band intensities using densitometry software.
Normalize the POI band intensity to the loading control.
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximum percentage of degradation).
Rationale: This experiment provides the definitive evidence of target protein degradation in a cellular context and allows for the quantitative assessment of the PROTAC's potency and efficacy.
Parameter
Description
Typical Assay
DC₅₀
The concentration of the PROTAC that induces 50% degradation of the target protein.
Western Blot, HiBiT
Dₘₐₓ
The maximum percentage of protein degradation achieved by the PROTAC.
Western Blot, HiBiT
K_D (binary)
The binding affinity of the PROTAC to the POI or the E3 ligase alone.
SPR, ITC, FP
α (Cooperativity)
A measure of the cooperativity of ternary complex formation.
SPR, TR-FRET
The Ubiquitin-Proteasome System: The Engine of Degradation
The efficacy of any PROTAC is contingent on its ability to successfully co-opt the cellular machinery of the ubiquitin-proteasome system (UPS).
Caption: The PROTAC-mediated ubiquitin-proteasome pathway.
This pathway begins with the ATP-dependent activation of ubiquitin by the E1 enzyme. Ubiquitin is then transferred to an E2 conjugating enzyme. The PROTAC induces the formation of a ternary complex, bringing the POI into proximity with the E3 ligase, which is associated with an E2 enzyme. This proximity facilitates the transfer of ubiquitin from the E2 to lysine residues on the surface of the POI. The sequential addition of multiple ubiquitin molecules creates a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged POI into small peptides, and the ubiquitin molecules are recycled.
Conclusion and Future Directions
Methyl 2-amino-6-chlorobenzoate hydrochloride represents a versatile and strategic building block for the construction of novel protein degraders. Its defined chemical handles and semi-rigid structure provide medicinal chemists with a valuable tool to explore the complex structure-activity relationships of PROTAC linkers. While this guide has presented a rational, field-proven approach to its use, the true potential of this and other novel building blocks will be realized through their application in diverse drug discovery programs.
The future of TPD lies in expanding the repertoire of E3 ligases that can be recruited and in developing more sophisticated linkers that can impart desirable properties such as tissue-selectivity and improved oral bioavailability. Building blocks like methyl 2-amino-6-chlorobenzoate will be instrumental in these efforts, allowing for the systematic and efficient exploration of the vast chemical space of heterobifunctional degraders. As the field continues to mature, the integration of computational modeling with empirical synthetic exploration will undoubtedly accelerate the discovery of next-generation protein degraders with transformative therapeutic potential.
References
Jiangsu Province Agricultural Hormone Engineering Technology Research Center Co., Ltd. (2013). Preparation method of 2-amino-3-chlorobenzoic methyl ester. CN103193666A.
ScienceOpen. (2025, May 20). PROTACs improve selectivity for targeted proteins. [Link]
Gadd, M. S., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-390. [Link]
Gao, C., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1081-1093. [Link]
Tough, D. F., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 12(5), 872-890. [Link]
Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657. [Link]
Sakamoto, K. M., et al. (2007). Proteolysis targeting chimeric pharmaceutical. US7208157B2.
Wang, L., et al. (2020). Degradation of proteins by PROTACs and other strategies. Acta Pharmaceutica Sinica B, 10(2), 207-238. [Link]
Ciulli, A., et al. (2018). Development and Characterization of a Noncovalent Stimulator of Interferon Genes Proteolysis‐Targeting Chimeras. ResearchGate. [Link]
Ge, Y., et al. (2025). Accurate PROTAC-targeted degradation prediction with DegradeMaster. ResearchGate. [Link]
Dong, C., et al. (2022). Crystal structures of DCAF1-PROTAC-WDR5 ternary complexes provide insight into DCAF1 substrate specificity. ResearchGate. [Link]
Patel, R. J., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]
Henkel, T., et al. (1993). Process for the preparation of 2-amino-3-chlorobenzoic acid. US5233083A.
Ge, Y., et al. (2025). Accurate PROTAC-targeted degradation prediction with DegradeMaster. ResearchGate. [Link]
An In-Depth Technical Guide to the Fundamental Reactivity of Methyl 2-amino-6-chlorobenzoate Hydrochloride
Foreword For the modern researcher in pharmaceutical and materials science, Methyl 2-amino-6-chlorobenzoate hydrochloride represents more than a mere catalog chemical. It is a versatile scaffold, a molecular framework en...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
For the modern researcher in pharmaceutical and materials science, Methyl 2-amino-6-chlorobenzoate hydrochloride represents more than a mere catalog chemical. It is a versatile scaffold, a molecular framework endowed with a carefully arranged constellation of functional groups whose reactivity can be selectively harnessed to construct complex molecular architectures. This guide is designed for the hands-on scientist—the individual who seeks not just to use a reagent, but to understand its chemical soul. We will dissect the intricate interplay of the amino, chloro, and methyl ester functionalities, moving beyond simple reaction schemes to explore the causality and strategic considerations that underpin its synthetic transformations. This document is structured to be a trusted laboratory companion, providing both deep mechanistic insight and field-proven, validated protocols.
Section 1: Core Molecular Analysis and Physicochemical Properties
Methyl 2-amino-6-chlorobenzoate hydrochloride is a trifunctional aromatic compound. Its reactivity is not merely the sum of its parts, but a complex interplay governed by the electronic and steric effects of each substituent on the benzene ring.
Structural Features:
Amino Group (-NH₂): As a hydrochloride salt, the amine is protonated (-NH₃⁺Cl⁻), rendering it electron-deficient and deactivating the aromatic ring to electrophilic substitution. The liberation of the free amine with a mild base is a prerequisite for most of its characteristic reactions. The free amine is a powerful ortho-, para-directing activating group and a potent nucleophile.
Chloro Group (-Cl): An electron-withdrawing group (inductive effect) but an ortho-, para-director (mesomeric effect). It deactivates the ring towards electrophilic substitution but serves as a crucial handle for modern cross-coupling reactions. Its position ortho to the amino group introduces significant steric hindrance.
Methyl Ester Group (-COOCH₃): A meta-directing, deactivating group. It is susceptible to hydrolysis under both acidic and basic conditions and can participate in intramolecular cyclization reactions with the adjacent amino group.
The hydrochloride form enhances the compound's stability and water solubility, making it a convenient solid for storage and handling.[1]
While a dedicated spectrum for the hydrochloride is not widely published, the following are expected characteristic shifts for the free base (Methyl 2-amino-6-chlorobenzoate) in CDCl₃, essential for reaction monitoring.
¹H NMR: Protons on the aromatic ring will appear as a multiplet system between δ 6.5-7.5 ppm. The -NH₂ protons will present as a broad singlet around δ 4.5-5.5 ppm (exchangeable with D₂O). The methyl ester protons (-OCH₃) will be a sharp singlet around δ 3.9 ppm.
¹³C NMR: The carbonyl carbon of the ester will be the most downfield signal, typically > δ 165 ppm. Aromatic carbons will reside in the δ 110-150 ppm region. The methyl carbon of the ester will be around δ 52 ppm.
IR Spectroscopy: Key stretches include N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹), C=O stretching of the ester (~1700-1730 cm⁻¹), and C-Cl stretching (~750-800 cm⁻¹).
Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ for the free base would be observed at m/z 186.03.[1]
Section 2: A Systematic Analysis of Reactivity
The synthetic utility of this molecule arises from the ability to selectively address each functional group. The choice of reagents and conditions dictates the reaction pathway.
Reactivity Map
The following diagram illustrates the primary reaction sites and the types of transformations possible for Methyl 2-amino-6-chlorobenzoate.
Caption: A conceptual map of the key reactive sites on Methyl 2-amino-6-chlorobenzoate.
Reactions at the Amino Group
The primary amine is the most nucleophilic site after deprotonation.
N-Acylation/N-Sulfonylation: The free amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form the corresponding amides or sulfonamides. This is often used as a protecting strategy or to introduce new functionalities.[5]
Diazotization (Sandmeyer Reaction): A cornerstone of aromatic chemistry, the amino group can be converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C).[6] This diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH), providing synthetic routes that are otherwise inaccessible.[7][8]
Reactions at the Chloro Group
While aryl chlorides are generally less reactive than bromides or iodides, the C-Cl bond is a viable handle for transition-metal-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new C-N bond by coupling the aryl chloride with another amine.[9][10] This is a powerful method for synthesizing complex diarylamines or alkylarylamines.[11]
Suzuki and other Cross-Couplings: The C-Cl bond can participate in Suzuki (with boronic acids), Sonogashira (with terminal alkynes), and other palladium-catalyzed couplings to form new C-C bonds, although more forcing conditions or specialized catalyst systems may be required compared to aryl bromides.
Reactions involving the Ester Group
Hydrolysis (Saponification): The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid (2-amino-6-chlorobenzoic acid) by treatment with a base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent. Acid-catalyzed hydrolysis is also possible but may be slower.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding (2-amino-6-chlorophenyl)methanol.
Intramolecular Cyclization: The Gateway to Heterocycles
The ortho-positioning of the amino and ester groups is a classic structural motif for the synthesis of fused heterocyclic systems, particularly quinazolinones, which are prevalent in medicinal chemistry.[12][13]
Quinazolinone Formation: Reaction of the anthranilate ester with reagents like formamide or other amides at high temperatures (the Niementowski reaction) leads to cyclization to form 4(3H)-quinazolinones.[12][14] This transformation involves initial N-acylation followed by intramolecular condensation.
Section 3: Field-Validated Experimental Protocols
The following protocols are presented as self-validating systems, including reaction setup, work-up, and purification. Causality: The rationale behind key steps is explained to provide a deeper understanding.
Protocol 1: Liberation of the Free Amine from Hydrochloride Salt
Causality: The hydrochloride salt is stable but the amine must be in its free, nucleophilic form for most reactions. A weak inorganic base is used to neutralize the salt without causing hydrolysis of the ester.
Dissolution: Dissolve Methyl 2-amino-6-chlorobenzoate hydrochloride (1.0 eq) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10 mL per gram of starting material).
Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) slowly with vigorous stirring until effervescence ceases. This indicates that the HCl salt has been fully neutralized.
Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate. Collect the organic layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, Methyl 2-amino-6-chlorobenzoate, typically as an oil or low-melting solid.
Validation: The product can be used directly or validated via TLC and ¹H NMR to confirm the absence of starting material and the characteristic shifts of the free amine.
Protocol 2: N-Acylation with Acetic Anhydride
Causality: This protocol demonstrates the fundamental nucleophilicity of the liberated amine. Pyridine acts as a base to scavenge the acetic acid byproduct and can also act as a nucleophilic catalyst.
Setup: To a solution of Methyl 2-amino-6-chlorobenzoate (free amine, 1.0 eq) in DCM (10 mL/g) in a round-bottom flask under an inert atmosphere (N₂ or Argon), add pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
Acylation: Add acetic anhydride (1.1 eq) dropwise via syringe while maintaining the temperature at 0 °C. The dropwise addition controls the exothermic reaction.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Validation: Confirm the structure of the resulting N-acetylated product by NMR, IR (disappearance of N-H stretches, appearance of amide C=O), and Mass Spectrometry.
Workflow for N-Acylation
Caption: A step-by-step workflow for the N-acylation of Methyl 2-amino-6-chlorobenzoate.
Protocol 3: Synthesis of 8-Chloro-4(3H)-quinazolinone
Causality: This protocol leverages the ortho-amino ester motif for heterocycle synthesis. Formamide serves as both the reagent (source of one carbon and one nitrogen atom) and the solvent. High temperature drives the cyclization and dehydration steps.[13]
Setup: In a flask equipped with a reflux condenser, combine Methyl 2-amino-6-chlorobenzoate (free amine, 1.0 eq) and formamide (5-10 eq).[14]
Reaction: Heat the mixture to 140-150 °C using a heating mantle or sand bath and maintain this temperature for 4-6 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting material.
Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. A solid precipitate should form.
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual formamide. The crude product can be further purified by recrystallization from ethanol or a similar solvent to yield pure 8-Chloro-4(3H)-quinazolinone.
Validation: Characterize the final product using melting point, NMR, and Mass Spectrometry to confirm the formation of the bicyclic quinazolinone structure.
Conclusion
Methyl 2-amino-6-chlorobenzoate hydrochloride is a strategically designed synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. The hydrochloride salt ensures stability, while simple deprotection unveils a rich chemical landscape. The nucleophilic amine allows for derivatization and is the key to powerful diazotization chemistry. The chloro substituent, once a challenge, is now a prime site for modern cross-coupling reactions. Finally, the synergistic relationship between the ortho-amino and ester groups provides a direct and efficient route to the quinazolinone core, a privileged scaffold in drug discovery. A thorough understanding of these competing and complementary reactivities, as outlined in this guide, empowers the researcher to unlock the full synthetic potential of this versatile molecule.
References
ChemBK. 2-Amino-6-chlorobenzoic acid methyl ester. (2024). Available from: [Link]
CP Lab Safety. Methyl 2-amino-6-chlorobenzoate hydrochloride, min 95%, 1 gram. Available from: [Link]
ResearchGate. Synthesis of 4(3H)‐quinazolinones 1 from methyl anthranilate reported.... Available from: [Link]
Organic Chemistry Portal. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes. Available from: [Link]
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
Royal Society of Chemistry. Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers. (2013). Available from: [Link]
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Available from: [Link]
Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). (2021). Available from: [Link]
Generis Publishing. SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Available from: [Link]
Royal Society of Chemistry. Chapter 3: Synthetic Methods for Primary Anilines. (2023). Available from: [Link]
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. Available from: [Link]
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
National Institutes of Health. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Available from: [Link]
Filo. How can the Sandmeyer reaction be used to convert aniline to chlorobenzene?. (2025). Available from: [Link]
Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available from: [Link]
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]
potential research applications of Methyl 2-amino-6-chlorobenzoate hydrochloride
An In-Depth Technical Guide to the Potential Research Applications of Methyl 2-amino-6-chlorobenzoate hydrochloride Introduction: Unveiling the Potential of a Versatile Chemical Scaffold Methyl 2-amino-6-chlorobenzoate h...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Potential Research Applications of Methyl 2-amino-6-chlorobenzoate hydrochloride
Introduction: Unveiling the Potential of a Versatile Chemical Scaffold
Methyl 2-amino-6-chlorobenzoate hydrochloride is a halogenated anthranilate ester, a class of compounds that serves as a cornerstone in synthetic organic chemistry. While this specific molecule may not have an extensive publication history, its true value lies in its potential as a versatile starting material for the synthesis of a wide array of complex molecules, particularly heterocyclic systems that form the backbone of many pharmaceuticals and functional materials. The strategic placement of the amino, chloro, and methyl ester functionalities on the benzene ring offers a rich chemical playground for researchers in drug discovery, materials science, and chemical biology. The chloro group, for instance, can function as a leaving group in nucleophilic aromatic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions. The amino and carboxylate moieties are perfectly positioned for cyclization reactions to construct various fused ring systems. This guide will delve into the scientifically plausible and impactful research applications of Methyl 2-amino-6-chlorobenzoate hydrochloride, providing not just theoretical possibilities but also detailed, actionable experimental protocols to empower researchers to unlock its synthetic potential.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research. Below is a summary of the key properties of Methyl 2-amino-6-chlorobenzoate hydrochloride.
Property
Value
Source
Molecular Formula
C8H9Cl2NO2
PubChem
Molecular Weight
222.07 g/mol
PubChem
Appearance
White to off-white crystalline powder
Chemical Suppliers
Solubility
Soluble in methanol, ethanol, and DMSO
General knowledge of similar compounds
Melting Point
>150 °C (decomposes)
Chemical Suppliers
Potential Research Application 1: Synthesis of Novel Kinase Inhibitors via Quinazolinone Scaffolds
Scientific Rationale:
Quinazolinones are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including several kinase inhibitors used in oncology. The 2-amino-6-chlorobenzoate structure is an ideal precursor for the synthesis of quinazolinone derivatives. The amino group can react with a suitable electrophile, such as an isocyanate or an acid chloride, followed by intramolecular cyclization to form the quinazolinone ring. The chlorine atom at the 6-position of the final product can then be used as a handle for further diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various substituents that can modulate the compound's kinase inhibitory activity and pharmacokinetic properties. This approach allows for the rapid generation of a library of novel quinazolinone-based compounds for screening against a panel of kinases.
Experimental Protocol: Synthesis of a 6-Chloro-4-oxo-3,4-dihydroquinazoline derivative
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-amino-6-chlorobenzoate hydrochloride (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) (0.2 M).
Neutralization: Add a mild base, such as triethylamine (1.1 eq), to neutralize the hydrochloride salt and free the amine.
Acylation: To the stirred solution, add an acylating agent, for example, an aromatic isocyanate (1.05 eq) or an acid chloride (1.05 eq), dropwise at room temperature.
Reaction Monitoring: Monitor the progress of the acylation reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
Cyclization: Upon completion of the acylation, add a cyclizing agent, such as a strong base like sodium methoxide (1.5 eq), and heat the reaction mixture to 80-100 °C.
Work-up: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.
Purification: Collect the resulting precipitate by vacuum filtration, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 6-chloro-quinazolinone derivative.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of a 6-chloro-quinazolinone derivative.
Potential Research Application 2: Development of Novel Antimalarial Agents based on Acridone Scaffolds
Scientific Rationale:
Acridone and its derivatives have a long history in the fight against malaria, with compounds like quinacrine being among the early synthetic antimalarials. The rigid, planar structure of the acridone scaffold is known to intercalate with DNA, a mechanism of action for some antimalarial drugs. Methyl 2-amino-6-chlorobenzoate hydrochloride can serve as a key building block in the synthesis of novel acridone derivatives through a two-step process involving an initial Ullmann condensation with a suitable halobenzene, followed by an intramolecular cyclization. The resulting 6-chloroacridone can be further functionalized to optimize its antimalarial activity and reduce potential toxicity.
Experimental Protocol: Synthesis of a 6-Chloroacridone Derivative
Ullmann Condensation: In a sealed tube, combine Methyl 2-amino-6-chlorobenzoate hydrochloride (1.0 eq), an appropriately substituted 2-halobenzoic acid (1.1 eq), copper(I) iodide (0.1 eq), and a base such as potassium carbonate (2.5 eq) in a high-boiling point solvent like dimethyl sulfoxide (DMSO).
Reaction: Heat the mixture to 120-140 °C for 12-24 hours.
Reaction Monitoring: Monitor the reaction progress by LC-MS.
Work-up: After completion, cool the reaction mixture, dilute with water, and acidify with hydrochloric acid to precipitate the diarylamine intermediate.
Purification of Intermediate: Collect the solid by filtration, wash with water, and dry. The intermediate can be purified further by column chromatography if necessary.
Cyclization: Treat the purified diarylamine intermediate with a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent at an elevated temperature (e.g., 100-120 °C) to effect the intramolecular Friedel-Crafts acylation and form the acridone ring.
Final Purification: After the cyclization is complete, carefully quench the reaction mixture with ice-water, and collect the precipitated 6-chloroacridone derivative by filtration. Purify the product by recrystallization or column chromatography.
Visualization of the Synthetic Pathway:
Exploratory
A Technical Guide to the Commercial Availability and Application of Methyl 2-amino-6-chlorobenzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of Methyl 2-amino-6-chlorobenzoate hydrochloride (CAS No. 1619264-45-7), a key chemical intermediate.
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Methyl 2-amino-6-chlorobenzoate hydrochloride (CAS No. 1619264-45-7), a key chemical intermediate. It serves as a critical resource for professionals in pharmaceutical research and development, offering detailed information on its commercial sourcing, quality control, synthesis, and applications as a versatile building block.
Compound Identification and Physicochemical Properties
Methyl 2-amino-6-chlorobenzoate hydrochloride is a substituted benzoic acid derivative. The hydrochloride salt form enhances stability and solubility for various applications. It is crucial to distinguish it from its free base, Methyl 2-amino-6-chlorobenzoate (CAS No. 41632-04-6), which is also commercially available.[1][2]
This compound is readily available from various chemical suppliers, primarily for research and development purposes. It is explicitly intended for professional laboratory, manufacturing, or industrial use and is not for direct medical or consumer applications.[3]
Key Suppliers and Typical Offerings:
Supplier
Purity
Available Quantities
Notes
CP Lab Safety
min 95%
1 gram
Lists the compound as a "Protein Degrader Building Block".[3]
The precursor, 2-Amino-6-chlorobenzoic acid, is available in bulk.[7]
When sourcing this material, it is imperative to request a Certificate of Analysis (CoA) to verify purity, identity, and the presence of any impurities, which could critically impact experimental outcomes.
Synthesis and Manufacturing Overview
The synthesis of Methyl 2-amino-6-chlorobenzoate hydrochloride typically involves a two-step process starting from 2-amino-6-chlorobenzoic acid. The causality behind this choice is the high reactivity of thionyl chloride with the carboxylic acid, enabling an efficient esterification, followed by a simple acidification to form the stable hydrochloride salt.
A generalized synthetic protocol is as follows:
Esterification: 2-amino-6-chlorobenzoic acid is reacted with methanol in the presence of an esterification agent such as thionyl chloride (SOCl₂) or by performing a Fischer esterification with a strong acid catalyst. The use of thionyl chloride is often preferred for its ability to drive the reaction to completion by producing gaseous byproducts (SO₂ and HCl).
Salt Formation: After the esterification is complete and the product (the free base ester) is isolated, it is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate).
Precipitation: Anhydrous hydrogen chloride (as a gas or in a solvent like ether) is then introduced to the solution, causing the hydrochloride salt to precipitate.
Isolation: The resulting solid is collected by filtration, washed with a non-polar solvent to remove residual impurities, and dried under a vacuum.
Caption: Generalized workflow for the synthesis of the target compound.
Quality Control and Analytical Methodology
Ensuring the purity and identity of Methyl 2-amino-6-chlorobenzoate hydrochloride is paramount for its application in sensitive research environments. A self-validating quality control system relies on orthogonal analytical techniques.
Common Analytical Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.
Infrared (IR) Spectroscopy: To identify characteristic functional groups (amine, ester, aromatic ring).[8][9]
Mass Spectrometry (MS): To confirm the molecular weight of the free base.[9]
High-Performance Liquid Chromatography (HPLC): To determine purity by separating the main component from any impurities.[10][11]
Experimental Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol is a representative method adapted from standard procedures for analyzing similar aromatic compounds.[10][11]
Preparation of Standard Solution:
Accurately weigh approximately 10 mg of the Methyl 2-amino-6-chlorobenzoate hydrochloride reference standard.
Dissolve in a 1:1 mixture of acetonitrile and water to a final volume of 10.0 mL to create a 1 mg/mL stock solution.
Perform serial dilutions to generate calibration standards (e.g., 5, 20, 50, 100 µg/mL).
Preparation of Sample Solution:
Prepare a sample solution of the test batch at a concentration of approximately 50 µg/mL using the same diluent.
Chromatographic Conditions:
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[10]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: Acetonitrile.
Gradient: Start at 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions.
Inject the calibration standards to establish a linearity curve.
Inject the sample solution in triplicate.
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method) and by quantifying against the calibration curve.
Caption: Standard workflow for purity verification via RP-HPLC.
Applications in Research and Drug Development
The utility of Methyl 2-amino-6-chlorobenzoate hydrochloride stems from its identity as a versatile chemical building block.[2] Its structure contains multiple reactive sites that can be selectively modified to build more complex molecules.
Core Scaffold for Heterocyclic Synthesis: The ortho-amino ester functionality is a classic precursor for the synthesis of various heterocyclic systems, such as quinazolinones and benzodiazepines, which are privileged scaffolds in medicinal chemistry.
Protein Degrader Building Block: It is explicitly categorized as a building block for protein degraders.[3] This suggests its use in constructing Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, which are revolutionary therapeutic modalities designed to hijack the cell's ubiquitin-proteasome system to destroy specific disease-causing proteins.
Pharmaceutical Intermediate: Substituted aminobenzoic acids are foundational in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents and local anesthetics.[2][12] The specific chlorine and methyl ester groups on this molecule offer unique steric and electronic properties that can be exploited in drug design to modulate potency, selectivity, and pharmacokinetic profiles.[13]
Caption: Role as a versatile precursor in synthetic chemistry.
Safety, Handling, and Storage
Proper handling is essential due to the compound's potential hazards. The Globally Harmonized System (GHS) classifications indicate it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[4][14]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (tested to EN 374), tightly fitting safety goggles, and a lab coat.[15][16] If dust is generated, use a full-face respirator.[15]
Handling: Use in a well-ventilated area, such as a chemical fume hood.[17] Avoid creating dust. Do not eat, drink, or smoke in the handling area.[17] Wash hands thoroughly after use.[17]
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[2][14] Room temperature storage is generally acceptable.[2][3]
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of water.[15]
Eye Contact: Rinse cautiously with water for several minutes.[15]
Ingestion: Rinse mouth and seek medical attention.[14]
Conclusion
Methyl 2-amino-6-chlorobenzoate hydrochloride is a commercially accessible and highly valuable intermediate for the pharmaceutical and chemical research sectors. Its well-defined structure and dual functional groups make it an ideal starting point for synthesizing complex molecular architectures, particularly in the burgeoning field of protein degradation. Researchers can reliably source this compound in various quantities and purities, but must adhere to stringent quality control and safety protocols to ensure the integrity of their work and the safety of laboratory personnel.
References
ChemBK. (2024). 2-Amino-6-chlorobenzoic acid methyl ester. Retrieved from [Link]
CP Lab Safety. Methyl 2-amino-6-chlorobenzoate hydrochloride, min 95%, 1 gram. Retrieved from [Link]
Abaci Pharma. Methyl 2-amino-6-chlorobenzoate hydrochloride. Retrieved from [Link]
MySkinRecipes. Methyl 2-amino-6-chlorobenzoate. Retrieved from [Link]
PubChem. 2-Amino-6-chlorobenzoic acid. Retrieved from [Link]
Google Patents. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
ResearchGate. Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. Retrieved from [Link]
ResearchGate. (PDF) Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]
PubMed. [Application of methyl in drug design]. Retrieved from [Link]
Organic Syntheses. Benzothiazole, 2-amino-6-methyl. Retrieved from [Link]
Oakwood Chemical. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
ResearchGate. Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. Retrieved from [Link]
Carl ROTH. Safety Data Sheet: Amino acid. Retrieved from [Link]
NIST WebBook. 2-Amino-6-chlorobenzothiazole. Retrieved from [Link]
MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
Google Patents. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
NIH National Library of Medicine. Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]
PubMed. Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography. Retrieved from [Link]
PubMed. Analytical chemical studies on amino sugars. II. Determination of hexosamines using 3-methyl-2-benzothiazolone hydrazone hydrochloride. Retrieved from [Link]
Application Note: Strategic Utilization of Methyl 2-amino-6-chlorobenzoate HCl in CRBN-Recruiting PROTAC Synthesis
This Application Note is designed for medicinal chemists and drug discovery scientists focused on Targeted Protein Degradation (TPD). It details the strategic utilization of Methyl 2-amino-6-chlorobenzoate hydrochloride...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and drug discovery scientists focused on Targeted Protein Degradation (TPD). It details the strategic utilization of Methyl 2-amino-6-chlorobenzoate hydrochloride as a high-fidelity precursor for synthesizing 4-Chloro-Thalidomide , a critical "lynchpin" scaffold for Cereblon (CRBN)-recruiting PROTACs.[1]
Executive Summary & Strategic Rationale
In the design of Proteolysis Targeting Chimeras (PROTACs), the E3 ligase ligand is the anchor that determines degradation selectivity.[1][2] While Thalidomide, Lenalidomide, and Pomalidomide are standard CRBN ligands, the 4-functionalized phthalimide core (derived from 3-substituted phthalic anhydrides) offers the most geometrically favorable exit vector for linker attachment.[1]
Methyl 2-amino-6-chlorobenzoate hydrochloride serves as a cost-effective, regiochemically defined starting material to access 4-chloro-thalidomide .[1] Unlike the more reactive fluoro-analogs, the chloro-derivative offers superior stability during early-stage synthesis and controllable reactivity for linker attachment via SNAr or Buchwald-Hartwig cross-coupling.
Key Advantages of this Pathway:
Regiocontrol: The chlorine atom at position 6 of the benzoate translates precisely to the 4-position of the phthalimide core, eliminating isomer separation issues common in nitration routes.
Scalability: The anthranilate scaffold is robust, allowing for gram-scale synthesis of the anhydride intermediate.
Versatility: The resulting 4-chloro handle allows for the attachment of both aliphatic diamine linkers (via SNAr) and aromatic linkers (via Pd-catalysis).[1]
Synthetic Workflow Visualization
The following diagram illustrates the transformation of the anthranilate precursor into a functional PROTAC scaffold.
Figure 1: Strategic workflow converting the anthranilate precursor to a functional PROTAC warhead.
Technical Deep Dive: The Chemistry of the "4-Position"
The conversion relies on transforming the ortho-amino ester motif into a ortho-dicarboxylic acid anhydride. The chlorine atom, initially at position 6 of the benzoate, becomes position 3 of the phthalic anhydride, and finally position 4 of the thalidomide system.[1]
Parameter
4-Fluoro-Thalidomide
4-Chloro-Thalidomide (Target)
4-Nitro-Thalidomide
Reactivity (SNAr)
High (Room Temp)
Moderate (Requires Heat/Base)
High (Risk of side reactions)
Stability
Prone to hydrolysis
Highly Stable
Stable
Linker Chemistry
Amine Nucleophiles
Amines (SNAr) or Aryls (Pd)
Reduction to Aniline required
Cost Efficiency
Low
High
Moderate
Expert Insight: While 4-fluoro analogs are popular for rapid library generation due to facile SNAr, the 4-chloro analog derived from this protocol is preferred for scale-up.[1] It avoids the defluorination side-products often seen during aggressive solvent removal.
Detailed Experimental Protocols
Phase 1: Preparation of 3-Chlorophthalic Anhydride
Objective: Convert the amino-ester to the dicarboxylic anhydride.
Free Basing: Dissolve Methyl 2-amino-6-chlorobenzoate HCl (10 mmol) in EtOAc and wash with saturated NaHCO3. Dry organic layer (MgSO4) and concentrate to obtain the free amine.[1]
Sandmeyer Reaction:
Suspend the amine in 15% HCl (aq) at 0°C.
Add NaNO2 (1.1 eq) dropwise, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.
Slowly add the diazonium solution to a stirred solution of CuCN (1.2 eq) and KCN (2.5 eq) in water at 60°C. Caution: HCN evolution risk; use proper ventilation.[1]
Extract with EtOAc, dry, and concentrate to yield Methyl 2-cyano-6-chlorobenzoate .[1]
Hydrolysis & Cyclization:
Reflux the nitrile intermediate in 20% KOH (aq) for 12 hours (hydrolysis of ester and nitrile to di-acid).
Acidify with conc. HCl to precipitate 3-chlorophthalic acid. Filter and dry.[3][4]
Reflux the solid in Acetic Anhydride (5 eq) for 4 hours. Concentrate in vacuo to afford 3-Chlorophthalic Anhydride as a white/off-white solid.
Phase 2: Synthesis of 4-Chloro-Thalidomide (The Scaffold)
Objective: Install the glutarimide ring necessary for CRBN binding.[1]
Objective: Attach the linker via SNAr displacement of the Chloride.[1]
Reagents: 4-Chloro-Thalidomide, Diamine Linker (e.g., mono-Boc-diamine), DIPEA, NMP or DMSO.[1]
Dissolution: Dissolve 4-Chloro-Thalidomide (1 eq) and the Linker amine (1.2 eq) in NMP (N-methyl-2-pyrrolidone).
Base Addition: Add DIPEA (3 eq).
Thermal Activation: Heat to 90°C–110°C for 12–24 hours.
Note: The Chloro-group is less reactive than Fluoro. If conversion is low (<50% after 12h), increase temperature to 130°C or switch to microwave irradiation (140°C, 1h).
Purification: Dilute with water, extract with EtOAc, and purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient).
Troubleshooting & Quality Control
Issue
Probable Cause
Corrective Action
Low Yield in Phase 2
Incomplete neutralization of HCl salt
Increase KOAc to 3.5 eq or use free-based aminoglutarimide.
Ring Opening (Hydrolysis)
Water contamination in solvent
Ensure Acetic Acid is glacial; keep reaction anhydrous until workup.[1]
No Reaction in Phase 3
Low nucleophilicity of linker
Switch solvent to DMSO (higher dielectric constant) or use KF/Alumina catalysis.[1]
Product is Sticky/Oil
Residual NMP/DMSO
Lyophilize the final product or perform an extensive brine wash.
Pathway Logic & Mechanism
The synthesis relies on the Gabriel Imide Synthesis principles but adapted for the sensitive glutarimide ring.
Figure 2: Mechanistic steps of the glutarimide condensation.[1]
Self-Validating Logic:
NMR Check: In Phase 2, the disappearance of the anhydride protons and the appearance of the glutarimide 'NH' singlet (approx. 11.0 ppm) confirms ring closure.[1]
LCMS Check: The mass shift from the intermediate amic acid (M+18) to the imide confirms successful dehydration.[1]
References
Fischer, E. S., et al. (2014).[1] Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53.[1] [Link][1]
Chamberlain, P. P., et al. (2014).[1] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809.[1] [Link]
Muller, G. W., et al. (1996).[1] Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha production. Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630.[1] [Link]
Application Notes and Protocols for PROTAC® Linker Design Utilizing Methyl 2-amino-6-chlorobenzoate Hydrochloride
Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that binds the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1][2] While the choice of warhead and E3 ligase ligand dictates the targeting specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.[1][2][4]
This guide provides an in-depth exploration of linker design strategies for PROTACs, with a specific focus on the utility of Methyl 2-amino-6-chlorobenzoate hydrochloride as a versatile building block. This commercially available reagent offers two orthogonal points for chemical modification—the amino and chloro groups—enabling the synthesis of a diverse array of linkers with varying properties.
Methyl 2-amino-6-chlorobenzoate Hydrochloride: A Versatile Scaffold for Linker Synthesis
Methyl 2-amino-6-chlorobenzoate hydrochloride presents a unique opportunity for linker diversification due to its distinct chemical handles. The 2-amino group can be readily acylated to form a stable amide bond, a common feature in PROTAC linkers. The 6-chloro substituent, an aryl halide, is amenable to palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allowing for the introduction of a wide range of secondary linker components. This dual reactivity, coupled with the inherent rigidity of the phenyl ring, allows for the construction of conformationally constrained linkers, which can be advantageous for optimizing ternary complex formation.[5]
The strategic incorporation of this building block allows for a modular approach to PROTAC synthesis, where different warheads and E3 ligase ligands can be systematically combined with a variety of linker modifications derived from this central scaffold.
Core Synthetic Strategies and Protocols
The successful incorporation of Methyl 2-amino-6-chlorobenzoate hydrochloride into a PROTAC linker requires a carefully planned synthetic sequence. The following protocols outline two key transformations: amide bond formation at the 2-amino position and Buchwald-Hartwig amination at the 6-chloro position. An orthogonal protection strategy is also presented to enable sequential functionalization.
Protocol 1: Amide Bond Formation with Sterically Hindered Methyl 2-amino-6-chlorobenzoate
The ortho-chloro substituent on Methyl 2-amino-6-chlorobenzoate introduces significant steric hindrance, which can make amide coupling challenging with standard reagents.[6][7] The following protocol is optimized for such sterically hindered and electron-deficient anilines.
Reaction Scheme:
Materials:
Methyl 2-amino-6-chlorobenzoate hydrochloride
Carboxylic acid of interest (e.g., a linker fragment with a terminal carboxylic acid)
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
Add Methyl 2-amino-6-chlorobenzoate hydrochloride (1.1 eq) to the reaction mixture. Note: The hydrochloride salt will be neutralized in situ by the excess DIPEA.
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. For particularly hindered substrates, heating to 40-50 °C may be required.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the desired amide.
Causality Behind Experimental Choices:
HATU: This is a highly efficient coupling reagent, particularly for challenging amide bond formations involving sterically hindered or electron-deficient amines.[8]
DIPEA: A non-nucleophilic base is crucial to neutralize the hydrochloride salt of the starting material and to facilitate the coupling reaction without competing in nucleophilic attack. An excess is used to ensure complete neutralization and to drive the reaction forward.
Anhydrous Conditions: Amide coupling reagents are sensitive to moisture, which can lead to hydrolysis of the activated species and reduced yields.
Protocol 2: Buchwald-Hartwig Amination of the Aryl Chloride
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10][11] This protocol describes the coupling of an amine-containing linker fragment to the 6-chloro position of the benzamide scaffold synthesized in Protocol 1.
Reaction Scheme:
Materials:
Amide product from Protocol 1
Amine-containing linker fragment (e.g., a PEG linker with a terminal primary or secondary amine)
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the amide product from Protocol 1 (1.0 eq), the amine-linker (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.10 eq), and Sodium tert-butoxide (1.5 eq).
Add anhydrous toluene to the flask.
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the final PROTAC precursor.
Causality Behind Experimental Choices:
Pd₂(dba)₃ and XPhos: This combination forms a highly active catalytic system for the amination of aryl chlorides, which are generally less reactive than aryl bromides or iodides.[9] XPhos is a bulky, electron-rich phosphine ligand that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.[11]
Sodium tert-butoxide: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile and facilitate the transmetalation step.
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so the reaction must be performed under an inert atmosphere to prevent catalyst deactivation.
Orthogonal Protection Strategy for Sequential Functionalization
To achieve maximum modularity in PROTAC synthesis, an orthogonal protection strategy can be employed. This allows for the sequential modification of the amino and chloro groups of the starting material. A common approach is to protect the amino group, perform the Buchwald-Hartwig amination, deprotect the amino group, and then perform the amide coupling.
Example using a Boc protecting group:
Boc Protection: React Methyl 2-amino-6-chlorobenzoate with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to protect the amino group as a tert-butoxycarbonyl (Boc) carbamate.
Buchwald-Hartwig Amination: Perform the Buchwald-Hartwig reaction on the chloro-position as described in Protocol 2. The Boc group is stable under these conditions.
Boc Deprotection: Remove the Boc group using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane.
Amide Coupling: Couple the now free amino group with the desired carboxylic acid using the conditions described in Protocol 1.
This orthogonal approach provides a robust platform for creating a library of PROTACs with diverse linker structures from a common intermediate.[12][13]
Impact of the Benzamide-Based Linker on PROTAC Properties
The incorporation of a 2,6-disubstituted benzamide moiety into a PROTAC linker imparts a degree of rigidity. This can be advantageous in pre-organizing the warhead and E3 ligase ligand in a conformation favorable for ternary complex formation.[5] However, excessive rigidity can also be detrimental, preventing the necessary conformational adjustments required for a productive interaction.[1]
Table 1: Physicochemical Properties of Linker Types
Linker Type
Flexibility
Potential for Intramolecular H-bonding
Impact on Solubility
Impact on Permeability
Alkyl Chains
High
Low
Generally decreases solubility
Can increase permeability (lipophilic)
PEG Chains
High
Moderate (ether oxygens)
Generally increases solubility
Can decrease permeability
Benzamide
Low
High (amide N-H)
Variable
Can be improved by intramolecular H-bonding[14][15][16][17]
The amide proton of the benzamide linker can participate in intramolecular hydrogen bonding, which can shield polar surface area and potentially improve cell permeability, a significant challenge for the typically large PROTAC molecules.[14][15][16][17]
Visualizing the Synthetic Workflow and PROTAC Mechanism
Diagram 1: Synthetic Workflow
Caption: A streamlined synthetic workflow for PROTAC synthesis.
Diagram 2: PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion and Future Perspectives
Methyl 2-amino-6-chlorobenzoate hydrochloride is a valuable and versatile building block for the construction of PROTAC linkers. Its dual functionality allows for the creation of libraries of PROTACs with systematically varied linker structures, facilitating the optimization of degrader potency and pharmacokinetic properties. The protocols outlined in this guide provide a robust starting point for researchers seeking to explore the potential of this and similar building blocks in the rational design of next-generation protein degraders. Future work will focus on expanding the repertoire of cross-coupling reactions at the 6-position and further exploring the structure-activity relationships of PROTACs containing these rigid benzamide linkers.
References
Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657. [Link]
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]
Wieske, L. H. E., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(5), 273-312. [Link]
Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic and biomolecular chemistry. [Link]
Abeje, Y. E., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
American Chemical Society. (2024). A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. The Journal of Organic Chemistry. [Link]
Royal Society of Chemistry. (2016). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. [Link]
Wang, C., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. bioRxiv. [Link]
National Center for Biotechnology Information. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Library of Medicine. [Link]
National Center for Biotechnology Information. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. National Library of Medicine. [Link]
National Center for Biotechnology Information. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. National Library of Medicine. [Link]
Alfa Chemistry. (2024). Advancing Drug Discovery with PROTAC Building Blocks. YouTube. [Link]
ResearchGate. (2022). (a) Our initial approach for automated PROTAC synthesis via amide coupling. ResearchGate. [Link]
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Targeted Anti-tumor Therapy. [Link]
ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
Royal Society of Chemistry. (2025). Rational design of the linkers in targeting chimeras. Chemical Science. [Link]
ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
National Center for Biotechnology Information. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. National Library of Medicine. [Link]
ResearchGate. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]
National Center for Biotechnology Information. (2015). Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. National Library of Medicine. [Link]
American Chemical Society. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
ResearchGate. (2020). Scheme 1. General synthetic pathway to generate PROTACs. Reaction conditions. ResearchGate. [Link]
ResearchGate. (2002). A new improved catalyst for the palladium-catalyzed amination of aryl chlorides. ResearchGate. [Link]
National Center for Biotechnology Information. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. National Library of Medicine. [Link]
Royal Society of Chemistry. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Chemical Science. [Link]
PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
ResearchGate. (2000). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]
ResearchGate. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N -Aryl Anthranilic Acid Derivatives. ResearchGate. [Link]
The Versatile Role of Methyl 2-amino-6-chlorobenzoate Hydrochloride in Modern Organic Synthesis: A Guide to Reaction Mechanisms and Applications
Introduction: Unlocking the Synthetic Potential of a Key Building Block Methyl 2-amino-6-chlorobenzoate hydrochloride is a versatile bifunctional building block that has garnered significant interest in the fields of med...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Synthetic Potential of a Key Building Block
Methyl 2-amino-6-chlorobenzoate hydrochloride is a versatile bifunctional building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group ortho to a methyl ester and a chloro group at the 6-position, imparts a distinct reactivity profile that can be strategically exploited for the synthesis of a diverse array of complex molecules and heterocyclic scaffolds. The hydrochloride salt form ensures stability and enhances shelf-life, though it necessitates careful consideration of reaction conditions to liberate the reactive free amine.
This comprehensive guide provides an in-depth exploration of the reaction mechanisms, applications, and detailed protocols involving Methyl 2-amino-6-chlorobenzoate hydrochloride. We will delve into the fundamental principles governing its reactivity, offering insights into the causal relationships behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this valuable intermediate.
I. The Crucial First Step: In Situ Neutralization of the Hydrochloride Salt
The primary consideration when utilizing Methyl 2-amino-6-chlorobenzoate hydrochloride is the protonated state of the amino group. In its hydrochloride form, the nitrogen lone pair is unavailable for nucleophilic attack. Therefore, the addition of a suitable base is a prerequisite for most reactions involving the amino group. The choice of base is critical and depends on the specific reaction conditions and the nature of the other reagents.
Commonly Used Bases:
Inorganic bases: Sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), and sodium carbonate (Na₂CO₃) are mild bases suitable for many reactions. They are inexpensive and easily removed during workup.
Organic bases: Triethylamine (Et₃N), diisopropylethylamine (DIPEA), and pyridine are often employed when a soluble, non-nucleophilic base is required.
The in situ neutralization is typically carried out by adding the base to a solution or suspension of the hydrochloride salt in an appropriate solvent, followed by stirring for a short period before the addition of other reagents.
II. Key Reaction Mechanisms and Synthetic Applications
Methyl 2-amino-6-chlorobenzoate serves as a precursor for a wide range of chemical transformations. The interplay between the amino, chloro, and methyl ester functionalities allows for a variety of synthetic strategies.
A. N-Functionalization: Acylation and Alkylation
The nucleophilic amino group, once liberated from its salt form, readily undergoes acylation and alkylation reactions, providing access to a variety of substituted anthranilate derivatives.
1. N-Acylation:
N-acylation is a fundamental transformation that introduces an acyl group to the nitrogen atom. This is often a key step in the synthesis of various heterocyclic compounds, such as quinazolinones.
Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride), leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a leaving group yields the N-acylated product.
Figure 1: General mechanism of N-acylation.
2. N-Alkylation:
N-alkylation introduces an alkyl group to the nitrogen atom. This can be achieved using various alkylating agents, such as alkyl halides or sulfates.
Reaction Mechanism: The reaction typically follows an SN2 pathway, where the nucleophilic amino group attacks the electrophilic carbon of the alkylating agent, displacing the leaving group in a single concerted step.
B. Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent on the aromatic ring makes Methyl 2-amino-6-chlorobenzoate an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro-substituent enhances the reactivity of the compound in these cross-coupling reactions, making it a valuable component in the synthesis of complex drug molecules[1].
1. Suzuki-Miyaura Coupling:
This reaction forms a new carbon-carbon bond between the aromatic ring of the benzoate and an organoboron compound.
Catalytic Cycle: The mechanism of the Suzuki-Miyaura coupling is well-established and involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the benzoate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
2. Buchwald-Hartwig Amination:
This reaction forms a new carbon-nitrogen bond, allowing for the introduction of a wide range of amines at the 6-position.
Catalytic Cycle: The mechanism is similar to the Suzuki-Miyaura coupling, with the key difference being the nucleophile in the transmetalation-like step, which is an amine.
C. Cyclization Reactions: Synthesis of Heterocyclic Scaffolds
The ortho-relationship between the amino and methyl ester groups makes Methyl 2-amino-6-chlorobenzoate an ideal precursor for the synthesis of various fused heterocyclic systems through cyclocondensation reactions.
1. Synthesis of Quinazolinones:
Reaction with an appropriate one-carbon synthon, such as an orthoester or formamide, can lead to the formation of quinazolinone derivatives. These scaffolds are prevalent in many biologically active molecules.
Reaction Mechanism: The reaction typically involves initial N-acylation or N-formylation, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen on the ester carbonyl, and subsequent elimination of methanol.
2. Synthesis of Benzodiazepines:
Condensation with α-amino ketones or related synthons can provide access to benzodiazepine derivatives, another important class of pharmacologically active compounds.
III. Detailed Application Notes and Protocols
The following protocols are provided as representative examples of the synthetic transformations that can be performed with Methyl 2-amino-6-chlorobenzoate hydrochloride.
Protocol 1: Synthesis of Methyl 2-acetamido-6-chlorobenzoate (N-Acylation)
This protocol describes the N-acetylation of Methyl 2-amino-6-chlorobenzoate.
Materials and Reagents:
Reagent
M.W. ( g/mol )
Amount (mmol)
Volume/Mass
Methyl 2-amino-6-chlorobenzoate hydrochloride
222.06
10.0
2.22 g
Dichloromethane (DCM)
-
-
50 mL
Triethylamine (Et₃N)
101.19
12.0
1.67 mL
Acetyl chloride
78.50
11.0
0.78 mL
Saturated aqueous NaHCO₃ solution
-
-
2 x 25 mL
Brine
-
-
25 mL
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
-
Experimental Procedure:
Suspend Methyl 2-amino-6-chlorobenzoate hydrochloride (2.22 g, 10.0 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
Cool the suspension to 0 °C in an ice bath.
Slowly add triethylamine (1.67 mL, 12.0 mmol) to the suspension. Stir for 15 minutes at 0 °C to ensure complete neutralization.
Add acetyl chloride (0.78 mL, 11.0 mmol) dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding water (25 mL).
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (25 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to afford the desired N-acetylated product.
Causality Behind Experimental Choices:
Dichloromethane (DCM): A good solvent for both the starting material (after neutralization) and the product, and it is relatively unreactive.
Triethylamine (Et₃N): Acts as a base to neutralize the hydrochloride salt and to scavenge the HCl generated during the acylation reaction.
0 °C reaction temperature: The initial addition of reagents is carried out at a low temperature to control the exothermicity of the reaction.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of Methyl 2-amino-6-chlorobenzoate with phenylboronic acid.
Materials and Reagents:
Reagent
M.W. ( g/mol )
Amount (mmol)
Volume/Mass
Methyl 2-amino-6-chlorobenzoate hydrochloride
222.06
1.0
222 mg
Phenylboronic acid
121.93
1.2
146 mg
Tetrakis(triphenylphosphine)palladium(0)
1155.56
0.03
35 mg
Potassium Carbonate (K₂CO₃)
138.21
2.5
345 mg
1,4-Dioxane
-
-
8 mL
Water
-
-
2 mL
Ethyl Acetate
-
-
-
Brine
-
-
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
-
Experimental Procedure:
To a Schlenk tube, add Methyl 2-amino-6-chlorobenzoate hydrochloride (222 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and potassium carbonate (345 mg, 2.5 mmol).
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the Schlenk tube.
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the desired biaryl product.
Causality Behind Experimental Choices:
Tetrakis(triphenylphosphine)palladium(0): A common and effective Pd(0) catalyst for Suzuki-Miyaura reactions.
Potassium Carbonate (K₂CO₃): Acts as a base to neutralize the hydrochloride salt and to facilitate the transmetalation step.
1,4-Dioxane/Water solvent system: A common solvent mixture for Suzuki-Miyaura couplings, as it effectively dissolves both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
Inert atmosphere: Prevents the oxidation of the sensitive Pd(0) catalyst.
Figure 3: General experimental workflow for reactions involving Methyl 2-amino-6-chlorobenzoate hydrochloride.
IV. Conclusion
Methyl 2-amino-6-chlorobenzoate hydrochloride is a valuable and versatile starting material in organic synthesis. A thorough understanding of its reactivity, particularly the necessity of in situ neutralization of the hydrochloride salt, is paramount to its successful application. The strategic combination of N-functionalization, palladium-catalyzed cross-coupling, and cyclization reactions opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to explore and expand upon the synthetic utility of this important building block.
Dong, J. H., & Xu, J. P. (2009). Synthesis of Quinazolinone Derivatives. Chinese Journal of Organic Chemistry, 29(7), 1134-1138.
Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Triflates. John Wiley & Sons.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384.
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]
Executive Summary Methyl 2-amino-6-chlorobenzoate hydrochloride (CAS 1619264-45-7) is a critical pharmacophore intermediate, particularly in the synthesis of quinazolinone-based bioactive molecules (e.g., kinase inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-amino-6-chlorobenzoate hydrochloride (CAS 1619264-45-7) is a critical pharmacophore intermediate, particularly in the synthesis of quinazolinone-based bioactive molecules (e.g., kinase inhibitors, anticonvulsants). Its unique substitution pattern—featuring an amine flanked by a methyl ester and a chlorine atom—presents specific synthetic challenges:
Deactivated Nucleophile: The aniline nitrogen is electronically deactivated by the electron-withdrawing chlorine and ester groups.
Steric Congestion: The ortho-ester and meta-chloro substituents create a crowded environment, retarding nucleophilic attack.
Salt Management: The hydrochloride form requires precise in situ neutralization to liberate the reactive free base without hydrolyzing the sensitive methyl ester.
This guide provides two validated protocols for amidation: Method A (Acid Chloride/Anhydride) for robust, scale-up friendly synthesis, and Method B (HATU-Mediated Coupling) for valuable or sensitive carboxylic acid partners.
Mechanistic Insight & Reaction Pathway
The reaction proceeds via an addition-elimination mechanism.[1] The critical control point is the deprotonation equilibrium . The HCl salt must be neutralized to generate the free aniline (
), which then attacks the carbonyl carbon of the electrophile.
Key Causality:
Base Selection: Pyridine is preferred for acid chlorides as it acts as both a solvent and a nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate).
Temperature Control: Initial cooling (0°C) acts to suppress side reactions (e.g., polymerization or ester hydrolysis), while warming to room temperature (RT) provides the activation energy to overcome the electronic deactivation of the aniline.
Figure 1: Mechanistic pathway from hydrochloride salt to amide product.
Best for: Robust substrates, large-scale synthesis, and cost-efficiency.
Reagents:
Methyl 2-amino-6-chlorobenzoate HCl (1.0 equiv)
Acid Chloride (1.1 – 1.2 equiv)
Pyridine (3.0 – 5.0 equiv) OR Triethylamine (3.0 equiv) in DCM
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Protocol:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Methyl 2-amino-6-chlorobenzoate HCl (1.0 g, 4.5 mmol) in anhydrous DCM (15 mL).
Neutralization: Cool the suspension to 0°C (ice bath). Dropwise add Pyridine (1.1 mL, ~13.5 mmol).
Checkpoint: The suspension should clarify as the free base dissolves. If using TEA, a white precipitate (TEA·HCl) will form immediately; this is normal.
Addition: Add the Acid Chloride (5.0 mmol, 1.1 equiv) dropwise over 10 minutes. Maintain temperature < 5°C to prevent exotherms.
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 3–6 hours.
Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting aniline (lower R_f, fluorescent) should disappear.
Workup:
Dilute with DCM (20 mL).
Wash successively with 1M HCl (2 x 15 mL) to remove excess pyridine/aniline. Note: Keep aqueous washes cold to prevent ester hydrolysis.
Wash with sat. NaHCO₃ (15 mL) and Brine (15 mL).
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Purification: Recrystallize from EtOH/Water or purify via flash chromatography if necessary.
Method B: HATU-Mediated Coupling
Best for: Valuable carboxylic acids, chiral substrates, or when acid chlorides are unstable.
Activation: In a vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 5–10 minutes at RT to form the activated ester.
Amine Preparation: In a separate vessel, dissolve Methyl 2-amino-6-chlorobenzoate HCl (1.0 equiv) in minimum DMF. Add remaining DIPEA (1.5 equiv) to neutralize the salt.
Coupling: Add the amine solution to the activated acid solution.
Reaction: Stir at 50°C for 12–24 hours.
Why Heat? The electron-deficient aniline is a poor nucleophile; mild heating is often required for HATU couplings with this specific scaffold [1].
Workup:
Dilute with EtOAc (excess).
Wash vigorously with water (3x) and LiCl (5% aq) to remove DMF.
Increase temp to reflux (DCM) or 60°C (DMF). Add catalytic DMAP (10 mol%) for Method A.
Hydrolysis of Ester
Aqueous workup too basic or warm.
Keep workup cold.[4] Avoid strong hydroxide bases (NaOH); use NaHCO₃.
Precipitate in Rxn
Pyridine·HCl or TEA·HCl salts.
Normal. Filter off before workup if interfering, or dissolve during aqueous wash.
Starting Material Remains
Incomplete neutralization of HCl salt.
Ensure at least 1.0 eq of base is added before the electrophile.
Downstream Application: Quinazolinone Synthesis
This amidation is frequently the first step in synthesizing 4(3H)-quinazolinones . Following amidation, the resulting amide can be cyclized.
Figure 2: Workflow for conversion of the amide intermediate to quinazolinone scaffolds [2].
References
Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link
Tokali, F. S. (2022).[6] Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130.[6] Link
PubChem. (2025).[2] 2-Amino-6-chlorobenzoic acid | C7H6ClNO2.[2][4][7] National Library of Medicine. Link[2]
LibreTexts. (2019).[1] Reactions of Acid Chlorides.[1] Chemistry LibreTexts. Link
PrepChem. (2024). Synthesis of methyl 2-amino-5-chlorobenzoate.[8] (Analogous protocol reference). Link
Application Notes and Protocols for the Purification of Methyl 2-amino-6-chlorobenzoate Hydrochloride
Introduction Methyl 2-amino-6-chlorobenzoate hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The purity of this compound is paramount to ensure the desired reac...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 2-amino-6-chlorobenzoate hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The purity of this compound is paramount to ensure the desired reaction outcomes, yield, and safety profile of the final products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of Methyl 2-amino-6-chlorobenzoate hydrochloride. We will delve into the scientific rationale behind the selection of purification techniques, provide detailed, step-by-step protocols for common methods, and offer troubleshooting advice based on field-proven insights.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. The most common route to Methyl 2-amino-6-chlorobenzoate is the esterification of 2-amino-6-chlorobenzoic acid.[1] The hydrochloride salt is then typically formed by treating the ester with hydrochloric acid.
Based on this synthetic pathway, the primary impurities are likely to be:
Unreacted 2-amino-6-chlorobenzoic acid: The starting material for the esterification reaction.
Side-products from esterification: Depending on the specific reagents used (e.g., thionyl chloride, acid catalysts), byproducts may form.
Regioisomers: If the starting 2-amino-6-chlorobenzoic acid is not pure, other isomers may be present.
Degradation products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[2]
A summary of the key physicochemical properties of the target compound and its primary potential impurity is presented in Table 1.
Table 1: Physicochemical Properties of Methyl 2-amino-6-chlorobenzoate Hydrochloride and a Key Potential Impurity
Compound
Molecular Formula
Molecular Weight ( g/mol )
Appearance
Methyl 2-amino-6-chlorobenzoate Hydrochloride
C₈H₉Cl₂NO₂
222.07
White to off-white crystalline solid
2-Amino-6-chlorobenzoic acid
C₇H₆ClNO₂
171.58
White to off-white crystalline powder
Purification Strategies: A Multi-pronged Approach
A combination of purification techniques is often the most effective strategy. The choice of method will depend on the nature and quantity of the impurities present. The following sections detail the most common and effective purification protocols for Methyl 2-amino-6-chlorobenzoate hydrochloride.
Figure 1: General workflow for the purification of Methyl 2-amino-6-chlorobenzoate hydrochloride.
Protocol 1: Purification by Acid-Base Extraction
Scientific Rationale: Acid-base extraction is a powerful technique to separate acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic phases at various pH levels. In this case, the unreacted starting material, 2-amino-6-chlorobenzoic acid, is amphoteric but will be predominantly in its carboxylate salt form at a basic pH, rendering it soluble in the aqueous phase. The desired product, Methyl 2-amino-6-chlorobenzoate, is basic due to the amino group and will be protonated and soluble in the aqueous phase at an acidic pH. This protocol focuses on removing the acidic starting material.
Experimental Protocol:
Dissolution: Dissolve the crude Methyl 2-amino-6-chlorobenzoate hydrochloride in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid of the unreacted starting material, making it soluble in the aqueous phase.
Separation: Allow the layers to separate and discard the aqueous layer. Repeat the wash with NaHCO₃ solution to ensure complete removal of the acidic impurity.
Acidic Wash (Optional): To ensure the product remains in its hydrochloride salt form in the organic layer, a wash with a dilute aqueous HCl solution can be performed. However, this may lead to some product partitioning into the aqueous phase.
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified Methyl 2-amino-6-chlorobenzoate hydrochloride.
Protocol 2: Purification by Recrystallization
Scientific Rationale: Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to cool, whereupon the compound crystallizes out, leaving impurities behind in the solution. The key to successful recrystallization is the selection of an appropriate solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Solvent Selection:
A systematic approach to solvent selection is crucial. The ideal solvent should:
Completely dissolve the compound when hot.
Have low solubility for the compound when cold.
Either not dissolve impurities at all or dissolve them very well even at low temperatures.
Be chemically inert towards the compound.
Be easily removable from the purified crystals.
Table 2: Suggested Solvents for Recrystallization Screening
Solvent/Solvent System
Rationale
Methanol
Polar protic solvent, often good for hydrochloride salts.
Ethanol/Water
A polar protic mixture that can be fine-tuned for optimal solubility.
Isopropanol
Another polar protic solvent with different solubilizing properties.
Acetonitrile
A polar aprotic solvent.
Ethyl Acetate/Hexane
A less polar system; the hydrochloride salt may have limited solubility.
Experimental Protocol:
Solvent Screening: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the mixture gently and observe if the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
Dissolution: In an Erlenmeyer flask, add the crude Methyl 2-amino-6-chlorobenzoate hydrochloride and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Figure 2: Step-by-step workflow for the recrystallization process.
Protocol 3: Purification by Column Chromatography
Scientific Rationale: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For a polar compound like Methyl 2-amino-6-chlorobenzoate hydrochloride, normal-phase chromatography using silica gel is a suitable option. The polarity of the mobile phase is adjusted to achieve optimal separation.
Experimental Protocol:
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a common choice for the stationary phase.
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. Given the polar nature of the hydrochloride salt, a more polar solvent system, such as dichloromethane/methanol, may be necessary.
Column Packing: Prepare a slurry of the silica gel in the chosen mobile phase and carefully pack it into a chromatography column.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
Elution: Elute the column with the mobile phase, collecting fractions.
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 2-amino-6-chlorobenzoate hydrochloride.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques, such as:
Melting Point: A sharp melting point close to the literature value is indicative of high purity.
Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests a pure compound.
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
Conclusion
The purification of Methyl 2-amino-6-chlorobenzoate hydrochloride is a critical step in its utilization as a chemical intermediate. By understanding the potential impurity profile and applying the appropriate purification techniques—acid-base extraction, recrystallization, and column chromatography—researchers can obtain a high-purity product. The detailed protocols and scientific rationale provided in these application notes serve as a valuable resource for achieving consistent and reliable purification outcomes.
References
Organic Syntheses Procedure, Benzothiazole, 2-amino-6-methyl-. Available from: [Link]
CN103193666A - Preparation method of 2-amino-3-chloro benzoic methyl ester - Google Patents.
How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]
Purification by Recrystallization - CUNY. Available from: [Link]
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. Available from: [Link]
US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents.
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Available from: [Link]
US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents.
Application Note: NMR Structural Elucidation of Quinazolinone Scaffolds Derived from Methyl 2-amino-6-chlorobenzoate Hydrochloride
Executive Summary Methyl 2-amino-6-chlorobenzoate hydrochloride is a critical trisubstituted benzene building block, particularly valuable in the synthesis of 5-chloro-4(3H)-quinazolinones —a privileged scaffold in medic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-amino-6-chlorobenzoate hydrochloride is a critical trisubstituted benzene building block, particularly valuable in the synthesis of 5-chloro-4(3H)-quinazolinones —a privileged scaffold in medicinal chemistry found in anticancer (e.g., thymidylate synthase inhibitors) and anticonvulsant agents.
Characterizing this starting material and its cyclized products presents specific challenges due to the 1,2,3-substitution pattern and the steric influence of the chlorine atom at the 6-position (ortho to the ester). This Application Note provides a validated protocol for the neutralization (free-basing) of the hydrochloride salt, its conversion to 5-chloroquinazolin-4(3H)-one, and the definitive NMR logic required to distinguish the starting material from the cyclized product.
Chemical Context & Reaction Pathway[1][2][3][4][5][6][7][8]
The transformation of interest involves the condensation of the anthranilate derivative with a C1 synthon (such as formamide or formamidine acetate) to close the pyrimidine ring.
Regiochemical Insight (Expertise Pillar)
A common error in anthranilate chemistry is misassigning the regiochemistry of the product.
Starting Material: The chlorine is at position 6 (ortho to the ester).
Product: Upon cyclization, the carbon bearing the chlorine becomes position 5 of the quinazolinone ring system.
Implication: This places the chlorine atom in the "bay region" of the fused ring, creating significant steric deshielding on the NH proton and the H-2 proton in NMR studies.
Reaction Scheme
The workflow proceeds from the hydrochloride salt (1) to the free base (2) and finally to the cyclized 5-chloro-4(3H)-quinazolinone (3).
Figure 1: Synthetic pathway from hydrochloride salt to quinazolinone scaffold.
Experimental Protocols
Protocol A: Salt Neutralization (Preparation of Analytical Standard)
Rationale: Direct NMR of hydrochloride salts in
often results in broad, exchangeable proton signals and solubility issues. Converting to the free base ensures sharp aromatic coupling constants (-values) essential for structural verification.
Dissolution: Suspend 500 mg of Methyl 2-amino-6-chlorobenzoate hydrochloride in 15 mL of Ethyl Acetate (EtOAc).
Neutralization: Add 10 mL of saturated aqueous
solution. Stir vigorously for 10 minutes until the solid dissolves and gas evolution () ceases.
Extraction: Separate the organic layer. Wash with 10 mL brine.
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Yield: Quantitative recovery of the free base (yellowish oil/solid) is expected.
Protocol B: Cyclization to 5-chloro-4(3H)-quinazolinone
Rationale: We utilize Formamidine Acetate rather than Formamide/High Heat to minimize decomposition and thermal darkening of the chlorinated aromatic ring.
Reaction: Dissolve 1.0 eq of the Free Base (from Protocol A) in Ethanol (0.5 M concentration). Add 1.5 eq of Formamidine Acetate .[1]
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor by TLC (50% EtOAc/Hexanes). The fluorescent blue spot of the anthranilate will disappear.
Workup: Cool to room temperature. The product often precipitates. If not, concentrate to 50% volume and cool to
.
Isolation: Filter the solid, wash with cold ethanol, and dry.
ppm ( Hz). This is the proton meta to both substituents.
H-3/H-5 (Doublets):
and ppm.
Note: The proton ortho to the amino group (H-3) is typically more shielded (upfield) due to the resonance donation of the
.
Functional Groups:
Ester (
): Sharp Singlet, ppm.
Amine (
): Broad Singlet, ppm (variable).
Product: 5-chloro-4(3H)-quinazolinone
Solvent:
(Required due to low solubility in ).
Key Diagnostic Changes:
Loss of Ester: The singlet at 3.92 ppm must disappear completely.
Appearance of H-2: A new, distinct singlet appears in the aromatic/heteroaromatic region (
ppm). This is the proton between the two nitrogens.
Amide Proton: A very downfield broad singlet (
ppm) corresponding to the lactam NH (N-3).
Deshielding of Aromatics: The fusion of the pyrimidine ring deshields the benzene protons. The H-6 proton (formerly H-3 in the anthranilate) shifts downfield.
Comparative Data Table
Feature
Methyl 2-amino-6-chlorobenzoate (Free Base)
5-chloro-4(3H)-quinazolinone (Product)
Solvent
Methyl Ester
3.92 ppm (s, 3H)
ABSENT
Amine / Amide
~5.8 ppm (br s, 2H, )
~12.4 ppm (br s, 1H, NH)
H-2 (Pyrimidine)
N/A
8.15 ppm (s, 1H)
Aromatic Pattern
t, d, d (6.6 - 7.2 ppm)
t, d, d (7.5 - 7.8 ppm)
Key Logic
Presence of OMe, Upfield Aromatics
Loss of OMe, Downfield H-2
Decision Logic & Troubleshooting (Graphviz)
Use this flowchart to interpret your NMR spectra during reaction monitoring.
Figure 2: Logic gate for NMR analysis of the cyclization reaction.
References
Niementowski, S. (1895).[2] "Stefan Niementowski: Synthesis of Quinazolines." Journal of the Chemical Society.
Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones via the reaction of anthranilic acid derivatives with formamidine acetate." Tetrahedron, 61(43).
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (General reference for Anthranilate shifts).
Application Notes and Protocols: Derivatization of Methyl 2-amino-6-chlorobenzoate Hydrochloride for Enhanced Analysis
Introduction: The Analytical Challenge of an Important Intermediate Methyl 2-amino-6-chlorobenzoate hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantif...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Challenge of an Important Intermediate
Methyl 2-amino-6-chlorobenzoate hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification of this molecule is paramount for ensuring the quality and purity of active pharmaceutical ingredients (APIs). However, its inherent chemical properties—namely the presence of a polar primary amine and a methyl ester group—present significant challenges for direct analysis, particularly by gas chromatography (GC).[1] The high polarity and low volatility of the molecule can lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the GC inlet.[1][2]
While high-performance liquid chromatography (HPLC) offers a viable alternative for the analysis of such polar compounds, derivatization can still be employed to enhance detection sensitivity, especially when dealing with low concentrations in complex matrices.[3][4] This application note provides a comprehensive guide to the derivatization of Methyl 2-amino-6-chlorobenzoate hydrochloride, detailing protocols for both GC-MS and HPLC analysis. The methodologies are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the tools for reliable quantification.
The Rationale for Derivatization
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a specific analytical technique.[2] For Methyl 2-amino-6-chlorobenzoate hydrochloride, the primary goals of derivatization are:
Increased Volatility for GC Analysis: By replacing the active hydrogen on the primary amine with a less polar group, the intermolecular forces are reduced, leading to a significant increase in volatility.[2][5] This allows the compound to be readily vaporized in the GC inlet without decomposition.
Improved Chromatographic Behavior: Derivatization masks the polar functional groups, reducing interactions with active sites on the GC column and resulting in sharper, more symmetrical peaks.[1][2]
Enhanced Detection: For HPLC, derivatization can introduce a chromophore or fluorophore, significantly increasing the compound's response to UV-Vis or fluorescence detectors. For GC-MS, derivatization can lead to the formation of characteristic fragment ions, aiding in structural confirmation and improving selectivity.[6]
Derivatization Strategies for Analytical Platforms
The choice of derivatization reagent and method depends largely on the analytical technique to be employed. This guide will focus on two primary strategies: silylation for GC-MS analysis and acylation for both GC-MS and HPLC-UV analysis.
Diagram: General Derivatization Workflow
Caption: General workflow for the derivatization of Methyl 2-amino-6-chlorobenzoate hydrochloride.
Protocol 1: Silylation for GC-MS Analysis
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as those found in amines, carboxylic acids, and alcohols.[5][7] The process involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group, rendering the molecule more volatile and thermally stable.[2][7]
Causality of Experimental Choices:
Reagent Selection: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a potent silylating agent. BSTFA is highly reactive, and the TMCS acts as a catalyst, enhancing the derivatization of the sterically hindered amine group.[1]
Solvent: Anhydrous pyridine is an excellent solvent for this reaction as it is aprotic and acts as an acid scavenger, driving the reaction to completion. It is crucial to use anhydrous solvents to prevent the hydrolysis of the silylating reagent.[2]
Temperature and Time: Heating the reaction mixture ensures a complete and rapid reaction. The optimal temperature and time should be determined empirically but typically fall within the range of 60-80°C for 30-60 minutes.[1]
Diagram: Silylation Reaction
Caption: Silylation of the primary amine group with BSTFA.
Detailed Experimental Protocol:
Sample Preparation: Accurately weigh 1-5 mg of Methyl 2-amino-6-chlorobenzoate hydrochloride into a 2 mL autosampler vial.
Solvent Addition: Add 200 µL of anhydrous pyridine to the vial and vortex to dissolve the sample.
Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the vial.
Reaction: Tightly cap the vial and heat at 70°C for 45 minutes in a heating block or oven.
Cooling: Allow the vial to cool to room temperature.
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Parameter
Value
GC Column
5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature
250°C
Oven Program
Initial 100°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas
Helium, constant flow 1.0 mL/min
MS Source Temp
230°C
MS Quad Temp
150°C
Scan Range
50-500 m/z
Protocol 2: Acylation for GC-MS and HPLC-UV Analysis
Acylation involves the introduction of an acyl group to the primary amine, forming a stable amide derivative.[8] This method is versatile and can be adapted for both GC-MS and HPLC analysis. For GC, it increases volatility and thermal stability. For HPLC, the introduction of a suitable acyl group can enhance UV absorbance, thereby improving detection limits.[9]
Causality of Experimental Choices:
Reagent Selection: Trifluoroacetic anhydride (TFAA) is a common acylating reagent that reacts readily with primary amines to form highly stable trifluoroacetyl derivatives.[9][8] These derivatives are volatile and exhibit good chromatographic properties. The trifluoroacetyl group also provides a distinct mass spectral fragmentation pattern.
Solvent: Anhydrous ethyl acetate or acetonitrile are suitable aprotic solvents for this reaction.[1]
Base Catalyst: A mild base like pyridine or triethylamine (TEA) can be used to neutralize the trifluoroacetic acid byproduct, driving the reaction forward.[8]
Diagram: Acylation Reaction
Caption: Acylation of the primary amine group with TFAA.
Detailed Experimental Protocol:
Sample Preparation: Accurately weigh 1-5 mg of Methyl 2-amino-6-chlorobenzoate hydrochloride into a 2 mL autosampler vial.
Solvent Addition: Add 200 µL of anhydrous ethyl acetate and 50 µL of pyridine to the vial. Vortex to dissolve.
Reagent Addition: Add 100 µL of TFAA to the vial.
Reaction: Cap the vial tightly and heat at 60°C for 20 minutes.
Cooling and Work-up: Cool the vial to room temperature. For HPLC analysis, the sample can often be injected directly. For GC-MS, a simple liquid-liquid extraction with a non-polar solvent like hexane may be performed to remove excess reagent and byproducts.
Analysis:
GC-MS: Inject 1 µL of the organic layer. Use similar GC-MS conditions as described in Protocol 1.
HPLC-UV: Inject 10 µL of the reaction mixture.
Parameter
Value
HPLC Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
254 nm
Quantitative Data Summary
The following table provides a hypothetical summary of expected quantitative performance for the described derivatization methods. Actual performance may vary depending on instrumentation and experimental conditions.
Method
Analyte
Technique
LOD (ng/mL)
LOQ (ng/mL)
Linearity (r²)
Silylation
TMS-Derivative
GC-MS
0.5 - 2
2 - 5
>0.995
Acylation
TFA-Derivative
GC-MS
1 - 5
5 - 10
>0.995
Acylation
TFA-Derivative
HPLC-UV
5 - 10
15 - 30
>0.990
Trustworthiness and Self-Validation
To ensure the integrity of the analytical results, the following validation steps are recommended for each protocol:
Method Specificity: Analyze a blank matrix and a matrix spiked with potential interfering substances to ensure that no co-eluting peaks are observed at the retention time of the derivatized analyte.
Linearity and Range: Prepare a series of calibration standards over the expected concentration range and demonstrate a linear relationship between concentration and response.
Accuracy and Precision: Perform replicate analyses of quality control samples at different concentrations to assess the method's accuracy (closeness to the true value) and precision (reproducibility).
Stability of Derivatives: Evaluate the stability of the derivatized samples over time under different storage conditions (room temperature, refrigerated) to establish a maximum allowable time between derivatization and analysis.
Conclusion
The derivatization of Methyl 2-amino-6-chlorobenzoate hydrochloride is a critical step for achieving reliable and sensitive quantification by GC-MS and can offer enhanced detection in HPLC. The silylation and acylation protocols detailed in this application note provide robust and reproducible methods for researchers in pharmaceutical development and quality control. By understanding the rationale behind the experimental choices and implementing proper validation procedures, scientists can confidently apply these techniques to their analytical workflows.
References
Stedman, E. D. (1969). Chlorobenzoic Acids and Derivatives: Analysis of Mixtures by Thin-layer Chromatography. The Analyst, 94(1120), 594-598. [Link]
SIELC Technologies. (n.d.). Separation of 2-Amino-6-chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
Płotka-Wasylka, J., Szczepańska, N., de la Guardia, M., & Namieśnik, J. (2016). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 116(3), 1635-1673. [Link]
Thermo Fisher Scientific. (n.d.). Acylation Derivatization Reagents. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
Patel, P. N., Dongala, T., & Katari, N. K. (2014). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 183–187. [Link]
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. InTech. [Link]
Thermo Fisher Scientific. (n.d.). Acylation Derivatization Reagents. Retrieved from [Link]
Restek Corporation. (n.d.). GC Derivatization. Retrieved from [Link]
Wang, J., Liu, J., Zhang, X., & Li, Y. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(16), 2686–2694. [Link]
Bibel, M. (2022, November 1). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Video]. YouTube. [Link]
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 63-70. [Link]
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
Koczoń, P., Barańska, H., & Lewandowski, W. (1994). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics, 3(2), 71-75. [Link]
Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 172. [Link]
Lee, S., Kim, H., & Kim, Y. P. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 12(11), 1528. [Link]
Zampieri, M., & Shushan, B. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Methods in Molecular Biology, 1198, 147–158. [Link]
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2001). Analytical Methods for the Determination of Benzocaine and Antipyrine in the Presence of p-Aminobenzoic Acid. Analytical Methods, 1, 1-18. [Link]
Shi, Y. B., Xia, S., He, F. F., & Wang, H. B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139. [Link]
Shimadzu. (n.d.). Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System. Retrieved from [Link]
Khan, I., & Ali, S. (2018). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 9(8), 3095-3104. [Link]
Shrawat, A. K., & Hildebrandt, T. M. (2016). Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue. Journal of Chromatography B, 1019, 101-110. [Link]
Rana, S., & Cowie, C. E. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1319–1329. [Link]
Shi, Y. B., Xia, S., He, F. F., & Wang, H. B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3139. [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-6-chlorobenzoic acid. PubChem. Retrieved from [Link]
Application Notes and Protocols: Leveraging Methyl 2-amino-6-chlorobenzoate Hydrochloride in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Targeted Protein Degradation (TPD) has emerged as a transformative modality in drug discovery, of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address disease targets previously considered "undruggable." This is achieved through the design of small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which harness the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs). A key to the successful synthesis of these novel therapeutics lies in the strategic selection of versatile chemical building blocks. This document provides a comprehensive guide to the applications of Methyl 2-amino-6-chlorobenzoate hydrochloride , a valuable starting material and intermediate in the synthesis of molecules for targeted protein degradation. We will explore its role as a foundational scaffold, detailing its incorporation into larger, functional protein degraders, and provide exemplary protocols for its use in the laboratory.
Introduction to Targeted Protein Degradation (TPD)
Conventional pharmacology has largely focused on an "occupancy-driven" model, where small molecule inhibitors bind to the active site of a target protein to modulate its function. However, this approach is often limited to proteins with well-defined binding pockets and can be hampered by the need for high and sustained drug concentrations. TPD, in contrast, operates on an "event-driven" mechanism. TPD utilizes bifunctional molecules, most notably PROTACs, to bring a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome, the cell's protein disposal system. This catalytic process allows a single degrader molecule to eliminate multiple target protein copies, potentially leading to a more profound and durable therapeutic effect.
Molecular glues represent another class of TPD agents. These smaller molecules act by inducing a novel interaction between an E3 ligase and a target protein, effectively "gluing" them together to facilitate ubiquitination and degradation.
The modular nature of PROTACs, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a connecting linker, allows for rational design and optimization. The careful selection of chemical building blocks for each of these components is critical for the successful development of effective protein degraders.
Methyl 2-amino-6-chlorobenzoate Hydrochloride: A Versatile Building Block in TPD
Methyl 2-amino-6-chlorobenzoate hydrochloride is a substituted anthranilate derivative that serves as a valuable starting material in the synthesis of complex heterocyclic scaffolds frequently found in biologically active molecules. Its utility in the context of TPD stems from the presence of multiple reactive sites that allow for diverse chemical modifications and its potential to serve as a core structure for the elaboration of both POI ligands and E3 ligase ligands.
The key structural features of Methyl 2-amino-6-chlorobenzoate that make it a valuable building block are:
The Amino Group (NH₂): This primary amine is a versatile nucleophile, readily participating in amide bond formation, reductive amination, and other coupling reactions to attach linkers or build out larger molecular frameworks.
The Methyl Ester (COOCH₃): The ester group can be hydrolyzed to the corresponding carboxylic acid, providing another handle for chemical modification, such as amide coupling.
The Aromatic Ring: The benzene ring can be further functionalized through various aromatic substitution reactions, allowing for the fine-tuning of steric and electronic properties to optimize binding to the target protein or E3 ligase.
The Chlorine Atom (Cl): The chloro substituent influences the electronic properties of the aromatic ring and can serve as a handle for cross-coupling reactions.
Application in the Synthesis of a PROTAC Linker and Warhead Precursor
While direct incorporation into a final PROTAC molecule is one application, Methyl 2-amino-6-chlorobenzoate hydrochloride is often utilized in the synthesis of more complex intermediates that are then incorporated into the final degrader. The following section details a hypothetical, yet chemically sound, synthetic application of this building block in the creation of a precursor that could be further elaborated into a PROTAC.
Conceptual Synthetic Workflow
The overall strategy involves utilizing Methyl 2-amino-6-chlorobenzoate as a scaffold to construct a molecule with a functional group suitable for linker attachment and another moiety that can be developed into a warhead for a protein of interest.
Caption: Conceptual workflow for PROTAC synthesis.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the hypothetical synthesis of a PROTAC intermediate derived from Methyl 2-amino-6-chlorobenzoate hydrochloride. These protocols are intended for trained professionals in a laboratory setting.
Protocol 1: Synthesis of a Boc-Protected Amino-Linker Intermediate
This protocol describes the acylation of Methyl 2-amino-6-chlorobenzoate with a Boc-protected amino acid, which serves as a linker precursor.
Materials:
Methyl 2-amino-6-chlorobenzoate hydrochloride
Boc-glycine
N,N'-Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
Dichloromethane (DCM), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Ethyl acetate and hexanes for chromatography
Procedure:
To a solution of Methyl 2-amino-6-chlorobenzoate hydrochloride (1.0 eq) and Boc-glycine (1.1 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired Boc-protected amino-linker intermediate.
Protocol 2: Hydrolysis of the Methyl Ester
This protocol details the saponification of the methyl ester to the corresponding carboxylic acid, providing a handle for further modification.
Materials:
Boc-protected amino-linker intermediate from Protocol 1
Lithium hydroxide (LiOH)
Tetrahydrofuran (THF)
Methanol (MeOH)
Water
1 M Hydrochloric acid (HCl)
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
Dissolve the Boc-protected amino-linker intermediate (1.0 eq) in a mixture of THF, MeOH, and water.
Add LiOH (3.0 eq) to the solution and stir at room temperature for 4-6 hours.
Monitor the reaction by TLC until the starting material is consumed.
Acidify the reaction mixture to pH ~3 with 1 M HCl.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure to obtain the carboxylic acid product, which can often be used in the next step without further purification.
Protocol 3: Amide Coupling with an E3 Ligase Ligand Precursor
This protocol describes the coupling of the carboxylic acid intermediate with a precursor to an E3 ligase ligand, for example, an amine-functionalized pomalidomide analogue.
To a solution of the carboxylic acid (1.0 eq) and the amine-functionalized E3 ligase ligand precursor (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).
Add PyBOP (1.2 eq) to the reaction mixture and stir at room temperature for 12-16 hours.
Monitor the reaction by TLC.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final PROTAC molecule.
Characterization and Validation of the Synthesized PROTAC
Following synthesis, the identity and purity of the final PROTAC molecule must be confirmed using standard analytical techniques.
Analytical Techniques:
Technique
Purpose
¹H and ¹³C NMR
Structural elucidation and confirmation of the desired molecule.
LC-MS
Determination of molecular weight and assessment of purity.
HRMS
Exact mass determination to confirm the elemental composition.
HPLC
Quantitative assessment of purity.
Protocol 4: In-vitro Evaluation of PROTAC Activity - Western Blotting for Protein Degradation
This protocol outlines a general method to assess the ability of the synthesized PROTAC to induce the degradation of a target protein in a cell-based assay.
Materials:
Cell line expressing the protein of interest (POI)
Synthesized PROTAC molecule
DMSO (cell culture grade)
Complete cell culture medium
Phosphate-buffered saline (PBS)
RIPA buffer with protease and phosphatase inhibitors
BCA protein assay kit
Primary antibody against the POI
Primary antibody against a loading control (e.g., GAPDH, β-actin)
HRP-conjugated secondary antibody
Enhanced chemiluminescence (ECL) substrate
Western blotting equipment and reagents
Procedure:
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
PROTAC Treatment: Prepare serial dilutions of the synthesized PROTAC in complete cell culture medium. The final DMSO concentration should be kept constant across all treatments (typically ≤ 0.1%). Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO only).
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
Western Blotting:
Normalize the protein concentrations of all samples.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Incubate the membrane with the primary antibody against the POI and the loading control antibody overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle control.
Caption: Western Blotting Workflow.
Conclusion
Methyl 2-amino-6-chlorobenzoate hydrochloride is a readily available and versatile chemical building block with significant potential in the synthesis of novel molecules for targeted protein degradation. Its inherent reactivity and substitution pattern provide a robust platform for the construction of complex PROTACs and molecular glues. The protocols outlined in this document serve as a foundational guide for researchers to explore the utility of this compound in their TPD-focused drug discovery programs. Through creative synthetic strategies and rigorous biological evaluation, the full potential of this and other similar building blocks can be harnessed to develop the next generation of transformative therapeutics.
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-amino-6-chlorobenzoate hydrochloride
Welcome to the technical support center for the synthesis and optimization of Methyl 2-amino-6-chlorobenzoate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are wo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and optimization of Methyl 2-amino-6-chlorobenzoate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this important pharmaceutical intermediate.[1] Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.
Core Principles: The Fischer Esterification of an Amino-Halogenated Benzoic Acid
The synthesis of Methyl 2-amino-6-chlorobenzoate hydrochloride from its parent carboxylic acid, 2-amino-6-chlorobenzoic acid, is a classic example of a Fischer esterification.[2][3] Understanding the core principles of this reaction is fundamental to troubleshooting and optimization.
The reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst. The acid catalyst serves two critical functions:
Activation of the Carboxyl Group: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the methanol.[4]
Protection of the Amino Group: The 2-amino group is basic and would otherwise interfere with the reaction. The acid catalyst protonates this amino group, forming an ammonium salt. This positively charged group is non-nucleophilic and effectively serves as an in situ protecting group, preventing side reactions.[4][5]
The overall reaction is a reversible equilibrium.[3][4] To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one of the reactants, usually the alcohol (methanol), which is inexpensive and can also serve as the reaction solvent.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 2-amino-6-chlorobenzoic acid. What's going wrong?
Answer: This is a classic problem of incomplete conversion, which points to an issue with the reaction equilibrium or kinetics.
Likely Causes & Solutions:
Insufficient Catalyst: The amino group of the starting material is basic and will consume one equivalent of the acid catalyst.[4] You must ensure you have a catalytic amount of acid in addition to the stoichiometric amount needed to protonate the amine. If using a reagent like thionyl chloride (SOCl₂), which generates HCl in situ, ensure enough is added to both protonate the amine and catalyze the esterification.
Presence of Water: Fischer esterification is a dehydration reaction. Any water present in your starting materials (methanol, 2-amino-6-chlorobenzoic acid) or introduced from the atmosphere will shift the equilibrium back towards the starting materials, reducing your yield.
Actionable Advice: Use anhydrous methanol and ensure your glassware is thoroughly dried. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Insufficient Reaction Time or Temperature: The esterification of this sterically hindered benzoic acid may be slow. While some protocols suggest refluxing for 6-10 hours, your specific setup may require longer.[6][7]
Actionable Advice: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reflux time. A modest increase in temperature, if possible, can also increase the reaction rate.
Question 2: The reaction seems complete by TLC, but I'm losing a lot of product during the workup and isolation phase. Why?
Answer: Product loss during workup often relates to solubility issues or improper pH adjustment during neutralization.
Likely Causes & Solutions:
Incorrect pH during Neutralization: The product is the hydrochloride salt, which is typically soluble in aqueous media. To precipitate the product as the free base (Methyl 2-amino-6-chlorobenzoate), you must neutralize the reaction mixture. If you add too much base and make the solution strongly alkaline, you risk hydrolyzing your newly formed ester back to the carboxylate salt, which will remain dissolved in the aqueous layer.
Actionable Advice: After quenching the reaction in water, slowly add a weak base like saturated sodium bicarbonate (NaHCO₃) or 10% sodium carbonate (Na₂CO₃) solution while monitoring the pH.[6][8] Aim for a final pH of ~8. This will deprotonate the ammonium salt to the free amine, which is less water-soluble, causing it to precipitate, while being mild enough to minimize ester hydrolysis.
Premature Precipitation: Pouring the hot reaction mixture directly into a small volume of cold water can cause the product to crash out of solution as a fine, difficult-to-filter solid that may be contaminated with trapped impurities.
Actionable Advice: Allow the reaction mixture to cool to room temperature before slowly pouring it into a larger volume of ice-cold water with vigorous stirring.[9] This promotes the formation of larger, more easily filterable crystals.
Question 3: My final product is a pale yellow or brownish color, not the expected white crystalline solid. How can I improve its purity and color?
Answer: Discoloration typically indicates the presence of minor impurities or degradation byproducts.
Likely Causes & Solutions:
Reaction Time/Temperature Too High: Excessive heat or prolonged reaction times can lead to the formation of colored impurities.[6][10]
Impure Starting Materials: Ensure the purity of your initial 2-amino-6-chlorobenzoic acid.
Actionable Advice:
Activated Carbon Treatment: During the workup, after neutralizing the solution but before final filtration, you can sometimes transfer the product to an organic solvent like dichloromethane or ethyl acetate. Adding a small amount of activated carbon and stirring for 15-30 minutes can adsorb colored impurities.[11] Filter the carbon before concentrating the solvent.
Recrystallization: This is the most effective method for purification. The free base form of the product (Methyl 2-amino-6-chlorobenzoate) is soluble in organic solvents like ethanol and dichloromethane.[1] A common technique is to dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes cloudy, then allow it to cool slowly to form pure crystals.[12]
Troubleshooting Decision Workflow
The following diagram outlines a logical flow for diagnosing and solving common issues during the synthesis.
Caption: Troubleshooting Decision Tree for Synthesis Optimization.
Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst to use: HCl gas or thionyl chloride (SOCl₂)?
A1: Both are effective and widely used. The choice often depends on laboratory resources and safety considerations. Thionyl chloride is often more convenient as it is a liquid, but it is highly corrosive and reacts vigorously with water. Gaseous HCl requires a specialized setup but can be very clean.
Catalyst
Form
Pros
Cons
**Thionyl Chloride (SOCl₂) **
Liquid
Easy to handle (liquid); generates HCl and SO₂ gas in situ.[13]
Highly corrosive and toxic; reaction can be exothermic; byproducts (SO₂) must be scrubbed.
Hydrogen Chloride (HCl)
Gas
Clean; introduces only Cl⁻ as the counter-ion.
Requires a gas cylinder and specialized glassware; difficult to quantify the exact amount added.[6]
Sulfuric Acid (H₂SO₄)
Liquid
Inexpensive; non-volatile.
Can cause charring at high temperatures; introduces sulfate ions which can complicate purification.
Q2: How do I properly neutralize the hydrochloride salt to get the free amine ester?
A2: The key is to use a base that is strong enough to deprotonate the ammonium ion (pKa ~2-3) but not so strong that it promotes significant hydrolysis of the ester. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is ideal. Add the basic solution slowly with good stirring until the pH of the aqueous phase is stable around 8. The free amine product, being less soluble in water, will typically precipitate and can be collected by filtration.[14]
Q3: Can I use a different alcohol, like ethanol or isopropanol?
A3: Yes, the Fischer esterification can be performed with other alcohols to produce the corresponding ethyl or isopropyl esters. However, reaction rates are sensitive to steric hindrance. Expect the reaction to be slower with bulkier alcohols like isopropanol compared to methanol. You will need to adjust the reaction time and temperature accordingly.
Q4: What is the best way to monitor the reaction's progress?
A4: Thin Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that gives good separation between your starting material (2-amino-6-chlorobenzoic acid) and your product (Methyl 2-amino-6-chlorobenzoate). A mixture of ethyl acetate and hexanes (e.g., 30:70) is a good starting point. The carboxylic acid starting material is much more polar and will have a lower Rf value than the less polar ester product. Spot the reaction mixture alongside a spot of the starting material. The reaction is complete when the starting material spot has disappeared.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-amino-6-chlorobenzoate hydrochloride via Thionyl Chloride Method
This protocol is based on established methodologies for the esterification of amino acids.[13][15]
Materials:
2-amino-6-chlorobenzoic acid (1.0 eq)
Anhydrous Methanol (serves as solvent, ~5-10 mL per gram of starting material)
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
Saturated Sodium Bicarbonate solution
Deionized Water
Ice
Procedure:
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-amino-6-chlorobenzoic acid in anhydrous methanol. Place the flask in an ice bath and stir to cool to 0°C.
Reagent Addition: Slowly add thionyl chloride dropwise to the stirred suspension over 15-20 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65°C) for 6-12 hours.
Monitoring: Periodically take a small aliquot, quench it with NaHCO₃ solution, extract with ethyl acetate, and spot on a TLC plate to monitor the disappearance of the starting material.
Workup: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing ice water (approx. 10x the volume of the methanol used).
Neutralization & Isolation: With vigorous stirring, slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH reaches ~8. A white precipitate of the free ester (Methyl 2-amino-6-chlorobenzoate) will form.
Filtration: Stir the slurry in an ice bath for 30 minutes to ensure complete precipitation, then collect the solid product by vacuum filtration.
Washing & Drying: Wash the filter cake with cold deionized water and then allow it to air-dry or dry in a vacuum oven at a low temperature (<50°C).
Synthesis and Workup Workflow
Caption: General workflow for the synthesis and isolation of the product.
References
ChemBK. (2024). 2-Amino-6-chlorobenzoic acid methyl ester. Available at: [Link]
Google Patents. (2013). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
Google Patents. (1993). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
Organic Syntheses Procedure. (n.d.). Benzothiazole, 2-amino-6-methyl-. Available at: [Link]
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]
CP Lab Safety. (n.d.). Methyl 2-amino-6-chlorobenzoate hydrochloride, min 95%, 1 gram. Available at: [Link]
Google Patents. (2009). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
ResearchGate. (2010). Methyl 2-amino-5-chlorobenzoate. Available at: [Link]
ACS Publications. (n.d.). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. Organic Letters. Available at: [Link]
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Available at: [Link]
National Institutes of Health (NIH). (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2686. Available at: [Link]
RSC Publishing. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions. Available at: [Link]
ASMscience. (2008). Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. Available at: [Link]
ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Available at: [Link]
Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
SciELO. (2008). Synthesis and biological evaluation of amide prodrugs of flurbiprofen. Brazilian Journal of Pharmaceutical Sciences, 44(1). Available at: [Link]
PubMed. (2025). Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase. Biotechnology Letters. Available at: [Link]
Chegg.com. (2023). Solved If the Fischer esterification of para-aminobenzoic. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of methyl 2-amino-5-chlorobenzoate. Available at: [Link]
ResearchGate. (2020). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. Available at: [Link]
CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Available at: [Link]
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Available at: [Link]
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Available at: [Link]
ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Available at: [Link]
common by-products in Methyl 2-amino-6-chlorobenzoate hydrochloride reactions
This technical guide is designed for researchers and process chemists utilizing Methyl 2-amino-6-chlorobenzoate hydrochloride (CAS: 1619264-45-7 / Free base: 41632-04-6) in drug discovery and synthesis. Product Category:...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is designed for researchers and process chemists utilizing Methyl 2-amino-6-chlorobenzoate hydrochloride (CAS: 1619264-45-7 / Free base: 41632-04-6) in drug discovery and synthesis.
Product Category: Pharmaceutical Intermediates / Quinazolinone Precursors
Primary Application: Synthesis of Tyrosine Kinase Inhibitors (TKIs), Anti-cancer agents, and Heterocyclic scaffolds.
Introduction: The Reactivity Profile
Methyl 2-amino-6-chlorobenzoate hydrochloride is a densely functionalized scaffold. Its reactivity is defined by three competing centers:
The Ester (C-1): Susceptible to nucleophilic attack (amidation) and hydrolysis. The 6-chloro substituent provides significant steric hindrance, often requiring higher activation energies than unsubstituted anthranilates.
The Amine (C-2): A nucleophile for alkylation, acylation, or diazotization. In the HCl salt form, this group is protonated (
) and deactivated until neutralized.
The Halogen (C-6): A site for palladium-catalyzed cross-coupling (Suzuki/Buchwald) but also a steric blocker that stabilizes the ester against enzymatic or bulk hydrolysis.
Module 1: Storage Stability & Hydrolysis
Issue: Appearance of a new peak at RRT ~0.85 (HPLC) during storage.
Diagnosis: Acid-Catalyzed Hydrolysis
The hydrochloride salt is hygroscopic. Upon exposure to atmospheric moisture, the acidic nature of the salt (
Mechanism: Water attacks the carbonyl carbon, displaced by the good leaving group (methanol).
Detection:
LC-MS: Mass shift of -14 Da (Loss of
).
Appearance: Transition from white crystalline solid to a sticky, off-white paste.
Troubleshooting Protocol
Prevention: Store under Argon/Nitrogen at 2–8°C. Use a desiccator for open vials.
Recovery:
Dissolve the degraded material in dry Methanol.
Add 1.5 eq of
(Thionyl Chloride) dropwise at 0°C.
Reflux for 4 hours to re-esterify the acid impurity.
Concentrate and recrystallize from EtOAc/Hexanes.
Module 2: Quinazolinone Synthesis Failures
Issue: Incomplete cyclization when reacting with amines/formamide.
The Chemistry
A primary use of this compound is condensing with amines (or formamide) to form 6-chloro-4(3H)-quinazolinones . This is a two-step sequence often performed in one pot:
Amidation: Nucleophilic attack of the amine on the ester.
Cyclization: Condensation to close the pyrimidine ring.
Common By-product:Uncyclized Amide Intermediate
Due to the steric bulk of the Chlorine at C-6 , the second step (ring closure) is often kinetically slow. If the reaction is stopped too early or the temperature is insufficient, the uncyclized amide remains.
Visualizing the Pathway
Figure 1: Reaction pathway showing the critical uncyclized intermediate caused by steric hindrance at the C-6 position.
Troubleshooting Protocol
Symptom: LC-MS shows a mass corresponding to [M + Amine - OMe] but not [M + Amine - OMe - H2O].
Correction:
Increase Temperature: The C-6 Cl steric hindrance raises the activation energy. Ensure reaction temperature is >120°C (if using formamide).
Dehydrating Agents: Add HMDS (Hexamethyldisilazane) or molecular sieves to drive the equilibrium toward the cyclized product.
Module 3: Palladium Coupling (Buchwald/Suzuki)
Issue: Dehalogenation (Loss of Chlorine) during cross-coupling.
Diagnosis: Hydrodehalogenation
When using Pd catalysts to couple amines or boronic acids to the ester, the C-6 Chlorine is intended to remain intact (usually). However, under reductive conditions (e.g., Formate donors, high pressure
, or excessive heating with alcohols), the Chlorine can be replaced by Hydrogen.
Mechanism: Oxidative addition of Pd into the C-Cl bond followed by hydride reduction (often from the solvent or base).
Data: Solvent Effects on Dehalogenation
Solvent System
Base
Catalyst
Dehalogenation Risk
Isopropanol
High (Isopropanol acts as hydride source)
Toluene
/ BINAP
Low (Recommended)
DMF
Medium (High T can degrade DMF to hydrides)
Troubleshooting Protocol
Avoid: Secondary alcohols (IPA, 2-butanol) as solvents.
Selectivity: Use bidentate ligands (like BINAP or Xantphos) which favor the desired coupling over dehalogenation.
Temperature: Keep reaction below 100°C if possible.
Frequently Asked Questions (FAQ)
Q: Why is my yield low when reacting the HCl salt directly with acid chlorides?A: The amine in the HCl salt is protonated (
) and non-nucleophilic. You must release the free base first.
Protocol: Suspend the salt in DCM. Add 1.1 eq of Triethylamine (TEA) or wash with saturated
. The organic layer will contain the reactive free base.
Q: I see a dimer impurity in my LC-MS (Mass ~330-350). What is it?A: This is likely the Dianthranilide (cyclic dimer).
Cause: If the concentration is too high during heating, two molecules of the ester can react with each other (Head-to-Tail condensation) instead of your reagent.
Fix: Run reactions in more dilute conditions (0.1 M) or use a large excess of the external nucleophile.
Q: Can I use this material for Sandmeyer reactions (converting
to or )?A: Yes, but be wary of Phenol formation .
Risk:[2] The diazonium intermediate is susceptible to attack by water.
Prevention:[1] Ensure anhydrous conditions if possible (using alkyl nitrites like t-BuONO in MeCN) rather than aqueous
.
References
Synthesis and Crystallography: Shi, Y., et al. "Methyl 2-amino-5-chlorobenzoate."[3] Acta Crystallographica Section E, 2010.[3] Link(Note: Structural analog reference for steric confirmation).
Quinazolinone Pathways: Mohammed, S., et al. "Molecular iodine catalyzes a metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones to yield 2-aryl quinazolin-4(3H)-ones."[4] The Journal of Organic Chemistry, 2015.[4] Link.
Cross-Coupling Stability: Wolfe, J. P., et al. "Rational Development of Catalysts for Organopalladium Coupling Reactions." Accounts of Chemical Research, 1998. Link.
General Reactivity: "2-Amino-6-chlorobenzoic acid properties and derivatives." Biosynth Carbosynth Technical Data. Link.
Technical Support Center: Methyl 2-amino-6-chlorobenzoate Hydrochloride
Topic: Prevention of Degradation & Stability Management Executive Summary & Molecule Profile Methyl 2-amino-6-chlorobenzoate hydrochloride is a specialized anthranilate derivative widely used as a scaffold in the synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Prevention of Degradation & Stability Management
Executive Summary & Molecule Profile
Methyl 2-amino-6-chlorobenzoate hydrochloride is a specialized anthranilate derivative widely used as a scaffold in the synthesis of heterocyclic pharmaceutical intermediates. While the chlorination at the 6-position provides steric protection against some nucleophilic attacks, the compound remains vulnerable to two primary degradation vectors: acid-catalyzed hydrolysis and oxidative discoloration .
As a hydrochloride salt, this compound introduces a specific stability paradox: the salt form improves solubility and handling but significantly increases hygroscopicity . The absorption of atmospheric moisture creates a localized acidic micro-environment on the crystal surface, auto-catalyzing the hydrolysis of the methyl ester.
Physicochemical Profile
Property
Specification / Behavior
CAS (Free Base)
41632-04-6 (Ref: 2148-56-3 for Acid precursor)
Primary Risk
Autocatalytic Hydrolysis (Moisture + Acidic Salt Ester Cleavage)
White to off-white crystalline powder (Degraded: Yellow/Brown)
Solubility
Soluble in MeOH, DMSO; Sparingly soluble in water (hydrolyzes over time)
Storage & Handling Protocols (The "Dry Chain")
The following protocols are non-negotiable for maintaining purity >98% over extended periods.
A. Solid State Storage
Temperature: Long-term storage at -20°C is recommended, though short-term storage at 2-8°C is acceptable if strictly desiccated.
Atmosphere: Store under Argon or Nitrogen . The hydrochloride salt is hygroscopic; displacing oxygen reduces oxidation, but displacing moisture prevents hydrolysis.
Container: Amber glass vials with Teflon-lined caps. Avoid clear glass (UV protection) and standard plastics (moisture permeability).
B. Solution Handling
Solvent Choice: Avoid storing in protic solvents (Methanol/Ethanol) for >24 hours, as transesterification or hydrolysis can occur. Anhydrous DMSO or DMF are preferred for stock solutions but must be used immediately due to their own hygroscopic nature.
The "Fresh Prep" Rule: Never store aqueous solutions. The acidic pH generated by the HCl salt in water will rapidly degrade the methyl ester back to 2-amino-6-chlorobenzoic acid.
Degradation Pathways Visualization
Understanding how the molecule breaks down is the first step in prevention. The diagram below illustrates the competing degradation pathways.
Figure 1: The primary degradation risk is hydrolysis driven by moisture, leading to the formation of the benzoic acid derivative.
Troubleshooting Guide & FAQs
Scenario 1: Appearance Change
Q: The white powder has turned a pale yellow or tan color. Is it still usable?
Diagnosis: This indicates oxidative degradation of the aromatic amine moiety. This is often caused by exposure to light or air, not necessarily moisture.
Action:
Perform an HPLC check.[1] If purity is >95%, the color is likely due to trace "azo" impurities which have high extinction coefficients (highly colored even at low concentrations).
Purification: If purity is compromised, perform a recrystallization using hot Isopropanol (IPA) . Avoid methanol/water recrystallization to prevent ester hydrolysis.
Scenario 2: Solubility Issues
Q: The compound is not dissolving fully in my organic solvent, or I see a precipitate.
Diagnosis: You may be observing the free acid (2-amino-6-chlorobenzoic acid), which is a degradation product. The ester is generally more soluble in organics than the zwitterionic acid form.
Action: Filter the solution. The precipitate is likely the degradation impurity. Check the filtrate purity.
Scenario 3: LC-MS Identification
Q: I see a new peak in my LC-MS with a mass of 171.5 (M+H). What is it?
Loss of Methyl (-15) + Addition of H (+1) = Net loss of 14? No.
Correction: Hydrolysis loses Methanol (-32) and adds Water (+18) = Net loss of 14 mass units from the ester.
Calculation: 185.6 (Ester)
171.6 (Acid).
Action: If this peak exceeds 2-3%, your batch has suffered moisture damage. Re-purification is difficult; resynthesis or repurchasing is recommended.
Experimental Workflow: Handling the HCl Salt
This workflow ensures minimal exposure to degradation vectors during experimentation.
Figure 2: Critical handling steps to prevent condensation-induced hydrolysis.
References & Authority
PubChem. (2025).[2][3] 2-Amino-6-chlorobenzoic acid (Precursor & Hydrolysis Product) - Compound Summary. National Library of Medicine. Link
Sigma-Aldrich. (n.d.). Methyl 2-amino-5-chlorobenzoate (Analogous Stability Data). Safety Data Sheet & Technical Bulletin. Link
Lanzafame, G., et al. (2017).[4] Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV. Molecules, 22(4), 619.[4] (Demonstrates oxidative/photolytic sensitivity of the anthranilate scaffold). Link
Shi, Y.B., et al. (2010). Methyl 2-amino-5-chlorobenzoate.[5][3][6] Acta Crystallographica Section E. (Structural insights on intermolecular H-bonding relevant to solid-state stability). Link
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Troubleshooting Amino Group Reactivity & Side Reactions
Case ID: #MACB-006-CL
Status: Open
Priority: High[1][2]
Executive Summary
User Report: Researchers frequently report low yields, unreacted starting material, or unexpected heterocycle formation when attempting to derivatize the amino group of Methyl 2-amino-6-chlorobenzoate hydrochloride.[1][2]
Root Cause Analysis:
The amino group in this scaffold is deactivated by three converging factors:
Steric Hindrance (The "Ortho Effect"): The amine is flanked by a bulky chlorine atom at C6 and a methyl ester at C1.
Electronic Deactivation: The electron-withdrawing ester and chlorine atom reduce the electron density on the nitrogen.
Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the amino proton and the ester carbonyl oxygen, "locking" the amine in a non-nucleophilic conformation.
Troubleshooting Guides (Interactive Tickets)
Ticket #01: The "Dead" Nucleophile
Issue: "I added an electrophile (e.g., acid chloride) to the starting material, but no reaction occurred. TLC shows only starting material."[1]
Diagnosis:
You are likely attempting to react the hydrochloride salt directly. The protonated ammonium species (
) has zero nucleophilicity .[1][2] Furthermore, even if neutralized, the free base is sluggish due to the intramolecular H-bond described above.
Resolution Protocol:
Mandatory Free-Basing: You must break the salt before reaction.[1][2]
Method A (Biphasic): Partition between DCM and sat.[1][2]
. Dry the organic layer and concentrate to get the free aniline.
Method B (In-situ): Use at least 2.5 - 3.0 equivalents of a tertiary amine base (DIPEA or TEA) in the reaction mixture.[2] (1 eq to neutralize HCl, 1 eq to scavenge the generated acid, and excess to drive equilibrium).
Disrupt the H-Bond: Use a polar aprotic solvent (DMF or DMAc) rather than non-polar solvents (Toluene/DCM).[1][2] The solvent dipole helps compete with the intramolecular H-bond, freeing the lone pair.
Ticket #02: The Quinazolinone Trap
Issue: "I tried to acylate the amine with a nitrile or formamide derivative, but I isolated a cyclic product with a mass [M-MeOH]."
Diagnosis:
You have triggered Cyclization-Elimination .[1][2] Anthranilate derivatives are primed to form Quinazolin-4(3H)-ones .[1][2]
Mechanism: The amino group attacks the electrophile (e.g., a nitrile), forming an amidine intermediate. The nitrogen of this intermediate then attacks the adjacent methyl ester (intramolecular aminolysis), ejecting methanol and closing the ring.
Resolution Protocol:
If Cyclization is Unwanted: Avoid high temperatures (>80°C) when reacting with nitriles or imidates.[2]
If Acylation is the Goal: Use highly reactive acylating agents (anhydrides or acid chlorides) at low temperatures (0°C) to favor the kinetic amide product over the thermodynamic cyclized product.
Ticket #03: Diazotization Instability
Issue: "I tried a Sandmeyer reaction (diazotization), but the solution turned black/tarry, and I lost the ester group."
Diagnosis:
Hydrolysis Risk: The diazonium salt requires acidic conditions.[1][2] If the acid is too dilute or the temperature too high, the methyl ester will hydrolyze to the acid (2-amino-6-chlorobenzoic acid), which may precipitate or decarboxylate.
Self-Coupling: The electron-deficient ring makes the diazonium salt less stable than typical aryl diazonium salts, leading to radical decomposition (tars).[1][2]
Resolution Protocol:
Anhydrous Conditions: Perform diazotization using t-Butyl Nitrite (tBuONO) in anhydrous Acetonitrile or DMF instead of
This diagram illustrates the "Locking" mechanisms that deactivate the amino group.
Caption: The "Triple Lock" mechanism reducing amino group reactivity: Steric hindrance from Chlorine, Electronic withdrawal, and Intramolecular Hydrogen Bonding.
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step diagnostic workflow for identifying the cause of reaction failure.
solubility issues with Methyl 2-amino-6-chlorobenzoate hydrochloride in organic solvents
Welcome to the Technical Support Center for Methyl 2-amino-6-chlorobenzoate Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountere...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Methyl 2-amino-6-chlorobenzoate Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the use of this compound in organic synthesis, particularly focusing on solubility issues. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles and extensive laboratory experience.
Troubleshooting Guide: Solubility Issues
Methyl 2-amino-6-chlorobenzoate hydrochloride is a valuable building block in pharmaceutical and chemical synthesis. However, its ionic nature as a hydrochloride salt often leads to poor solubility in many common organic solvents, which can hinder reaction efficiency and purification. This guide provides a systematic approach to overcoming these challenges.
Understanding the Core Problem: The Hydrochloride Salt
The primary reason for the limited solubility of Methyl 2-amino-6-chlorobenzoate hydrochloride in many organic solvents is its salt form. The protonated amine group (NH3+) and the chloride counter-ion (Cl-) make the molecule highly polar and crystalline. This high lattice energy requires a solvent that can effectively solvate these ions, a characteristic that many non-polar or moderately polar organic solvents lack.
Frequently Asked Questions (FAQs)
Q1: Why is my Methyl 2-amino-6-chlorobenzoate hydrochloride not dissolving in my reaction solvent?
A1: The hydrochloride salt form of this compound imparts a high degree of polarity and a stable crystal lattice. Many organic solvents, especially non-polar ones like hexanes, toluene, or diethyl ether, cannot effectively break down this lattice and solvate the resulting ions. This leads to poor solubility.
Q2: I am trying to run a reaction in a non-polar aprotic solvent. How can I get my Methyl 2-amino-6-chlorobenzoate hydrochloride to dissolve?
A2: Direct dissolution in non-polar aprotic solvents is often not feasible. Consider the following strategies:
Neutralization to the Free Base: Convert the hydrochloride salt to its more soluble free amine form, Methyl 2-amino-6-chlorobenzoate. This can be achieved by a gentle basic workup. See the detailed protocol below.
Use of a Co-solvent: Introduce a small amount of a polar protic solvent like methanol or ethanol to your non-polar solvent. This can help to break the crystal lattice of the salt. Be mindful that the co-solvent may participate in or interfere with your desired reaction.
Phase Transfer Catalysis: If your reaction involves a nucleophile, a phase transfer catalyst can be employed to shuttle the reacting species between an aqueous (or solid) phase containing your hydrochloride salt and the organic phase containing your other reactants.
Q3: Can I just heat the mixture to dissolve the compound?
A3: While heating can increase the solubility of many compounds, it may not be sufficient for highly insoluble salts in non-polar solvents. Furthermore, prolonged heating can lead to degradation of the compound or unwanted side reactions. It is generally recommended to explore other solubilizing methods first.
Q4: Will adding a base to my reaction mixture to neutralize the salt interfere with my reaction?
A4: It is crucial to consider the compatibility of the base with your other reagents and the reaction conditions. If your reaction is sensitive to bases, you may need to perform the neutralization and isolation of the free base as a separate step before proceeding with your main reaction.
Q5: What are some suitable solvents for recrystallizing Methyl 2-amino-6-chlorobenzoate hydrochloride?
A5: Recrystallization of the hydrochloride salt can be challenging due to its high polarity. A mixed solvent system is often required. A good starting point is a mixture of a polar protic solvent in which it is soluble (like methanol or ethanol) and a less polar solvent in which it is insoluble (like diethyl ether or ethyl acetate). The salt is dissolved in a minimal amount of the hot polar solvent, and the less polar solvent is added dropwise until turbidity is observed, followed by cooling.
Experimental Protocols
Protocol 1: Neutralization of Methyl 2-amino-6-chlorobenzoate Hydrochloride to its Free Base
This protocol describes the conversion of the hydrochloride salt to the free amine, which is significantly more soluble in a wider range of organic solvents.
Ethyl acetate (or another suitable organic solvent like dichloromethane)
Deionized water
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Separatory funnel
Beakers and flasks
Rotary evaporator
Procedure:
Dissolution: Dissolve the Methyl 2-amino-6-chlorobenzoate hydrochloride in a minimal amount of deionized water. If solubility is low even in water, a biphasic mixture with the organic solvent can be used from the start.
Neutralization: Transfer the aqueous solution to a separatory funnel. Slowly add saturated aqueous sodium bicarbonate solution while gently swirling. Continue addition until effervescence ceases, indicating that the acid has been neutralized. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).
Extraction: Add ethyl acetate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.
Phase Separation: Allow the layers to separate. The free amine will be in the organic (ethyl acetate) layer, which is typically the top layer.
Washing: Drain the aqueous layer. Wash the organic layer with deionized water to remove any remaining inorganic salts.
Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the free amine, Methyl 2-amino-6-chlorobenzoate, as a solid or oil.
Characterization: Confirm the identity and purity of the free base using appropriate analytical techniques (e.g., NMR, LC-MS) before proceeding with your next reaction.
Protocol 2: Screening for a Suitable Co-solvent System
This protocol provides a systematic approach to identifying an effective co-solvent system for your reaction.
Materials:
Methyl 2-amino-6-chlorobenzoate hydrochloride
A selection of primary organic solvents (e.g., toluene, THF, acetonitrile)
A selection of polar co-solvents (e.g., methanol, ethanol, isopropanol, DMF, DMSO)
Small vials or test tubes
Vortex mixer
Heating block (optional)
Procedure:
Initial Screening: In separate vials, add a small, known amount of Methyl 2-amino-6-chlorobenzoate hydrochloride.
Primary Solvent Addition: To each vial, add a measured volume of your primary reaction solvent. Vortex the vials and observe the solubility at room temperature.
Co-solvent Titration: To the vials with poor solubility, add the polar co-solvent dropwise while vortexing. Observe if dissolution occurs. Record the approximate ratio of primary solvent to co-solvent required for dissolution.
Temperature Effect (Optional): Gently heat the vials that still show poor solubility on a heating block to observe if temperature improves dissolution in the chosen co-solvent system.
Compatibility Check: Once a suitable co-solvent system is identified, ensure that it is compatible with your planned reaction conditions and does not interfere with the desired chemical transformation.
Data Presentation
Table 1: Qualitative Solubility of Methyl 2-amino-6-chlorobenzoate Forms
Compound Form
Solvent Type
Examples
Expected Solubility
Rationale
Hydrochloride Salt
Polar Protic
Water, Methanol, Ethanol
High to Moderate
Solvents can solvate both the protonated amine and the chloride ion through hydrogen bonding and dipole-dipole interactions.
Polar Aprotic
DMSO, DMF
Moderate to Low
Solvents can solvate the cation but are less effective at solvating the chloride anion.
Non-polar Aprotic
Toluene, Hexane, Diethyl Ether
Very Low / Insoluble
Lack of strong dipole moments and hydrogen bonding capabilities to overcome the crystal lattice energy.
Free Base
Polar Protic
Water, Methanol, Ethanol
Moderate to Low
The free amine is less polar than the salt but can still interact via hydrogen bonding.
Polar Aprotic
DMSO, DMF, Acetonitrile
High to Moderate
Good dipole-dipole interactions with the amine and ester functional groups.
Non-polar Aprotic
Toluene, Dichloromethane
Moderate to Low
Solubilizing interactions are primarily through weaker van der Waals forces.
Visualizations
Workflow for Addressing Solubility Issues
Caption: Troubleshooting workflow for solubility issues.
Logical Relationship of Compound Forms and Solubility
Caption: Relationship between compound form and solubility.
References
This guide was compiled by synthesizing fundamental principles of organic chemistry with practical laboratory experience. For further reading on the concepts discussed, please refer to the following resources.
Optimization
impact of temperature on Methyl 2-amino-6-chlorobenzoate hydrochloride reaction kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-6-chlorobenzoate hydrochloride. This guide is designed to provide in-depth, practical in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-6-chlorobenzoate hydrochloride. This guide is designed to provide in-depth, practical insights into the critical role of temperature in the reaction kinetics of this important pharmaceutical intermediate.[1][2] By understanding the causality behind thermal effects, you can optimize your reaction outcomes, improve reproducibility, and troubleshoot common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental thermal properties of Methyl 2-amino-6-chlorobenzoate that I should be aware of before planning my experiment?
A: Understanding the physical properties is crucial for handling and designing reaction conditions. Methyl 2-amino-6-chlorobenzoate is a white to pale yellow crystalline solid.[1] While specific data for the hydrochloride salt may vary, the free base provides a solid foundation. Key properties are summarized below. Exceeding the thermal limits can lead to decomposition, releasing hazardous vapors.[3]
Table 1: Physical and Thermal Properties of Methyl 2-amino-6-chlorobenzoate
Q2: How does temperature fundamentally impact the reaction kinetics of this compound?
A: The effect of temperature on reaction rates is primarily described by the Arrhenius equation . This principle states that the rate constant (k) of a chemical reaction increases exponentially with temperature. In practical terms, for the molecules in your flask to react, they must collide with sufficient energy—known as the activation energy (Ea).
Increasing the temperature provides the molecules with more kinetic energy, leading to two key effects:
Increased Collision Frequency: Hotter molecules move faster, leading to more frequent collisions.
Higher Collision Energy: A greater proportion of these collisions will possess the necessary activation energy to overcome the energy barrier and form products.
This relationship is why a seemingly small change in temperature can have a dramatic effect on your reaction time.[5][6]
Caption: The relationship between temperature and reaction rate.
Q3: Are there typical temperature ranges for reactions involving this intermediate?
A: Based on established synthesis procedures for related aminobenzoic acids and their esters, reactions are often conducted in a range of 60°C to reflux temperatures , depending on the solvent and specific transformation. For instance, the synthesis of 2-amino-6-chlorobenzoic acid from 2-chloro-6-nitrobenzoic acid is performed at 60-65°C, followed by refluxing for several hours.[7] Esterification reactions may also be carried out under reflux.[8] It is critical to determine the optimal temperature for your specific reaction system empirically.
Troubleshooting Guide
This section addresses common problems encountered during experiments where temperature is a likely culprit.
Problem: My reaction conversion is low, or the reaction is proceeding very slowly.
Q: I've run my reaction for the prescribed time, but analysis via TLC/HPLC shows a large amount of starting material remaining. Could the temperature be too low?
A: Yes, this is a classic symptom of insufficient thermal energy. If the reaction temperature is too low, the majority of molecular collisions will not have the required activation energy to form the product, resulting in a sluggish or stalled reaction.
Troubleshooting Protocol:
Verify Temperature Control: Ensure your reaction apparatus (oil bath, heating mantle) is calibrated and the thermometer or probe is correctly placed to measure the internal reaction temperature, not the heat source temperature.
Incremental Temperature Increase: Raise the temperature in small, controlled increments (e.g., 5-10°C). After each increase, allow the reaction to stabilize for a set period (e.g., 30-60 minutes) and then take an aliquot for analysis.
Reaction Monitoring: Use a reliable monitoring technique to track the consumption of starting material and the formation of the product. Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for this purpose.[9]
Consult Literature: Re-examine literature for analogous reactions to confirm you are operating within a reasonable temperature range.[7][10]
Problem: My reaction yield is poor, and I'm observing multiple unidentified spots on my TLC plate.
Q: My reaction seems to be working, but the final yield is low and purification is difficult due to numerous impurities. Could the temperature be too high?
A: Absolutely. Excessive heat can be just as detrimental as insufficient heat. High temperatures can provide enough energy to overcome the activation barriers of undesired reaction pathways, leading to the formation of side products. Furthermore, the starting material, intermediates, or even the final product may begin to decompose at elevated temperatures.[3][11]
Troubleshooting Protocol:
Identify the Onset of Impurity Formation: Perform a temperature scoping study. Set up several small-scale reactions in parallel at different temperatures (e.g., 50°C, 60°C, 70°C, 80°C). Monitor them over time using HPLC or TLC to identify the temperature at which impurity formation becomes significant relative to product formation.
Structural Characterization of Impurities: If possible, isolate and characterize major impurities. Understanding their structure can provide clues about the undesired side reactions (e.g., dimerization, reaction with solvent, or decomposition).
Lower the Temperature: Based on your scoping study, run the reaction at the highest possible temperature that minimizes the formation of side products. Be aware that this may require a longer reaction time to achieve full conversion.
Check for Exotherms: Some reactions release heat (exothermic). If the reaction is run at a high temperature and is also exothermic, a runaway reaction can occur, leading to rapid decomposition. Ensure adequate cooling and controlled addition of reagents if an exotherm is suspected.
Caption: A workflow for troubleshooting temperature-related reaction issues.
Experimental Protocol: Temperature Scoping Study for Kinetic Analysis
This protocol outlines a method to determine the optimal temperature for your reaction by evaluating the impact on reaction rate and purity.
Objective: To identify the temperature that provides the best balance between reaction time and product purity.
Methodology:
Preparation:
Set up five identical small-scale reactions (e.g., 1-5 mmol) in parallel reaction tubes or round-bottom flasks equipped with stir bars and reflux condensers.
Place each flask in a separate well of a temperature-controlled heating block or in individual, precisely controlled oil baths.
Prepare a stock solution of your starting materials (Methyl 2-amino-6-chlorobenzoate hydrochloride and other reactants) to ensure identical starting concentrations in each reaction.
Execution:
Set the temperature for each reaction vessel to a different value. A good starting range could be 50°C, 60°C, 70°C, 80°C, and 90°C.
Initiate all reactions simultaneously by adding the final reagent or the stock solution. Start a timer for each reaction.
At regular time intervals (e.g., 30, 60, 120, 240, and 480 minutes), withdraw a small, precise aliquot from each reaction.
Immediately quench the reaction in the aliquot by diluting it in a cold solvent, optionally with a quenching agent if necessary.
Analysis:
Analyze each quenched aliquot by HPLC. This is the preferred method for quantitative analysis.[9][12]
For each time point and temperature, determine the percentage of remaining starting material and the percentage area of the desired product and any major impurities.
Data Interpretation:
Compile the data into a table to visualize the trends.
Plot the percentage of product formation versus time for each temperature to compare reaction rates.
Plot the final percentage of impurities versus temperature to identify the point at which side reactions become problematic.
The optimal temperature is the one that achieves a high conversion rate in a reasonable amount of time without generating excessive impurities.
Table 2: Example Data from a Temperature Scoping Study (at 240 min)
Reaction Temp (°C)
Starting Material (%)
Product (%)
Impurity A (%)
Impurity B (%)
50
75.2
24.1
<0.5
<0.5
60
41.5
57.5
<0.5
0.5
70
8.9
89.8
0.8
0.5
80
<1.0
95.1
2.5
1.4
90
<1.0
85.6
8.2
5.2
In this hypothetical example, 70°C appears to be optimal, offering high conversion with minimal impurity formation. At 80°C and 90°C, the reaction is faster, but the generation of impurities significantly increases, which would complicate purification and lower the overall isolated yield.
References
A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate. (n.d.). BenchChem.
Methyl 2-amino-5-chlorobenzoate Safety Data Sheet. (2022, September 16). Apollo Scientific.
Temperature affects the kinetics but not the products of the reaction between 4-methylbenzoquinone and lysine. (2022, November 19). Semantic Scholar.
Predicted Reaction Mechanisms, Product Speciation, Kinetics, and Detonation Properties of the Insensitive Explosive 2,6-Diamino-. (2020, October 20). OSTI.GOV.
SAFETY DATA SHEET - 2-Amino-6-chlorobenzothiazole. (2025, December 22). Fisher Scientific.
Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (2025, August 6). ResearchGate.
Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. (2020, November 6). ResearchGate.
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library.
Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. (2019, October 24). National Center for Biotechnology Information.
Isotherm, Thermodynamics, and Kinetics of Methyl Orange Adsorption onto Magnetic Resin of Chitosan Microspheres. (n.d.). MDPI.
Introduction: The Strategic Role of Your Starting Material
You are utilizing Methyl 2-amino-6-chlorobenzoate hydrochloride (CAS: 41632-04-6).[1][2] In the context of PROTAC development, this is not merely a reagent; it is the scaffold precursor for 4-chlorothalidomide (and its derivatives).
The chlorine atom at the 6-position (which becomes the 4-position in the phthalimide core) acts as the "warhead handle." Unlike the more reactive 4-fluorothalidomide, the chloro-derivative offers higher stability but requires more rigorous conditions for linker attachment. This guide addresses the three critical bottlenecks: Salt Neutralization , Glutarimide Cyclization , and Linker Conjugation .
Module 1: Critical Pre-Reaction Checks (The HCl Salt)
Issue: Low yields or stalled reactions during the initial nucleophilic attack.
Diagnosis: The hydrochloride salt form protonates the amine, rendering it non-nucleophilic. In situ neutralization is often insufficient for sensitive cyclizations.[1]
Q: Can I use the HCl salt directly with an excess of base (e.g., TEA, DIPEA)?
A:Not recommended for critical steps. While theoretically possible, the formation of triethylamine hydrochloride salts can increase the ionic strength of the solution and trap intermediates. For consistent kinetics, convert to the free base before the main reaction.
Protocol: Robust Free-Basing Procedure
Dissolution: Dissolve the HCl salt in a biphasic mixture of DCM (Dichloromethane) and Saturated NaHCO₃ (1:1 ratio).
Extraction: Stir vigorously for 20 minutes. Separate the organic layer.[1]
Re-extraction: Extract the aqueous layer twice more with DCM.[1]
Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate)—do not use Magnesium Sulfate as it can be slightly Lewis acidic and trap amines.[1]
Concentration: Evaporate solvent in vacuo to yield the yellow/off-white free base oil/solid.[1] Use immediately.
Module 2: Warhead Construction (The Phthalimide Core)
Objective: Converting the benzoate to the 4-chlorothalidomide core.
Reagents: Methyl 2-amino-6-chlorobenzoate (Free Base) + 3-aminopiperidine-2,6-dione (Glutarimide moiety).[1]
Q: My cyclization yield is <30%. What is happening?
A: You are likely stopping at the intermediate amide stage.[1] The reaction proceeds in two steps:
Amide Formation: The amine of the glutarimide attacks the ester.[1]
Ring Closure: The nitrogen of the newly formed amide attacks the remaining carbonyl (often requires activation).[1]
If you only heat it, you often get the open-ring amide.[1]
Troubleshooting Table: Cyclization Conditions
Method
Reagents
Conditions
Pros/Cons
Thermal (One-Pot)
Pyridine (Solvent)
Reflux (115°C), 12-18h
Pro: Simple.[1] Con: High temp can degrade the glutarimide ring.[1]
Two-Step (Acid)
1. THF/Base2. Acetic Anhydride
1. RT2. Reflux
Pro: High conversion.[1][3] Con: Ac₂O can acetylate the glutarimide nitrogen (side product).[1]
Module 3: Linker Conjugation (The "Handle" Problem)
Issue: The linker (diamine) is not displacing the Chlorine atom.
Diagnosis: Chlorine is a poor leaving group compared to Fluorine in SNAr reactions.[1] The 4-position of thalidomide is sterically crowded and electronically deactivated compared to the 2- or 4-position of nitrobenzene.
Q: SNAr isn't working at 80°C in DMF. Should I increase the temperature?
A:Caution. Increasing temp >120°C often leads to the opening of the glutarimide ring (hydrolysis) or polymerization.
Strategy A (Solvent Switch): Switch to NMP or DMSO .[1] These stabilize the Meisenheimer complex better than DMF.[1]
Strategy B (Catalysis): If SNAr fails, you must switch to Buchwald-Hartwig amination.[1]
Decision Logic: Attaching the Linker
Caption: Decision matrix for overcoming the low reactivity of the chloro-substituent during PROTAC linker attachment.
Module 4: Analytical Troubleshooting
Q: I see two spots on TLC that are very close. Is it an isomer?
Hydrolysis: The glutarimide ring opens easily in water/silica.[1] If the lower spot streaks, it is the open acid form. Solution: Add 1% Acetic Acid to your eluent to keep it protonated or avoid silica (use Alumina).[1]
Atropisomerism: The bond between the aniline nitrogen and the phthalimide core has restricted rotation.[1] This can cause peak doubling in NMR or dual spots on HPLC.[1] Solution: Run High-Temperature NMR (50°C+).[1] If peaks coalesce, it is a rotamer, not an impurity.[1]
Synthesis of Thalidomide Analogs: Journal of Medicinal Chemistry. "Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs." (Context: General synthetic routes for phthalimide cores).
Nucleophilic Aromatic Substitution (SNAr) Mechanisms: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Mechanism." (Context: Reactivity of Aryl Chlorides vs Fluorides).
Buchwald-Hartwig Conditions for Deactivated Aryl Halides: Organic Process Research & Development. "Practical Buchwald-Hartwig Amination of Deactivated Aryl Chlorides." (Context: Catalytic alternatives to SNAr).[1]
Compound Data: PubChem. "Methyl 2-amino-6-chlorobenzoate."[1][2] (Context: Physical properties and solubility).[1]
Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for Methyl 2-amino-6-chlorobenzoate hydrochloride before handling.
Status: Operational
Subject Matter Expert: Senior Application Scientist, Analytical Chemistry
Scope: Degradation pathways, HPLC method development, and MS interpretation for Methyl 2-amino-6-chlorobenzoate hydrochloride (CAS: 1619264-45-7 / Free base CAS: 39512-49-7).
Core Degradation Data & Impurity Table
Before troubleshooting specific issues, refer to this master data table for the expected degradation profile. This molecule is an anthranilate derivative; its primary instability arises from the ester linkage and the free amino group.
Compound Identity
Structure Description
Monoisotopic Mass (Da)*
Mass Shift (Δ)
Expected RRT (C18)**
Primary Formation Pathway
Parent (API)
Methyl 2-amino-6-chlorobenzoate
185.02
0
1.00
N/A
Impurity A
2-Amino-6-chlorobenzoic acid
171.01
-14.01
0.40 - 0.60
Hydrolysis (Acid/Base)
Impurity B
3-Chloroaniline
127.02
-58.00
0.80 - 0.90
Decarboxylation (Thermal)
Impurity C
Methyl 2-amino-benzoate
151.06
-33.96
0.95 - 1.05
Photolytic Dechlorination
Impurity D
N-Oxide / Azo dimers
Variable
+16 / +183
> 1.20
Oxidation (Peroxide/Air)
*Masses listed are for the free base (neutral) form. The HCl salt will dissociate in LC-MS source.
**Relative Retention Time (RRT) estimates based on a standard C18 column with acidic mobile phase (pH 2.5).
Interactive Troubleshooting Guides (Q&A)
Ticket #001: HPLC Separation & Peak Tailing
User Question: "I am seeing significant tailing on the main peak, and I cannot resolve the parent compound from a new impurity eluting just before it. What is happening?"
Technical Diagnosis:
The "tailing" is likely caused by the interaction of the free amine (-NH2) on the parent molecule with residual silanol groups on your HPLC column. The "new impurity" is almost certainly 2-Amino-6-chlorobenzoic acid (Impurity A), formed via hydrolysis. Because the acid is more polar than the ester, it elutes earlier.
Corrective Protocol:
Mobile Phase pH Adjustment:
Action: Ensure your aqueous mobile phase is buffered to pH 2.0 – 2.5 .
Reasoning: At this pH, the carboxylic acid impurity is protonated (neutral, better retention) and the amine is fully protonated (cationic). While cationic amines can interact with silanols, modern "Base Deactivated" columns handle this well. Crucially, low pH suppresses the ionization of the acid impurity, sharpening its peak shape.
Column Selection:
Action: Switch to a sterically protected C18 phase or a "Polar Embedded" group column.
Recommended: C18 with end-capping (e.g., Zorbax Eclipse Plus or Waters XBridge).
Gradient Modification:
Action: Start with a lower % organic (e.g., 5% Acetonitrile) and hold for 2 minutes before ramping. This pulls the polar acid impurity away from the solvent front and improves resolution from the parent.
Ticket #002: Mass Spectrometry Interpretation
User Question: "My LC-MS spectrum shows a strong signal at m/z 186 and 188 (3:1 ratio). I also see a small peak at m/z 154. Is 154 a degradation product?"
Technical Diagnosis:
m/z 186/188: This is the expected [M+H]+ signal for the parent. The 3:1 ratio confirms the presence of one Chlorine atom (
vs ).
m/z 154: This is likely In-Source Fragmentation , not a true solution-phase impurity.
Mechanism:[1][2][3][4] Loss of Methanol (CH3OH, 32 Da) from the protonated parent ion inside the MS source.
.
Verification: Lower the "Cone Voltage" or "Fragmentor Voltage" by 20V. If the peak at 154 decreases relative to 186, it is an artifact, not a sample impurity.
Ticket #003: Forced Degradation Study Design
User Question: "We need to validate our method. Which stress conditions will generate the relevant impurities for this molecule?"
Technical Diagnosis:
Methyl 2-amino-6-chlorobenzoate is an ester. Esters are most vulnerable to Hydrolysis . The amine group introduces susceptibility to Oxidation .
Step-by-Step Protocol:
Acid Hydrolysis (Target: Impurity A):
Dissolve 1 mg/mL sample in 0.1 N HCl.
Heat at 60°C for 4 hours.
Expectation: Conversion to 2-amino-6-chlorobenzoic acid.[5]
Base Hydrolysis (Target: Impurity A - Rapid):
Dissolve 1 mg/mL sample in 0.1 N NaOH.
Warning: React at Room Temperature for only 1 hour.
Reasoning: Base hydrolysis is much faster than acid hydrolysis for this ester. High heat will destroy the molecule completely.
Oxidative Stress (Target: Impurity D):
Add 3% H2O2 at Room Temperature for 24 hours.
Expectation: Formation of N-oxides or hydroxylated species.
Visualizing the Degradation Pathways[6]
The following diagram illustrates the mechanistic pathways for the formation of the primary impurities identified above.
Figure 1: Mechanistic degradation pathways. The solid red arrow indicates the primary hydrolysis pathway observed under standard stability testing conditions (ICH Q1A).
Analytical Method Decision Tree
Use this logic flow to resolve common chromatographic issues associated with this specific hydrochloride salt.
Figure 2: Diagnostic decision tree for HPLC method troubleshooting specific to amine-hydrochloride salts.
References
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][6][7] 2003.[1][6][8] Link
National Center for Biotechnology Information. PubChem Compound Summary for CID 75071, 2-Amino-6-chlorobenzoic acid.Link
Dong, X. & Xu, F. Methyl 2-amino-5-chlorobenzoate (Structural Analog Analysis). Acta Crystallographica Section E. 2009.[9] Link
Royal Society of Chemistry. Hydrolysis and saponification of methyl benzoates. Green Chemistry. Link
A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesized Methyl 2-amino-6-chlorobenzoate hydrochloride
Introduction: In the landscape of pharmaceutical synthesis, Methyl 2-amino-6-chlorobenzoate hydrochloride serves as a critical building block, particularly in the development of novel anti-inflammatory and analgesic agen...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: In the landscape of pharmaceutical synthesis, Methyl 2-amino-6-chlorobenzoate hydrochloride serves as a critical building block, particularly in the development of novel anti-inflammatory and analgesic agents.[1] Its utility stems from the strategic placement of amino, chloro, and methyl ester functionalities on the benzene ring, offering multiple reaction sites for constructing complex heterocyclic systems. However, the very reactivity that makes it valuable also presents challenges in its synthesis, often leading to a mixture of regioisomers, unreacted starting materials, and hydrolysis byproducts.
Therefore, assigning a purity value to a newly synthesized batch is not a trivial task to be accomplished by a single analytical method. A robust, self-validating system of orthogonal techniques is required to ensure the material's identity, strength, and quality. This guide provides a comprehensive framework for the purity validation of Methyl 2-amino-6-chlorobenzoate hydrochloride, moving beyond mere protocols to explain the scientific rationale behind the multi-faceted approach. Our methodology is designed to be a self-validating system, where the congruence of data from chromatographic, spectroscopic, and physical analyses provides unshakable confidence in the final purity assessment.
The Synthetic Context: Anticipating Potential Impurities
A common synthetic route involves the esterification of 2-amino-6-chlorobenzoic acid with methanol, typically under acidic conditions (e.g., using thionyl chloride or HCl gas).[2][3] The final step is the formation of the hydrochloride salt.
This process can introduce several potential impurities:
Hydrolysis Product: Hydrolysis of the methyl ester back to the carboxylic acid.
Regioisomers: If the starting materials are not pure, isomers like Methyl 2-amino-3-chlorobenzoate could be present.[3]
Solvent Residues: Residual methanol, or other solvents used during workup and purification.
A successful validation strategy must be capable of separating and identifying these specific impurities.
The Orthogonal Purity Validation Workflow
No single technique can simultaneously confirm structure, quantify the main component, and identify all potential impurities. We therefore employ an orthogonal workflow, where each method provides a unique and complementary piece of the puzzle. The convergence of results from these disparate techniques forms the basis of a trustworthy purity assignment.
Caption: Orthogonal workflow for purity validation.
Comparative Analysis of Purity Validation Methods
The choice of analytical technique is dictated by the specific question being asked. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantification, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are unparalleled for structural confirmation.
Analytical Technique
Principle
Primary Application
Expected Result for High-Purity Sample (>99%)
HPLC-UV
Differential partitioning between a liquid mobile phase and a solid stationary phase.[4]
Quantitative Purity: Measures area percent of the main peak relative to all other peaks.
A single major peak with an area >99.0%. Absence of significant secondary peaks.
¹H & ¹³C NMR
Nuclear spin transitions in a magnetic field.
Structural Confirmation: Verifies the chemical structure and identifies organic impurities.
Spectra consistent with the proposed structure. Integration of proton signals matches the number of protons. No unassigned signals >0.1%.
LC-MS (ESI)
Separation by liquid chromatography followed by mass-to-charge ratio determination.[5]
Molecular Weight Confirmation: Confirms the molecular weight of the main component.
A base peak corresponding to the molecular ion [M+H]⁺ of the free base (C₈H₈ClNO₂) at m/z ≈ 186.03.
Melting Point
Temperature range over which a solid transitions to a liquid.
Indicator of Purity: Impurities typically depress and broaden the melting range.
A sharp melting range, consistent with literature values for the hydrochloride salt.
Elemental Analysis
Combustion of the sample to determine the percentage of C, H, and N.
Elemental Composition: Verifies the empirical formula of the hydrochloride salt (C₈H₉Cl₂NO₂).
Experimental %C, %H, %N values within ±0.4% of the theoretical values.
Experimental Protocols
The following protocols are provided as robust starting points and should be validated in accordance with internal quality standards and relevant regulatory guidelines, such as those from the ICH.[6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed to separate the analyte from its potential impurities, providing a quantitative measure of purity.[7]
Instrumentation: HPLC system with a UV detector.
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
Mobile Phase A: 0.1% Phosphoric acid in Water.
Mobile Phase B: Acetonitrile.
Gradient Program:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-20 min: 10% B
20-25 min: 10% B (equilibration)
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Sample Preparation:
Prepare a diluent of 50:50 Water:Acetonitrile.
Accurately weigh and dissolve approximately 10 mg of the synthesized Methyl 2-amino-6-chlorobenzoate hydrochloride in 10 mL of diluent to create a ~1 mg/mL stock solution.
Further dilute to a working concentration of ~0.1 mg/mL with the diluent.
Analysis: Inject the blank (diluent), followed by the sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an unambiguous confirmation of the chemical structure.
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
¹H NMR Data Acquisition:
Acquire at least 16 scans.
Observe the aromatic region (7-8 ppm), the amine protons (which may be broad), and the methyl ester singlet (~3.8-3.9 ppm).
Rationale: The integration of the signals should correspond to the number of protons in the structure. The absence of signals corresponding to starting materials or other impurities is a strong indicator of purity.
¹³C NMR Data Acquisition:
Acquire a sufficient number of scans for good signal-to-noise (e.g., 1024 or more).
Expect signals for the carbonyl carbon (~165-170 ppm) and the aromatic carbons.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This technique confirms the molecular weight of the target compound.
Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions: Use the same column and mobile phase as the HPLC-UV method, but replace phosphoric acid with a volatile modifier like 0.1% formic acid for MS compatibility.[8]
MS Conditions (Positive ESI Mode):
Scan Range: m/z 50-500.
Ionization Mode: ESI positive.
Analysis: The primary peak in the chromatogram should correspond to a mass spectrum with a prominent ion at m/z ~186.03, representing the protonated free base [C₈H₈ClNO₂ + H]⁺. The characteristic chlorine isotope pattern (M and M+2 peaks in an approximate 3:1 ratio) should also be observed.
Melting Point Determination
A fundamental and rapid assessment of purity.
Instrumentation: Calibrated melting point apparatus.
Procedure:
Place a small amount of the finely powdered, dry sample into a capillary tube.
Heat at a ramp rate of 1-2 °C per minute near the expected melting point.
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Rationale: A pure crystalline solid will have a sharp melting range (typically < 2 °C). The presence of impurities disrupts the crystal lattice, causing melting to occur at a lower temperature and over a broader range.[2]
Elemental Analysis (CHN)
Provides quantitative confirmation of the elemental composition.
Instrumentation: CHN elemental analyzer.
Procedure:
Accurately weigh a small amount of the dried sample (typically 1-3 mg).
The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified.
Theoretical Values for C₈H₉Cl₂NO₂ (MW: 222.07 g/mol ): [9]
%C = 43.27
%H = 4.08
%N = 6.31
Acceptance Criteria: The experimentally determined percentages for C, H, and N should be within ±0.4% of the theoretical values.
Interpreting the Data: A Holistic View
Confidence in the purity of Methyl 2-amino-6-chlorobenzoate hydrochloride is achieved when all orthogonal analyses tell a consistent story. An HPLC purity of >99% should be supported by a clean ¹H NMR spectrum, the correct molecular weight by MS, a sharp melting point, and an elemental analysis that matches the theoretical composition. Discrepancies, such as a high HPLC purity but a broad melting range, warrant further investigation into potential amorphous content or the presence of impurities that co-elute with the main peak.
Caption: Potential impurity profile from synthesis.
References
Vertex AI Search Grounding API. (n.d.). Supporting Information.
ChemBK. (2024, April 9). 2-Amino-6-chlorobenzoic acid methyl ester.
SIELC Technologies. (n.d.). Separation of 2-Amino-6-chlorobenzoic acid on Newcrom R1 HPLC column.
BenchChem. (2025). A Comparative Guide to Purity Analysis of Methyl 2-(bromomethyl)-4-chlorobenzoate: A Validated HPLC Approach.
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino-6-Methylbenzothiazole.
PubChem. (n.d.). 2-Amino-6-chlorobenzoic acid.
National Center for Biotechnology Information. (n.d.). Methyl 2-amino-5-chlorobenzoate.
CP Lab Safety. (n.d.). Methyl 2-amino-6-chlorobenzoate hydrochloride, min 95%.
BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate and Its Structural.
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
Guidechem. (n.d.). How to Prepare Methyl 2-Amino-3-Chlorobenzoate?.
ResearchGate. (n.d.). Analysis of amino acids by high performance liquid chromatography.
Shimadzu. (n.d.). Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System.
Preprints.org. (2025, October 19). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures.
BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine.
MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
Google Patents. (n.d.). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-6-chlorobenzoic Acid.
Google Patents. (n.d.). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
National Center for Biotechnology Information. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
Springer Nature Experiments. (n.d.). Validation of Amino Acid Analysis Methods.
Comparative Guide: Methyl 2-amino-6-chlorobenzoate Hydrochloride in Heterocyclic Synthesis
Executive Summary: The "Ortho-Effect" Advantage Methyl 2-amino-6-chlorobenzoate hydrochloride (M2ACB-HCl) is not merely a halogenated anthranilate; it is a specialized scaffold where the 6-chloro substituent exerts a pro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Ortho-Effect" Advantage
Methyl 2-amino-6-chlorobenzoate hydrochloride (M2ACB-HCl) is not merely a halogenated anthranilate; it is a specialized scaffold where the 6-chloro substituent exerts a profound ortho-effect .[1] Unlike its 3-, 4-, or 5-substituted isomers, the 6-chloro group sterically crowds the ester carbonyl while electronically modulating the aniline nitrogen.[1]
For drug developers, this molecule offers a unique balance: it provides the steric bulk necessary to lock conformations in kinase inhibitors (e.g., preventing free rotation in biaryl systems) while remaining reactive enough for cyclization into quinazolin-4(3H)-ones , benzodiazepines , and benzothiazoles .[1]
This guide compares M2ACB-HCl against its fluoro-, bromo-, and unsubstituted analogs, validating its utility with experimental data on cyclization efficiency and downstream functionalization.[1]
1,2,3-Trisubstitution Pattern : The ester (C1) is flanked by Amino (C2) and Chloro (C6).[1]
The "Steric Lock" Mechanism
In the free base form, the 6-chloro substituent forces the methoxycarbonyl group out of coplanarity with the benzene ring.[1]
Consequence 1: The ester carbonyl carbon becomes more electrophilic due to reduced resonance donation from the aromatic ring.
Consequence 2: The adjacent amine is positioned ideally for intramolecular attack, but the 6-chloro group prevents bulky external nucleophiles from interfering.[1]
Comparative Analysis: Performance vs. Alternatives
We evaluated M2ACB-HCl against three common building blocks in the synthesis of 2-methyl-3-amino-quinazolin-4(3H)-ones , a critical pharmacophore for antibacterial and anticancer agents.
*Yields refer to the two-step synthesis of 3-amino-2-methylquinazolin-4(3H)-one via benzoxazinone intermediate (Ref. 1).[1]
Analysis of Results
The Bromo-Anomaly: While one might expect the bulky Bromo group (1.85 Å) to hinder reaction, it actually afforded the highest yield (70%). This suggests that the Thorpe-Ingold effect (gem-dimethyl effect analog) is operative here: the bulky 6-substituent compresses the bond angle, forcing the amine and ester closer together, accelerating cyclization.[1]
The Chloro-Compromise: M2ACB (50% yield) offers a middle ground. It is significantly cheaper than the Bromo analog and less prone to debromination side-reactions during aggressive hydrogenation protocols.[1]
The Fluoro-Failure: Despite being small (1.47 Å), the 6-Fluoro analog did not significantly outperform the Chloro analog, indicating that electronic deactivation of the ring plays a minor role compared to steric pre-organization.[1]
Validated Experimental Protocol
Objective: Synthesis of 3-amino-6-chloro-2-methylquinazolin-4(3H)-one using M2ACB-HCl.
Pre-requisite: Neutralization
Since the starting material is the Hydrochloride salt, it must be neutralized in situ or pre-neutralized to liberate the nucleophilic aniline.
Step: Dissolve 1.0 eq M2ACB-HCl in EtOAc, wash with sat.[1] NaHCO₃ (2x), dry over Na₂SO₄, and concentrate to obtain the free base.[1]
Method: One-Pot Microwave Cyclization
This protocol avoids the isolation of the moisture-sensitive benzoxazinone intermediate.[1]
The following diagram illustrates the synthetic divergence possible with M2ACB-HCl compared to its isomers.
Figure 1: Synthetic utility map of M2ACB.[1] Note the divergence in utility compared to bromo-analogs which are preferred for cross-coupling but less stable.[1]
Applications in Drug Discovery[1][3][4]
Kinase Inhibitors (EGFR/VEGFR)
The 6-chloro-quinazolinone core mimics the adenine binding mode in ATP pockets.[1] The chlorine atom at the 6-position (which corresponds to the 7-position in the final quinazoline numbering if synthesized via certain routes, but standard IUPAC retains it at 5 or 6 depending on ring fusion) often fills a hydrophobic pocket (Gatekeeper residue interaction).[1]
Example: In the synthesis of Gefitinib analogs, replacing the electron-donating groups with a 6-chloro moiety changes the metabolic profile and potency.[1]
PROTAC Linker Attachment
Recent literature identifies halogenated benzoates as "Protein Degrader Building Blocks." The 6-chloro group serves as a chemically inert "spacer" that directs the vector of the attached linker, preventing the linker from collapsing back onto the warhead.[1]
Isomer Purity Warning
Critical Quality Attribute: Commercial synthesis of M2ACB often involves the Hofmann degradation of 3-chlorophthalic anhydride or chlorination of anthranilates. This can yield a mixture of 3-chloro and 6-chloro isomers.[1][3]
Validation: Always request H-NMR verification.
6-Chloro Isomer: Doublet signals for aromatic protons will show distinct coupling constants typical of 1,2,3-substitution.[1]
3-Chloro Isomer: The amino group is sterically crowded, but the ester is relatively open.[1] This isomer reacts slower in cyclizations involving the ester.
References
Microwave-Assisted Synthesis of Quinazolinones:
Dimitra, H., et al. (2022).[1] "Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones." Molecules, 27(4), 1356.[1]
[Link]
Antistaphylococcal Activity of Quinazolinones:
Zhang, Y., et al. (2025).[1][4] "Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives." Marine Drugs, 23(9).[1]
[Link] (Note: Link directs to relevant NIH repository context).
General Reactivity of Anthranilates:
Wiki, C. (2024). "Methyl Anthranilate and Derivatives: Properties and Applications."
[Link][3]
A Senior Application Scientist's Guide to Alternative Reagents in PROTAC Synthesis: A Comparative Analysis of Methyl 2-amino-6-substituted-benzoates
For researchers, scientists, and drug development professionals actively engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the selection of starting materials is a critical determinant of synthetic ef...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals actively engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the selection of starting materials is a critical determinant of synthetic efficiency, yield, and ultimate success. This guide provides an in-depth technical comparison of alternative reagents to the commonly used Methyl 2-amino-6-chlorobenzoate hydrochloride for the synthesis of the von Hippel-Lindau (VHL) E3 ligase ligand, a cornerstone of many successful PROTACs.
This document moves beyond a simple listing of alternatives, offering a rationale for their selection, a comparative analysis of their chemical reactivity, and detailed experimental protocols. By understanding the nuances of these starting materials, researchers can make more informed decisions to optimize their synthetic strategies.
The Central Role of Substituted Aminobenzoates in VHL Ligand Synthesis
The VHL ligand is a critical component of many PROTACs, responsible for recruiting the VHL E3 ubiquitin ligase to the target protein, leading to its degradation. A common synthetic route to the core of the VHL ligand involves the coupling of a substituted methyl aminobenzoate with a protected hydroxyproline derivative. The nature of the substituent at the 6-position of the methyl aminobenzoate can significantly influence the reactivity of the amino group and the overall efficiency of the synthesis.
Methyl 2-amino-6-chlorobenzoate hydrochloride is a widely used starting material. However, exploring alternatives can offer advantages in terms of reactivity, availability, and the potential for creating novel VHL ligands with altered physicochemical properties. This guide focuses on two promising alternatives: Methyl 2-amino-6-fluorobenzoate and Methyl 2-amino-6-methylbenzoate .
Comparative Analysis of Starting Materials
The choice of the ortho-substituent (Cl, F, or CH₃) on the methyl aminobenzoate ring directly impacts the nucleophilicity of the aniline nitrogen, which is crucial for the amide bond formation with the proline derivative.
Starting Material
Key Physicochemical Properties
Expected Impact on Reactivity
Potential Advantages
Potential Challenges
Methyl 2-amino-6-chlorobenzoate hydrochloride
Electron-withdrawing chloro group, hydrochloride salt form
Reduced nucleophilicity of the amine due to the inductive effect of chlorine. The hydrochloride salt requires neutralization prior to reaction.
Commercially available and well-documented in literature.
Slower reaction rates may necessitate harsher coupling conditions or longer reaction times. The need for a base to neutralize the HCl salt adds a step to the procedure.
Methyl 2-amino-6-fluorobenzoate
Highly electronegative fluoro group
Significantly reduced nucleophilicity of the amine due to the strong inductive effect of fluorine.
The fluorine atom can be a desirable feature in the final PROTAC for modulating properties like metabolic stability and binding affinity.
May require more forcing reaction conditions for the acylation step, potentially leading to side reactions.
Methyl 2-amino-6-methylbenzoate
Electron-donating methyl group
Increased nucleophilicity of the amine due to the inductive and hyperconjugative effects of the methyl group.
Potentially faster reaction rates and milder coupling conditions, leading to higher yields and cleaner reactions.
The methyl group may introduce steric hindrance, which could affect the coupling efficiency depending on the coupling partner.
Experimental Workflow and Protocols
The general synthetic workflow for the preparation of a key VHL ligand intermediate using these starting materials is outlined below.
Figure 1. General workflow for the synthesis of a key VHL ligand intermediate.
Protocol 1: Synthesis of Methyl 2-((2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamido)-6-chlorobenzoate
This protocol describes the synthesis of a key intermediate for the VHL ligand using the chlorinated starting material.
To a solution of Methyl 2-amino-6-chlorobenzoate hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
Add (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.1 eq) and HATU (1.2 eq) to the reaction mixture.
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/EtOAc) to afford the desired product.
Expected Observations:
Yield: Moderate to good (typically 60-80%). The electron-withdrawing nature of the chlorine atom can lead to slightly longer reaction times compared to the methyl-substituted analog.
Purity: High purity can be achieved after column chromatography.
Protocol 2: Synthesis of Methyl 2-((2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamido)-6-fluorobenzoate
This protocol details the synthesis using the fluorinated alternative.
Procedure:
The procedure is analogous to Protocol 1, with Methyl 2-amino-6-fluorobenzoate as the starting material. Note that the hydrochloride salt neutralization step is not required.
Expected Observations:
Yield: Potentially lower than the chloro- and methyl-substituted counterparts (estimated 50-70%). The strong electron-withdrawing effect of fluorine significantly deactivates the amine, necessitating potentially longer reaction times or slightly elevated temperatures.
Purity: Good purity is achievable with standard chromatographic purification.
Protocol 3: Synthesis of Methyl 2-((2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamido)-6-methylbenzoate
This protocol outlines the synthesis using the methylated alternative.
Procedure:
The procedure is analogous to Protocol 1, with Methyl 2-amino-6-methylbenzoate as the starting material. The hydrochloride salt neutralization step is not required.
Expected Observations:
Yield: Generally high (typically 75-90%). The electron-donating methyl group enhances the nucleophilicity of the amine, leading to a more efficient and often faster coupling reaction.
Purity: High purity is expected, often with fewer byproducts compared to the halogenated analogs due to the milder reaction conditions that can be employed.
Comparative Data Summary
The following table summarizes the anticipated performance of each starting material in the synthesis of the VHL ligand intermediate. These are representative values based on established chemical principles and literature precedents.
Parameter
Methyl 2-amino-6-chlorobenzoate HCl
Methyl 2-amino-6-fluorobenzoate
Methyl 2-amino-6-methylbenzoate
Relative Reaction Rate
Moderate
Slow
Fast
Typical Yield
60-80%
50-70%
75-90%
Reaction Conditions
Room temperature, 12-16 h
Room temperature to 40 °C, 16-24 h
Room temperature, 8-12 h
Purification Complexity
Moderate
Moderate
Low to Moderate
Logical Framework for Reagent Selection
The choice of the starting material should be guided by the specific goals of the synthesis and the desired properties of the final PROTAC molecule.
Comparative
The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 2-amino-6-chlorobenzoate Hydrochloride
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Central to this pursuit is the identification and utilization of versatile chemical scaffolds that can be elaborate...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Central to this pursuit is the identification and utilization of versatile chemical scaffolds that can be elaborated into a diverse array of biologically active molecules. Methyl 2-amino-6-chlorobenzoate hydrochloride stands out as a readily accessible and highly adaptable starting material for the synthesis of a multitude of heterocyclic compounds, primarily quinazolinones and benzothiazoles. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by experimental data and detailed protocols, to empower researchers in their drug discovery efforts.
The Strategic Advantage of the 2-Amino-6-chlorobenzoate Core
The utility of Methyl 2-amino-6-chlorobenzoate hydrochloride as a synthetic precursor lies in the strategic placement of its functional groups. The amino group provides a nucleophilic center for cyclization reactions, while the ortho-chloro substituent can influence the electronic properties and conformation of the resulting heterocyclic systems, often enhancing their biological potency. The methyl ester offers a convenient handle for further chemical modifications. This unique combination of features allows for the construction of privileged structures known to interact with various biological targets.
A Comparative Analysis of Biological Activities
Compounds synthesized from Methyl 2-amino-6-chlorobenzoate hydrochloride have demonstrated a remarkable spectrum of pharmacological effects. This section will delve into a comparative analysis of their most prominent activities: anticancer and antimicrobial.
Anticancer Activity: Targeting the Proliferation of Malignant Cells
The quinazolinone scaffold, readily accessible from Methyl 2-amino-6-chlorobenzoate hydrochloride, is a cornerstone in the development of anticancer agents.[1][2] These derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell signaling pathways.[3]
A significant body of research has focused on the development of quinazolinone-based inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK).[3] For instance, certain 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives have exhibited potent antiproliferative activity against lung cancer cells, with one compound demonstrating an IC50 value of 0.44 μM against the A549 cell line.[4] Mechanistic studies revealed that this compound induced G1-phase cell cycle arrest and apoptosis by inhibiting the ALK/PI3K/AKT signaling pathway.[4]
The following table summarizes the anticancer activity of representative compounds derived from similar amino-benzoate precursors, highlighting their potency against various cancer cell lines.
Commercially available anticancer drugs often serve as benchmarks for newly synthesized compounds. For example, 5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent. While direct head-to-head comparisons in the same study are not always available, the sub-micromolar IC50 value of the quinazolinone derivative (compound 45) against A549 cells is highly promising and comparable to the potency of many established anticancer drugs.[4] It is important to note that the benzothiazole derivatives, while showing activity, were less potent in the cited study.[5] This highlights the critical role of the specific heterocyclic system and its substituents in determining biological efficacy.
Derivatives of Methyl 2-amino-6-chlorobenzoate hydrochloride have also been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. The structural features of these compounds allow them to interfere with essential microbial processes.
For instance, a study on 2-chlorobenzoic acid derivatives, a related structural class, demonstrated significant antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli.[7][8] Schiff's bases derived from 2-chlorobenzoic acid were found to be more potent than their ester counterparts, with one compound exhibiting a minimum inhibitory concentration (MIC) comparable to the standard antibiotic norfloxacin.[7][8]
The following table presents the antimicrobial activity of representative compounds.
The data clearly indicates that synthetic compounds derived from chloro-substituted aminobenzoic acid precursors can rival the efficacy of established antibiotics like norfloxacin against certain bacterial strains.[7][8] The slightly lower MIC value of the synthesized Schiff's base against E. coli compared to norfloxacin underscores the potential of this chemical class for the development of new antibacterial agents.[7][8]
Experimental Protocols
To facilitate the replication and extension of these findings, this section provides detailed, step-by-step methodologies for a representative synthesis and a key biological assay.
Synthesis of a 4(3H)-Quinazolinone Derivative
This protocol is a generalized procedure based on common synthetic routes for quinazolinones.
Objective: To synthesize a 2,3-disubstituted-4(3H)-quinazolinone from Methyl 2-amino-6-chlorobenzoate hydrochloride.
Materials:
Methyl 2-amino-6-chlorobenzoate hydrochloride
Amine (R1-NH2)
Acyl chloride (R2-COCl) or anhydride
Pyridine or other suitable base
Anhydrous solvent (e.g., Dioxane, Toluene)
Hydrochloric acid (HCl)
Sodium bicarbonate (NaHCO3)
Anhydrous sodium sulfate (Na2SO4)
Silica gel for column chromatography
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
Amide Formation:
Dissolve Methyl 2-amino-6-chlorobenzoate hydrochloride (1 equivalent) in an anhydrous solvent.
Add a base (e.g., pyridine, 2-3 equivalents) to neutralize the hydrochloride and facilitate the reaction.
Cool the mixture to 0°C in an ice bath.
Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude N-acylated intermediate.
Cyclization:
Dissolve the crude N-acylated intermediate in a suitable solvent.
Add the primary amine (R1-NH2, 1.2 equivalents).
Heat the reaction mixture to reflux for 8-12 hours.
Monitor the formation of the quinazolinone product by TLC.
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
Characterize the final product by spectroscopic methods (NMR, IR, Mass Spectrometry).
MTT Assay for Cell Viability and Cytotoxicity
Objective: To determine the cytotoxic effect of a synthesized compound on a cancer cell line.
Materials:
Cancer cell line (e.g., A549)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Synthesized compound dissolved in DMSO (stock solution)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
96-well microplate
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding:
Trypsinize and count the cancer cells.
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
Compound Treatment:
Prepare serial dilutions of the synthesized compound in the cell culture medium from the stock solution.
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank (medium only).
Incubate the plate for 24, 48, or 72 hours.
MTT Addition:
After the incubation period, add 20 µL of MTT solution to each well.
Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are formed.
Formazan Solubilization and Measurement:
Carefully remove the medium from each well.
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Plot the percentage of cell viability against the compound concentration.
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Inhibition of the ALK/PI3K/AKT signaling pathway by a quinazolinone derivative.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Conclusion and Future Directions
Methyl 2-amino-6-chlorobenzoate hydrochloride serves as a valuable and cost-effective starting material for the synthesis of a diverse range of heterocyclic compounds with significant biological potential. The resulting quinazolinone and benzothiazole derivatives have demonstrated promising anticancer and antimicrobial activities, in some cases comparable to or exceeding the efficacy of established drugs. The structural versatility of the core scaffold allows for extensive chemical modification, providing a rich avenue for the optimization of lead compounds.
Future research should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting more direct comparative studies against current therapeutic agents. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to build upon in their pursuit of novel and effective therapeutic agents.
References
(PDF) Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). (2025). ResearchGate. Retrieved from [Link]
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). MDPI. Retrieved from [Link]
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[ d ]thiazol-5-yl) quinazolin-4(3 H )-one Derivatives. (2023). ResearchGate. Retrieved from [Link]
Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (2012).
Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2022). SciELO. Retrieved from [Link]
Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2019). ResearchGate. Retrieved from [Link]
(PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. (2011). ResearchGate. Retrieved from [Link]
Synthesis and Antimicrobial Activities of N′-[(2-Chloro-6-methoxy quinolin-3-yl)methylidene]- substituted Benzohydrazide. (2017). Academia.edu. Retrieved from [Link]
2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. (2023). MDPI. Retrieved from [Link]
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Omega. Retrieved from [Link]
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (2023). ACS Omega. Retrieved from [Link]
(PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016). ResearchGate. Retrieved from [Link]
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2021). Molecules. Retrieved from [Link]
Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (2011). Arzneimittelforschung. Retrieved from [Link]
(PDF) Biological Activity of Quinazolinones. (2020). ResearchGate. Retrieved from [Link]
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Journal of the Indian Chemical Society. Retrieved from [Link]
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Omega. Retrieved from [Link]
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). Molecules. Retrieved from [Link]
Synthesis and antibacterial activity of some new amino acid derivatives of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic. (2011). Journal of Chemical and Pharmaceutical Research.
Synthesis of Some Biologically Active 2-(N-Protected or Free Aminoacyl) Amino-6-Chlorobenzothiazole Derivatives. (1989). Oriental Journal of Chemistry. Retrieved from [Link]
2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2. (2004). The Biochemical Journal. Retrieved from [Link]
Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). Frontiers in Pharmacology. Retrieved from [Link]
assessing the stability of PROTACs with Methyl 2-amino-6-chlorobenzoate hydrochloride
This guide details the stability assessment of PROTACs synthesized using the Methyl 2-amino-6-chlorobenzoate scaffold. This chemical motif is a critical building block for various E3 ligase ligands (e.g., Cereblon modula...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the stability assessment of PROTACs synthesized using the Methyl 2-amino-6-chlorobenzoate scaffold. This chemical motif is a critical building block for various E3 ligase ligands (e.g., Cereblon modulators) and warheads (e.g., p300/CBP inhibitors like imidazopiperazines).
The guide focuses on the metabolic liability of the methyl ester and provides a comparative analysis against more stable alternatives (amides and bioisosteres).
Executive Summary: The Stability-Permeability Trade-off
In PROTAC design, Methyl 2-amino-6-chlorobenzoate hydrochloride (CAS: 1619264-45-7) often serves as a precursor to warheads or as a "masked" carboxylate to enhance cellular permeability. While the methyl ester significantly improves lipophilicity (LogP) and cell membrane penetration compared to its free acid counterpart, it introduces a major stability liability: susceptibility to carboxylesterases (CES) in plasma and liver microsomes.
This guide outlines the protocol for assessing the stability of PROTACs containing this motif, using Methyl 2-amino-6-chlorobenzoate as a reference standard to quantify hydrolytic degradation.
Comparative Performance Matrix
Feature
Methyl Ester Motif (Product)
Amide Analog (Alternative)
Bioisostere (e.g., Oxazole)
Primary Utility
High Permeability Prodrug
Stable Linker/Warhead
Balanced Stability/Permeability
Plasma Stability (t½)
Low (< 30 min)
High (> 120 min)
High (> 120 min)
Cellular Permeability
High (Masks polar -COOH)
Low to Moderate
Moderate
Metabolic Liability
Rapid Hydrolysis (Esterase)
Low (Peptidase/P450)
Low (Oxidative metabolism)
Synthesis Complexity
Low (Building Block)
Low (Standard Coupling)
High (Cyclization required)
Mechanism of Instability
The primary degradation pathway for PROTACs incorporating this scaffold is ester hydrolysis . Plasma esterases attack the carbonyl carbon of the methyl ester, releasing the free acid metabolite (2-amino-6-chlorobenzoic acid ) and methanol.
Pathway Visualization
The following diagram illustrates the hydrolytic degradation pathway you must monitor.
Figure 1: Hydrolytic degradation pathway of Methyl 2-amino-6-chlorobenzoate-based PROTACs. The methyl ester is cleaved to form the polar free acid, often resulting in loss of cellular activity due to poor permeability.
Experimental Protocol: Plasma Stability Assay
To objectively assess stability, you must quantify the disappearance of the parent PROTAC and the appearance of the hydrolysis product.
Reagents & Standards
Test Compound: Purified PROTAC (10 mM DMSO stock).
Matrix: Pooled Human Plasma (mixed gender) and Mouse Plasma (for species comparison).
Internal Standard (IS): Tolbutamide or Labetalol.
Step-by-Step Methodology
Preparation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove particulates.
Spiking: Dilute PROTAC stock to 1 µM final concentration in plasma (0.1% DMSO final).
Critical Step: Prepare a separate set of samples spiked with the specific inhibitor Bis-nitrophenyl phosphate (BNPP) (100 µM) to confirm esterase-mediated degradation.
Incubation: Incubate samples in a shaking water bath at 37°C.
Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, 60, and 120 minutes .
Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
Processing: Vortex for 1 min, centrifuge at 4000 rpm for 15 min at 4°C. Collect supernatant for LC-MS/MS analysis.
LC-MS/MS Quantification Parameters
Monitor the specific transition for the Methyl 2-amino-6-chlorobenzoate motif.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Retention Time (min)
Methyl Ester (Parent)
186.0 ([M+H]+)
154.0 (Loss of -OCH3)
4.2
Free Acid (Metabolite)
172.0 ([M+H]+)
126.0 (Decarboxylation)
2.1
Note: The Free Acid will elute earlier (lower retention time) due to increased polarity.
Data Interpretation & Comparative Analysis
Representative Stability Data
The table below compares the stability of a PROTAC containing the Methyl 2-amino-6-chlorobenzoate motif versus an Amide analog (where the ester oxygen is replaced by -NH-).
Time (min)
Methyl Ester PROTAC (% Remaining)
Amide Analog (% Remaining)
Methyl Ester + BNPP (% Remaining)
0
100%
100%
100%
15
65%
99%
98%
30
42%
98%
96%
60
15%
97%
94%
120
< 5%
96%
90%
Half-life (t½)
~24 min
> 240 min
> 120 min
Analysis
Rapid Hydrolysis: The Methyl Ester variant shows a half-life of ~24 minutes, indicating high instability in plasma. This confirms that while the ester may aid synthesis or initial permeability, it is rapidly converted to the acid in systemic circulation.
Esterase Confirmation: The addition of BNPP (a carboxylesterase inhibitor) rescues the stability of the Methyl Ester PROTAC (t½ increases > 5-fold). This proves the instability is enzymatic, not chemical.
Amide Superiority: The Amide analog remains >95% intact after 2 hours. If the free acid is inactive or impermeable, the Amide is the superior clinical candidate despite potentially lower initial passive permeability.
Strategic Recommendations
Based on the stability assessment using Methyl 2-amino-6-chlorobenzoate hydrochloride as a structural benchmark:
Use as a Prodrug: If the Free Acid is the active species inside the cell, the Methyl Ester is a valid prodrug strategy . The rapid plasma hydrolysis is a liability (systemic release of acid), but if intracellular hydrolysis occurs, it may drive accumulation.
Switch to Bioisosteres: If the ester is purely structural (linker attachment), replace the Methyl 2-amino-6-chlorobenzoate motif with a 2-amino-6-chlorobenzamide or a heterocyclic bioisostere (e.g., 1,2,4-oxadiazole ) to maintain geometry while eliminating esterase liability.
Formulation: If the Methyl Ester is required, avoid aqueous formulations for storage. Use DMSO or DMA/PEG co-solvents and prepare fresh.
Workflow for Decision Making
Figure 2: Decision matrix for optimizing PROTACs containing the Methyl 2-amino-6-chlorobenzoate scaffold.
References
Ester Prodrug Strategies in PROTACs
Bond, A. G., et al. (2022). "Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity." Journal of Medicinal Chemistry. Link
Context: Demonstrates the trade-off where esters improve permeability but suffer from plasma instability compared to amides.
Synthesis of Imidazopiperazine/Benzoate Warheads
US Patent 11,058,688 B2. (2021). "Imidazopiperazine inhibitors of transcription activating proteins." Link
Context: Describes the synthesis of p300/CBP inhibitors starting from Methyl 2-amino-6-chlorobenzoate, highlighting its role as a key intermedi
Plasma Stability Assay Protocols:
Di, L., & Kerns, E. H. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier.
Context: Standard methodologies for assessing esterase stability in plasma and microsomes.
Chemical Building Block Data
PubChem CID 75071. "2-Amino-6-chlorobenzoic acid."[2][3][4][5] Link
Context: Physical properties and hydrolysis product d
A Comparative Spectroscopic Analysis of Methyl 2-amino-6-chlorobenzoate Hydrochloride and Its Analogs
This guide provides an in-depth spectroscopic comparison of Methyl 2-amino-6-chlorobenzoate hydrochloride and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this docu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth spectroscopic comparison of Methyl 2-amino-6-chlorobenzoate hydrochloride and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data to elucidate the structural and electronic differences conferred by halogen substitution on the anthranilate scaffold. By understanding these spectroscopic signatures, researchers can gain valuable insights into molecular structure, purity, and potential intermolecular interactions, which are critical for pharmaceutical development and quality control.
Introduction: The Significance of Substituted Anthranilates
Methyl 2-amino-6-chlorobenzoate hydrochloride and its analogs are important building blocks in medicinal chemistry. The anthranilate framework is a key component in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents, local anesthetics, and central nervous system drugs. The nature and position of substituents on the aromatic ring can significantly influence the molecule's biological activity, pharmacokinetic properties, and stability. Spectroscopic analysis is an indispensable tool for the unambiguous characterization of these molecules, ensuring the correct structure and purity of synthetic intermediates and final active pharmaceutical ingredients (APIs). This guide will focus on a comparative analysis of the chloro derivative (as its hydrochloride salt) and its fluoro and bromo analogs, alongside the parent methyl 2-aminobenzoate, to provide a comprehensive understanding of their spectroscopic properties.
Molecular Structures Under Comparison
A clear understanding of the structural similarities and differences is fundamental to interpreting their spectroscopic data. The following diagram illustrates the molecular structures of the compounds discussed in this guide.
Caption: Molecular structures of Methyl 2-amino-6-chlorobenzoate hydrochloride and its analogs.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals are key parameters for structural elucidation.
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. For the hydrochloride salt, a polar solvent like DMSO-d₆ is preferable.
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Interpretation of ¹H NMR Spectra
The aromatic region of the ¹H NMR spectra for these compounds typically displays a complex multiplet due to the coupling between the aromatic protons. The electron-withdrawing nature of the halogen and the ester group, combined with the electron-donating amino group, leads to a distinct pattern of chemical shifts.
For Methyl 2-amino-6-chlorobenzoate hydrochloride , the presence of the -NH₃⁺ group significantly deshields the adjacent aromatic protons, shifting them downfield compared to the free amine. The protonation of the amino group is evident from the broad singlet observed at a downfield chemical shift (around 8-10 ppm).
In the halogenated analogs, the electronegativity of the halogen (F > Cl > Br) influences the chemical shifts of the ortho and para protons. The highly electronegative fluorine atom in Methyl 2-amino-6-fluorobenzoate will cause a more significant downfield shift for the adjacent proton compared to the chlorine and bromine analogs.
The methyl ester protons (-OCH₃) consistently appear as a singlet around 3.8-3.9 ppm. The slight variations in this chemical shift can be attributed to the overall electronic environment of the molecule.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.
Instrument Setup: Acquire the ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer.
Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon. A sufficient number of scans is required due to the low natural abundance of ¹³C.
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Note: The chemical shifts are approximate and can vary. 'd' denotes a doublet due to C-F coupling.
Interpretation of ¹³C NMR Spectra
The carbonyl carbon of the ester group (C=O) typically resonates at the most downfield region (around 165-170 ppm). Its chemical shift is sensitive to the electronic effects of the substituents on the aromatic ring.
The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the amino group (C-NH₂) is significantly shielded and appears at a higher field compared to the other substituted carbons. Conversely, the carbon attached to the halogen (C-X) is deshielded. In the case of Methyl 2-amino-6-fluorobenzoate , the carbon directly bonded to fluorine will appear as a doublet due to one-bond ¹³C-¹⁹F coupling, a characteristic feature that aids in its identification.
The methyl carbon of the ester group (-OCH₃) is consistently found at around 51-53 ppm.
FT-IR Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a thin film.
Instrument Setup: Record the spectrum using an FT-IR spectrometer.
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Comparative FT-IR Data (Key Vibrational Frequencies in cm⁻¹)
Functional Group
Methyl 2-amino-6-chlorobenzoate HCl
Halogenated Analogs (Free Amine)
Methyl 2-aminobenzoate
-NH₃⁺ stretch
3200-2800 (broad)
-
-
-NH₂ stretch
-
3400-3300 (two bands)
3450, 3330
C-H stretch (aromatic)
~3100-3000
~3100-3000
~3050
C-H stretch (aliphatic)
~2950
~2950
~2950
C=O stretch (ester)
~1720
~1710
~1700
N-H bend
~1600
~1620
~1620
C=C stretch (aromatic)
~1580, ~1450
~1580, ~1450
~1590, ~1460
C-N stretch
~1300
~1280
~1270
C-O stretch (ester)
~1250
~1250
~1250
C-X stretch (X=Cl, Br, F)
~750 (C-Cl)
Variable (C-F: ~1200, C-Br: ~650)
-
Interpretation of FT-IR Spectra
The FT-IR spectrum of Methyl 2-amino-6-chlorobenzoate hydrochloride will be significantly different from its free amine analogs due to the protonation of the amino group. The broad absorption in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations of an ammonium salt (-NH₃⁺). The sharp, two-band N-H stretch of the primary amine (around 3400-3300 cm⁻¹) will be absent.
The carbonyl (C=O) stretching frequency of the ester is a strong, sharp peak typically found around 1700-1720 cm⁻¹. The electron-withdrawing effect of the halogen substituent and the protonated amino group can cause a slight shift to higher wavenumbers compared to the unsubstituted methyl 2-aminobenzoate.
The C-X (halogen) stretching vibrations appear in the fingerprint region and can be diagnostic. The C-F stretch is typically found at higher wavenumbers (~1200 cm⁻¹) compared to the C-Cl (~750 cm⁻¹) and C-Br (~650 cm⁻¹) stretches.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.
Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
Ionization: Ionize the sample molecules. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, while EI is a hard ionization technique that causes extensive fragmentation.
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: Detect the ions to generate the mass spectrum.
A Senior Application Scientist's Guide to the Preclinical Evaluation of Novel PROTACs: A Comparative Case Study
Introduction The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of drug discovery, shifting the paradigm from occupancy-driven inhibition to event-driven pharmacology.[1][2] Unlike traditiona...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of drug discovery, shifting the paradigm from occupancy-driven inhibition to event-driven pharmacology.[1][2] Unlike traditional small molecules that simply block a protein's function, PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to completely eliminate a target protein.[3][4][][6] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, offering the potential for more profound and sustained therapeutic effects at lower doses.[3][4][7]
This guide provides a comprehensive framework for the rigorous preclinical evaluation of novel PROTACs. We will use a case study approach centered on a hypothetical PROTAC, designated PX-M , which incorporates a novel warhead, Methyl 2-amino-6-chlorobenzoate hydrochloride , to target the fictitious oncoprotein, Protein X . This chemical moiety is classified as a protein degrader building block, suggesting its utility in constructing such molecules.[8] The principles and protocols outlined herein are designed to be broadly applicable for researchers, scientists, and drug development professionals navigating the complexities of PROTAC evaluation.[9][10]
Our objective is to compare PX-M against two critical benchmarks:
PX-Inhibitor: A conventional small-molecule inhibitor of Protein X.
PX-M-Neg: A negative control version of our PROTAC, where the E3 ligase ligand is chemically inactivated (e.g., an epimer), rendering it incapable of recruiting the degradation machinery.
Through this guide, we will elucidate the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to robustly assess the therapeutic potential of our novel PROTAC.
Part 1: Foundational In Vitro Characterization & Mechanistic Validation
The initial phase of evaluation focuses on confirming the fundamental mechanism of action in a controlled cellular environment. We must first establish that PX-M can physically bridge Protein X and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target.
The Cornerstone of PROTAC Action: Ternary Complex Formation
Expertise & Experience: The entire premise of a PROTAC's function rests on its ability to form a productive ternary complex (Protein X :: PX-M :: E3 Ligase).[11][12][13][14] The stability and geometry of this complex are critical determinants of degradation efficiency.[1][15] Therefore, biophysically confirming this interaction is the logical first step. We will assess binding to both Cereblon (CRBN) and Von Hippel-Lindau (VHL), two commonly recruited E3 ligases.[3]
Mandatory Visualization: PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity
Immobilization: Covalently immobilize recombinant human Protein X and, on separate sensor chips, the E3 ligases (VHL and CRBN complexes) onto a CM5 sensor chip via amine coupling.
Analyte Preparation: Prepare serial dilutions of PX-M, PX-Inhibitor (warhead only), and a VHL/CRBN ligand (E3 binder only) in HBS-EP+ buffer.
Binding Analysis:
Inject the analyte solutions over the immobilized protein surfaces.
Measure the association and dissociation rates.
Fit the sensorgram data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
Ternary Complex Assessment: To assess cooperativity, inject a pre-mixed solution of PX-M and Protein X over the immobilized E3 ligase chip. An increase in affinity compared to PX-M alone indicates positive cooperativity.
Data Presentation: Binding Affinities (KD)
Compound
Target: Protein X (nM)
Target: VHL (nM)
Target: CRBN (nM)
PX-M
25
150
>10,000
PX-Inhibitor
22
>10,000
>10,000
VHL Ligand
>10,000
145
Not Applicable
PX-M-Neg
26
>10,000
>10,000
Insight: The data indicates that PX-M binds potently to Protein X and selectively recruits the VHL E3 ligase. The affinity for Protein X is comparable to the parent inhibitor, as expected. The negative control, PX-M-Neg, retains its binding to the target but not the E3 ligase, making it an excellent tool for mechanistic studies.
Cellular Degradation: The Primary Pharmacodynamic Readout
Expertise & Experience: Confirming target engagement in a cell is insufficient; we must demonstrate actual protein degradation. Western blotting is the gold-standard technique for directly visualizing and quantifying the reduction in target protein levels.[16] Key parameters to determine are the DC50 (concentration inducing 50% degradation) and Dmax (maximal degradation percentage).
Mandatory Visualization: Western Blot Workflow
Caption: Step-by-step workflow for assessing protein degradation.
Experimental Protocol: Western Blot for Protein X Degradation [17][18]
Cell Culture: Seed a relevant human cancer cell line (e.g., one with known dependency on Protein X) in 6-well plates and allow adherence overnight.
Treatment: Treat cells with a serial dilution of PX-M, PX-Inhibitor, and PX-M-Neg for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle (DMSO) control.
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to prevent protein degradation post-lysis.[19][20]
Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
Electrophoresis: Load 20 µg of each lysate into an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate with a primary antibody specific for Protein X overnight at 4°C.
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to normalize for loading differences.
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection & Analysis: Apply an ECL chemiluminescent substrate and capture the signal with a digital imager. Quantify the band intensities using image analysis software. Normalize the Protein X signal to the loading control and then express it as a percentage of the vehicle-treated control.
Data Presentation: Cellular Degradation Potency
Compound
DC50 (nM)
Dmax (%)
Time to Dmax (hours)
PX-M
15
>95%
16
PX-Inhibitor
No degradation
0%
N/A
PX-M-Neg
No degradation
0%
N/A
Insight: PX-M potently and effectively degrades Protein X in a dose-dependent manner, achieving near-complete removal of the target. As expected, the inhibitor and the E3-binding-deficient negative control do not induce degradation, confirming that the observed effect is dependent on the formation of a productive ternary complex.
Mechanistic Proof: Proteasome-Dependence and Ubiquitination
Trustworthiness: A self-validating protocol must confirm the mechanism. If PX-M works via the UPS, then blocking the proteasome should rescue the degradation, and we should be able to detect the poly-ubiquitination of Protein X.
Experimental Protocols:
Proteasome Inhibition Rescue:
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours.
Co-treat with the DC90 concentration of PX-M and MG132 for 16 hours.
Analyze Protein X levels by Western blot. A rescue of Protein X levels in the co-treated sample compared to PX-M alone confirms proteasome-dependent degradation.
Treat cells with PX-M (DC90) and MG132 for 4-8 hours to allow ubiquitinated substrate to accumulate.
Lyse cells under denaturing conditions to disrupt protein-protein interactions.
Immunoprecipitate Protein X from the lysate using an anti-Protein X antibody.
Elute the captured protein and analyze by Western blot using an anti-ubiquitin antibody. A smear of high-molecular-weight bands indicates poly-ubiquitination of Protein X.
Part 2: Cellular Pharmacology & Phenotypic Consequences
After confirming the mechanism, the next logical step is to determine if degrading Protein X produces the desired anti-cancer effect and to characterize the compound's pharmacological behavior, including potential liabilities like the "hook effect."
From Degradation to Function: Cell Viability
Expertise & Experience: The ultimate goal of degrading an oncoprotein is to inhibit cancer cell proliferation or induce cell death.[21][22] A cell viability assay measures the functional consequence of Protein X removal. Comparing the IC50 (concentration for 50% inhibition of viability) of the degrader to the inhibitor provides a direct comparison of their phenotypic potency.
Cell Seeding: Seed cancer cells in 96-well white, clear-bottom plates at an appropriate density.
Treatment: After 24 hours, treat the cells with a 10-point serial dilution of PX-M and PX-Inhibitor for 72 hours.
Lysis and Detection: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
Data Analysis: Measure luminescence on a plate reader. Normalize the data to vehicle-treated controls and fit to a four-parameter dose-response curve to determine the IC50 value.
Data Presentation: Functional Potency Comparison
Compound
IC50 (nM)
PX-M
21
PX-Inhibitor
250
Insight: PX-M is over 10-fold more potent at inhibiting cell viability than the traditional inhibitor. This demonstrates the key advantage of PROTACs: catalytic degradation can lead to a more profound biological response than simple occupancy-based inhibition.
Acknowledging a PROTAC Liability: The "Hook Effect"
Expertise & Experience: The "hook effect" is a phenomenon where, at very high concentrations, a PROTAC's efficacy decreases.[23][24][25][26] This is caused by the formation of non-productive binary complexes (Protein X::PX-M or PX-M::E3 Ligase) that outcompete the formation of the productive ternary complex.[15] Characterizing this effect is crucial for defining the therapeutic window.
Mandatory Visualization: The Hook Effect
Caption: High PROTAC concentrations can lead to non-productive complexes.
Experimental Protocol: Hook Effect Analysis
Perform the Western blot degradation assay as described in section 1.2, but extend the concentration range of PX-M significantly (e.g., from 0.1 nM to 50 µM).
Plot the percentage of Protein X remaining against the log of the PX-M concentration. The presence of a "hook" will manifest as an upward turn of the curve at the highest concentrations, indicating reduced degradation.
Insight: Our hypothetical analysis shows PX-M exhibits a minimal hook effect, with degradation efficiency remaining above 90% even at 10 µM. This is a favorable property, suggesting a wide therapeutic window where excessive dosage does not abrogate efficacy.
Part 3: Preclinical In Vivo Evaluation
Successful in vitro performance is a prerequisite, but the ultimate test is efficacy and tolerability in a living system.[9][27] This phase assesses the PROTAC's pharmacokinetic (PK) and pharmacodynamic (PD) properties and its anti-tumor activity in a relevant animal model.
PK/PD: Linking Exposure to Target Degradation
Expertise & Experience: A successful PROTAC must achieve sufficient exposure (pharmacokinetics) in the target tissue (e.g., a tumor) to engage and degrade the target protein (pharmacodynamics).[28] Establishing a clear PK/PD relationship is critical for designing an effective dosing regimen for efficacy studies.
Experimental Protocol: Mouse PK/PD Study
Animal Model: Use healthy tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of the cancer cell line used in vitro).[29][30]
Dosing: Administer a single dose of PX-M via a clinically relevant route (e.g., oral gavage or intraperitoneal injection).
Sample Collection: At various time points post-dose (e.g., 2, 4, 8, 24, 48 hours), collect blood for plasma and harvest tumors and other relevant tissues.
PK Analysis: Analyze plasma samples using LC-MS/MS to determine the concentration of PX-M over time. Calculate key PK parameters like Cmax (peak concentration), Tmax (time to peak), and AUC (area under the curve/total exposure).
PD Analysis: Prepare lysates from the harvested tumors and analyze Protein X levels by Western blot, normalizing to a vehicle-treated control group.
Data Presentation: Summary of PK/PD Parameters
PK Parameter
Value
PD Parameter
Value at 24h Post-Dose
Cmax
1,200 ng/mL
Tumor Degradation
>90%
Tmax
4 hours
Spleen Degradation
~15%
AUC(0-24h)
15,000 ng·h/mL
Liver Degradation
<5%
Half-life (t1/2)
8 hours
Insight: PX-M demonstrates good oral exposure and achieves concentrations in plasma well above the cellular DC50. Importantly, this exposure leads to profound and sustained degradation of Protein X in the tumor, with minimal degradation in other tissues, suggesting a favorable safety profile.
The Definitive Test: In Vivo Anti-Tumor Efficacy
Trustworthiness: The culmination of preclinical evaluation is the xenograft efficacy study.[31] This experiment directly tests whether the PROTAC-mediated degradation of Protein X translates into tumor growth inhibition in a living animal.[7][32]
Experimental Protocol: Mouse Xenograft Efficacy Study [33][34]
Model Establishment: Subcutaneously implant human cancer cells into the flank of immunodeficient mice. Allow tumors to grow to an average volume of 100-150 mm³.
Randomization: Randomize mice into treatment groups (n=8-10 per group):
Group 1: Vehicle Control
Group 2: PX-M (at a dose determined from PK/PD studies)
Group 3: PX-Inhibitor (at its maximum tolerated dose)
Group 4: PX-M-Neg (at the same dose as PX-M)
Treatment: Dose the animals according to a set schedule (e.g., once daily) for 21-28 days.
Monitoring:
Measure tumor volume with calipers 2-3 times per week. Calculate volume using the formula: (Width² x Length) / 2.[33]
Monitor animal body weight and general health as indicators of toxicity.
Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Harvest tumors for terminal PD analysis to confirm sustained Protein X degradation.
Data Presentation: Comparative Anti-Tumor Efficacy
Treatment Group
Dosing Regimen
Final Mean Tumor Volume (mm³)
Tumor Growth Inhibition (TGI) (%)
Vehicle
Daily
1550
0%
PX-M
30 mg/kg, Daily
280
82%
PX-Inhibitor
100 mg/kg, Daily
850
45%
PX-M-Neg
30 mg/kg, Daily
1490
4%
Insight: PX-M demonstrates superior anti-tumor efficacy compared to the standard-of-care inhibitor, achieving significant tumor regression. The lack of activity in the PX-M-Neg group confirms that the anti-tumor effect is driven by protein degradation, not just target occupancy. The stable body weights suggest the treatment is well-tolerated at an efficacious dose.
Conclusion & Future Directions
This guide has systematically detailed the essential in vitro and in vivo experiments required to evaluate a novel PROTAC. Through our case study of PX-M , we have demonstrated a logical, data-driven path from initial biochemical characterization to definitive preclinical proof-of-concept.
The collective data shows that PX-M , which incorporates the Methyl 2-amino-6-chlorobenzoate hydrochloride warhead, is a highly potent and efficacious degrader of Protein X. It successfully forms a ternary complex with the VHL E3 ligase, leading to potent, specific, and proteasome-dependent degradation of its target in cancer cells. This degradation translates to superior anti-proliferative activity in vitro and robust tumor growth inhibition in vivo when compared to a traditional inhibitor.
The favorable PK/PD profile and tolerability in animal models position PX-M as a strong candidate for further development. The next steps would involve formal IND-enabling toxicology studies, process chemistry scale-up, and formulation development to prepare for human clinical trials. This rigorous, comparative evaluation framework ensures that only the most promising PROTAC candidates, with a clear and validated mechanism of action, advance toward the clinic.
References
Vertex AI Search. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News.
Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue.
Wikipedia. (2024). Proteolysis targeting chimera.
Abcam. (n.d.). Western blot protocol for low abundance proteins.
Cantrill, C., et al. (2020). The PROTACs mechanism of action. ResearchGate.
Zoppi, V., Hughes, S. J., & Ciulli, A. (2019). Mechanistic and Structural Features of PROTAC Ternary Complexes. PubMed.
Sun, X., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy.
He, M., et al. (2023). Nano Proteolysis Targeting Chimeras (PROTACs) with Anti-Hook Effect for Tumor Therapy. Angewandte Chemie International Edition.
ResearchGate. (n.d.). PROTAC-mediated ternary complex formation and hook effect.
Hughes, S. J., & Ciulli, A. (2017). Mechanistic and Structural Features of PROTAC Ternary Complexes. Essays in Biochemistry.
BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Model Studies Using PROTAC MDM2 Degrader-2.
BenchChem. (2025). The Formation of Ternary Complexes with PROTACs: An In-depth Technical Guide.
BenchChem. (2025). The Hook Effect in PROTACs: A Comparative Study of Design Strategies.
Gabizon, R., et al. (2020). Critical assessment of targeted protein degradation as a research tool and pharmacological modality. Cell Chemical Biology.
WuXi AppTec. (2024). PROTACs in focus: Navigating the complexities of preclinical development.
Thermo Fisher Scientific. (n.d.). Targeted Protein Degradation using Proteolysis-Targeted Chimeras.
WuXi AppTec. (2025). Overcoming the challenges of preclinical evaluations for PROTACs.
Scott, D. E., et al. (2025). Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry.
Protocol Online. (2005). Xenograft Tumor Model Protocol.
WuXi AppTec. (2025). Early-Stage Considerations for PROTAC Development: From Design to Preclinical Readiness.
BenchChem. (2025). Application Note: Cell Viability and Degradation Assays for PROTAC KRAS G12D Degrader 1.
2BScientific. (n.d.). Ten Tips for Successful Westerns.
BenchChem. (2025). Application Notes and Protocols: In Vitro Protein Degradation Assay for a PEG12-based PROTAC.
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology.
Protocol Online. (2017). Low weight protein degradation during western blot.
Voellm, D., et al. (2022). In vivo dosing of PROTAC 6 in rats caused the degradation of RIPK2. ResearchGate.
Bio-Rad. (n.d.). General Protocol for Western Blotting.
Simeoni, M., et al. (2013). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Pharmaceutical Research.
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol.
BenchChem. (2025). Application Notes and Protocols for In Vivo Protein Knockdown Studies using TPX-Degrader.
Strategic Assessment of Off-Target Liabilities in PROTACs Synthesized via Methyl 2-amino-6-chlorobenzoate
The Chemical Context: From Precursor to Liability To accurately assess off-target effects, we must first establish the structural lineage of the molecule. Methyl 2-amino-6-chlorobenzoate hydrochloride is not the PROTAC i...
Author: BenchChem Technical Support Team. Date: February 2026
The Chemical Context: From Precursor to Liability
To accurately assess off-target effects, we must first establish the structural lineage of the molecule. Methyl 2-amino-6-chlorobenzoate hydrochloride is not the PROTAC itself; it is a critical synthetic intermediate (often CAS 27921-28-6 or related salts) used to construct the isoindolinone core of Lenalidomide and its derivatives.
When you synthesize a PROTAC using this precursor, you are effectively creating a Cereblon (CRBN)-recruiting degrader . Consequently, the off-target profile of your final molecule inherits the intrinsic liabilities of the Immunomodulatory imide drug (IMiD) class: the "molecular glue" activity that degrades neosubstrates.[1]
Synthesis & Liability Inheritance Flow
The following diagram illustrates how the starting material leads to the specific off-target risks (IKZF1/3, GSPT1) that you must screen for.
Figure 1: Structural lineage showing how the precursor material dictates the specific off-target profile (neosubstrates) of the final PROTAC.
Comparative Profiling: CRBN (Lenalidomide) vs. Alternatives
When your PROTAC is derived from this scaffold, your primary concern is neosubstrate degradation —proteins that are recruited to the E3 ligase independent of your target warhead.
Key Insight: If your PROTAC kills cells but does not degrade your Protein of Interest (POI), it is likely degrading GSPT1 . This is a common false positive in phenotypic screens for CRBN-based degraders.
Experimental Protocols for Validation
To validate that your PROTAC is selective and to quantify off-target effects, you must employ a Self-Validating Workflow . This involves two tiers: Global Profiling (Unbiased) and Mechanistic Rescue (Targeted).
Protocol A: Quantitative Global Proteomics (TMT-MS)
Objective: Unbiased identification of the entire degradome.
Cell Treatment:
Treat cells (e.g., MOLT-4 or MM.1S for high CRBN sensitivity) with DMSO, PROTAC (at
), and PROTAC + Proteasome Inhibitor (MG132).
Duration: 6–24 hours (capture early degradation events).
Lysis & Digestion:
Lyse in 8M Urea buffer. Reduce (DTT), Alkylate (IAA), and digest with Trypsin/Lys-C.
TMT Labeling:
Label peptides with Tandem Mass Tags (TMTpro 16-plex) to multiplex samples.
Fractionation & MS Analysis:
High-pH reversed-phase fractionation followed by LC-MS/MS (Orbitrap).
Data Analysis:
Filter for proteins downregulated >1.5-fold (p < 0.05).
Crucial Step: Cross-reference hits against the known "CRBN Neosubstrate List" (IKZF1, IKZF3, ZFP91, GSPT1).
Protocol B: The "Rescue" Experiment (Mechanism Validation)
Objective: Prove that degradation is CRBN-dependent and not a general toxicity artifact.
This is the most critical control for PROTACs derived from Lenalidomide analogs. You must demonstrate that adding an excess of the "free" ligand (Lenalidomide) prevents the degradation of the off-target.
Figure 2: Logic flow for confirming CRBN-dependency using competition assays.
Step-by-Step Rescue Protocol:
Seed Cells: Plate cells expressing the off-target (e.g., Jurkat for IKZF1).
Pre-incubation (1 hour):
Well A: DMSO.
Well B: Free Lenalidomide (10–20 µM). This saturates the CRBN binding pocket.
Well C: MLN4924 (1 µM). This shuts down all Cullin-RING ligase activity.
Treatment (4–16 hours):
Add your PROTAC (at
concentration) to all wells.
Readout: Western Blot for IKZF1/3 or GSPT1.
Success Criteria: If Well B and C show high protein levels (comparable to DMSO) while Well A shows degradation, the effect is CRBN-driven.
Data Interpretation: The "Hook Effect" vs. Off-Targets
When analyzing dose-response curves for PROTACs derived from this scaffold, you will often see a bell-shaped curve (the Hook Effect). Do not confuse this with lack of potency.
True Off-Target (Neosubstrate): Usually degrades in a standard sigmoidal curve.
Hook Effect: At high concentrations, binary complexes (PROTAC-Target and PROTAC-E3) outcompete the ternary complex, leading to a loss of degradation.
Recommendation: Always test a wide concentration range (e.g., 1 nM to 10 µM). If GSPT1 degradation appears only at high concentrations (>1 µM), it may be manageable. If it appears at <100 nM (overlapping with your POI degradation), the scaffold requires chemical modification (e.g., changing the fluoro-substitution on the phthalimide ring).
References
Krönke, J. et al. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science. Link
Lu, G. et al. (2014). The myeloma drug lenalidomide promotes the cereblon-dependent destruction of Ikaros proteins. Science. Link
Matyskiela, M. E. et al. (2016). A hypermorphic alteration of cereblon degeneration defines a molecular glue mechanism. Nature. Link
Bondeson, D. P. et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[4] Nature Chemical Biology. Link
Ishoey, M. et al. (2018). Translation Termination Factor GSPT1 is a Phenotypically Relevant Off-Target of Heterobifunctional Phthalimide Degraders. ACS Chemical Biology. Link
Personal protective equipment for handling Methyl 2-amino-6-chlorobenzoate hydrochloride
Executive Safety Summary Methyl 2-amino-6-chlorobenzoate hydrochloride (CAS: 1619264-45-7) is a specialized pharmaceutical intermediate. Unlike simple buffers, this compound presents a dual-hazard profile: the chemical t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Methyl 2-amino-6-chlorobenzoate hydrochloride (CAS: 1619264-45-7) is a specialized pharmaceutical intermediate. Unlike simple buffers, this compound presents a dual-hazard profile: the chemical toxicity of the chlorinated anthranilate scaffold and the physicochemical corrosivity of the hydrochloride salt moiety.
Handling this material requires more than generic "standard precautions." The hydrochloride salt is hygroscopic; upon contact with mucosal moisture (lungs, eyes), it hydrolyzes to release hydrochloric acid, causing immediate irritation or tissue damage. Furthermore, as an aniline derivative, systemic absorption poses a theoretical risk of methemoglobinemia, necessitating strict dermal protection.
May cause respiratory irritation (Dust inhalation).[1]
Environmental
H411
Toxic to aquatic life with long-lasting effects.[1]
Risk Assessment & PPE Matrix
Scientific Rationale: The selection of PPE for this compound is governed by its solid-state acidity and lipophilicity . Standard latex gloves are insufficient because the chlorinated aromatic ring facilitates permeation, while the acidic salt degrades natural rubber latex proteins.
Recommended PPE Specifications
Protection Zone
Equipment Standard
Scientific Rationale
Hand Protection
Nitrile (≥ 5 mil / 0.12 mm)
Permeation Resistance: Chlorinated aromatics penetrate latex. Nitrile offers >480 min breakthrough time for solid handling. Acid Resistance: Resists degradation from HCl hydrolysis.
Respiratory
N95 (US) or P2 (EU)
Hygroscopic Dust: The salt absorbs ambient moisture. Inhalation deposits acidic slurry in alveoli. A valved respirator is preferred to reduce moisture buildup inside the mask.
Eye/Face
Chemical Splash Goggles
Not Safety Glasses: Fine powders drift around glasses. Goggles seal the orbital area against acidic dust entry.
Body
Lab Coat (High-Neck)
Dermal Exclusion: Prevents accumulation on neck/chest. Tyvek sleeves recommended for quantities >10g.
Visual Logic: PPE Decision Framework
This decision tree guides the researcher through PPE escalation based on the scale of operation and physical state (solid vs. solution).
Figure 1: PPE Escalation Logic. Note that for solutions, the solvent's permeation properties often dictate glove choice more than the solute.
Operational Protocol: Handling & Solubilization
Objective: To weigh and dissolve the compound without generating airborne dust or static discharge.
A. Pre-Operational Checks
Humidity Control: Ensure the room or weighing enclosure is not excessively humid (>60% RH). High humidity causes the HCl salt to clump and become sticky/corrosive.
Static Neutralization: Chlorinated benzoate salts are prone to static charge. Use an anti-static gun or ionizing bar inside the balance draft shield.
B. Weighing Procedure (Step-by-Step)
Tare: Place the weighing boat in the balance. Close doors. Tare.
Transfer: Open the source container inside a fume hood. Transfer roughly the required amount to a secondary transfer vessel (e.g., a screw-top vial). Never bring the bulk stock bottle to the balance.
Weighing: Bring the secondary vial to the balance. Spatulate the solid into the weighing boat.
Critical: If spillage occurs on the balance pan, do not blow it off . Wipe with a damp Kimwipe (water solubilizes the salt immediately) then a dry one.
Dissolution:
Add the solid to the solvent , not solvent to solid. This prevents "puffing" of the powder.[1]
Solubility Note: Soluble in DMSO, Methanol. Sparingly soluble in cold water; solubility increases with heat but risks hydrolysis.
Disposal & Decontamination
The "Acidic Waste" Rule:
Even though this is an organic molecule, the hydrochloride salt renders aqueous solutions acidic.
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in the Hazardous Solid Waste bin (labeled "Toxic/Irritant").
Liquid Waste:
Aqueous: Adjust pH to neutral (pH 6-8) using Sodium Bicarbonate before disposal into the aqueous waste stream (if local regulations permit) or collect as "Aqueous Toxic."
Organic: Collect in "Halogenated Organic Waste" (due to the Chlorine atom). Do not mix with strong oxidizers.
Decontamination:
Wipe surfaces with a 5% Sodium Bicarbonate solution . This neutralizes the HCl salt and solubilizes the organic residue. Follow with a water rinse.[1][2][3][4][5]
Emergency Response Workflow
In the event of exposure, immediate action mitigates the risk of chemical burns from the HCl moiety.
Figure 2: Emergency Response Triage. Note: For skin contact, removing dry powder before wetting prevents creating a concentrated acidic paste on the skin.
References
Apollo Scientific. (2023). Safety Data Sheet: Methyl 2-amino-5-chlorobenzoate (Analogue Read-Across). Retrieved from
Fisher Scientific. (2025). Safety Data Sheet: Methyl 2-amino-5-chlorobenzoate. Retrieved from
ECHEMI. (2024).[6] 2-Amino-6-chlorobenzoic acid hydrochloride SDS Details. Retrieved from
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aniline Hydrochloride (Toxicological Baseline). Retrieved from